molecular formula C32H54N7O19P3S B15599753 Undecanedioyl-CoA

Undecanedioyl-CoA

Cat. No.: B15599753
M. Wt: 965.8 g/mol
InChI Key: KAGXGTVFCYYQLC-UHFFFAOYSA-N
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Description

Undecanedioyl-CoA is a useful research compound. Its molecular formula is C32H54N7O19P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H54N7O19P3S

Molecular Weight

965.8 g/mol

IUPAC Name

11-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-11-oxoundecanoic acid

InChI

InChI=1S/C32H54N7O19P3S/c1-32(2,27(45)30(46)35-13-12-21(40)34-14-15-62-23(43)11-9-7-5-3-4-6-8-10-22(41)42)17-55-61(52,53)58-60(50,51)54-16-20-26(57-59(47,48)49)25(44)31(56-20)39-19-38-24-28(33)36-18-37-29(24)39/h18-20,25-27,31,44-45H,3-17H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)

InChI Key

KAGXGTVFCYYQLC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Peroxisomal Beta-Oxidation of Undecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide on the function and analysis of undecanedioyl-CoA within the peroxisomal beta-oxidation pathway. Designed for researchers, scientists, and drug development professionals, this document details the core molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes.

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids that cannot be processed by mitochondria, including very long-chain fatty acids (VLCFAs) and dicarboxylic acids (DCAs). Undecanedioic acid, an 11-carbon dicarboxylic acid, is chain-shortened in the peroxisome through a series of enzymatic reactions. This process is vital for maintaining lipid homeostasis, and its dysfunction has been implicated in several metabolic disorders. This guide focuses on the role and metabolism of this compound, the activated form of undecanedioic acid, within this pathway.

The Core Pathway: Enzymes and Reactions

The peroxisomal beta-oxidation of this compound involves a sequence of four enzymatic reactions for each cycle of chain shortening. The key enzymes involved are Acyl-CoA Oxidase 1 (ACOX1), L-Bifunctional Protein (EHHADH), D-Bifunctional Protein (HSD17B4), and the peroxisomal thiolases (ACAA1 and SCPx).

  • Activation and Transport: Undecanedioic acid is first activated to this compound by a dicarboxylyl-CoA synthetase, a reaction that requires ATP and Coenzyme A. The resulting this compound is then transported into the peroxisomal matrix.

  • Oxidation: Acyl-CoA Oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond at the β-carbon of this compound to form 2-enoyl-undecanedioyl-CoA. This reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂).

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by bifunctional enzymes. Both the L-bifunctional protein (EHHADH) and the D-bifunctional protein (HSD17B4) can process dicarboxylyl-CoAs, though their relative contributions may vary depending on the specific substrate and tissue. These enzymes convert 2-enoyl-undecanedioyl-CoA to 3-hydroxythis compound and then to 3-oxo-undecanedioyl-CoA. Studies on other dicarboxylic acids suggest that EHHADH may have a higher affinity (lower Km) for these substrates compared to HSD17B4.[1]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-oxo-undecanedioyl-CoA by a peroxisomal thiolase, such as ACAA1 or Sterol Carrier Protein X (SCPx). This reaction releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (nonanedioyl-CoA), which can then undergo further rounds of beta-oxidation.

Quantitative Data

While specific kinetic parameters for human enzymes with this compound as a substrate are not extensively documented in publicly available literature, data from studies on other dicarboxylic acids provide valuable insights into the expected enzymatic behavior.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
Acyl-CoA OxidaseDodecanedioyl-CoA (C12)Data not availableData not available, but showed substrate inhibitionRat Liver
Acyl-CoA OxidaseSebacic acid-CoA (C10)Data not availableData not available, but showed substrate inhibitionRat Liver
Acyl-CoA OxidaseSuberic acid-CoA (C8)Data not availableData not available, but showed substrate inhibitionRat Liver
Acyl-CoA OxidaseAdipic acid-CoA (C6)Data not availableData not available, but showed substrate inhibitionRat Liver
L-Bifunctional Protein (EHHADH)Enoyl-C16:1DC-CoA~3x lower than HSD17B4Not specifiedHuman (recombinant)
D-Bifunctional Protein (HSD17B4)Enoyl-C16:1DC-CoAData not availableNot specifiedHuman (recombinant)

Note: The table above summarizes available data for dicarboxylic acid substrates. Specific values for this compound are a key area for future research.

Experimental Protocols

Isolation of Functional Peroxisomes

Objective: To isolate a fraction enriched in functional peroxisomes from tissue or cultured cells for in vitro beta-oxidation assays.

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA)

  • Density gradient medium (e.g., Nycodenz or Percoll)

  • Dounce homogenizer or similar

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Protocol:

  • Mince fresh tissue or harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the tissue or cell pellet in ice-cold homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet a crude organelle fraction containing mitochondria and peroxisomes.

  • Resuspend the pellet in a small volume of homogenization buffer.

  • Layer the resuspended organelles onto a pre-formed density gradient (e.g., 15-50% Nycodenz or Percoll).

  • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

  • Carefully collect the peroxisomal fraction, which typically bands at a higher density than mitochondria.

  • Wash the collected fraction with homogenization buffer and pellet the peroxisomes by centrifugation.

  • Resuspend the purified peroxisomes in a suitable buffer for subsequent assays and determine the protein concentration.

In Vitro Peroxisomal Beta-Oxidation Assay using HPLC

Objective: To measure the chain-shortening of this compound by isolated peroxisomes.

Materials:

  • Isolated peroxisomes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 µM FAD, 0.2 mM NAD+, 0.5 mM Coenzyme A, 2.5 mM ATP, 5 mM MgCl₂)

  • This compound (substrate)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Acetonitrile (B52724), water, and an acid (e.g., phosphoric acid) for the mobile phase

  • Derivatizing agent for dicarboxylic acids (e.g., 2-bromo-2'-acetonaphthone) for UV detection if necessary.

Protocol:

  • Prepare the reaction mixture containing the reaction buffer and isolated peroxisomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration in the low micromolar range.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 10, 20, 30 minutes).

  • Stop the reaction in the aliquots by adding a strong acid (e.g., perchloric acid) and placing on ice.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the remaining this compound and the chain-shortened products (e.g., nonanedioyl-CoA, heptanedioyl-CoA).

  • The mobile phase gradient will need to be optimized to achieve good separation of the different chain-length dicarboxylyl-CoAs. A typical gradient might run from a low to a high percentage of acetonitrile in an acidic aqueous buffer.

  • Monitor the elution of the dicarboxylyl-CoAs by UV absorbance (around 260 nm for the CoA moiety). If sensitivity is an issue, derivatization of the carboxylic acid groups can be performed prior to HPLC analysis to enhance UV or fluorescence detection.

Signaling Pathways and Workflows

Peroxisomal Beta-Oxidation of this compound

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Undecanedioyl_CoA This compound (C11) Enoyl_CoA 2-Enoyl-undecanedioyl-CoA Undecanedioyl_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxythis compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH / HSD17B4 (Hydratase) Ketoacyl_CoA 3-Oxo-undecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH / HSD17B4 (Dehydrogenase) Nonanedioyl_CoA Nonanedioyl-CoA (C9) Ketoacyl_CoA->Nonanedioyl_CoA ACAA1 / SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further β-oxidation cycles Further β-oxidation cycles Nonanedioyl_CoA->Further β-oxidation cycles Undecanedioic Acid (ext.) Undecanedioic Acid (from ω-oxidation) Undecanedioic Acid (ext.)->Undecanedioyl_CoA Dicarboxylyl-CoA Synthetase

Caption: Peroxisomal beta-oxidation pathway for this compound.

Experimental Workflow for Analyzing this compound Metabolism

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Tissue/Cells Tissue or Cultured Cells Homogenization Homogenization Tissue/Cells->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Density Gradient Density Gradient Centrifugation Differential Centrifugation->Density Gradient Isolated Peroxisomes Isolated Peroxisomes Density Gradient->Isolated Peroxisomes Reaction Setup Set up Reaction: Peroxisomes, Buffer, Co-factors Isolated Peroxisomes->Reaction Setup Add Substrate Add this compound Reaction Setup->Add Substrate Incubation Incubate at 37°C (Time course) Add Substrate->Incubation Quench Reaction Quench Reaction Incubation->Quench Reaction Sample Processing Protein Precipitation Quench Reaction->Sample Processing HPLC HPLC Separation Sample Processing->HPLC Quantification Quantification of Substrate & Products HPLC->Quantification

Caption: Workflow for studying this compound beta-oxidation.

Conclusion

The peroxisomal beta-oxidation of this compound is a fundamental metabolic process involving a cascade of enzymatic reactions. While the key enzymes have been identified, further research is needed to elucidate the specific kinetic parameters for this compound with each human enzyme. The protocols and workflows provided in this guide offer a robust framework for researchers to investigate this pathway, contributing to a deeper understanding of lipid metabolism and its role in health and disease. This knowledge is crucial for the development of novel therapeutic strategies for metabolic disorders associated with dysfunctional peroxisomal beta-oxidation.

References

The Metabolic Conversion of Undecanedioic Acid to Undecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a long-chain dicarboxylic acid (DCA), plays a role in alternative fatty acid metabolism pathways. Its conversion to Undecanedioyl-CoA is the critical first step for its entry into peroxisomal β-oxidation, a key process for the degradation of these molecules. This technical guide provides an in-depth overview of this metabolic activation, including the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its study.

Metabolic Pathway: Activation of Undecanedioic Acid

The metabolic activation of undecanedioic acid occurs through its conversion to the corresponding acyl-CoA thioester, this compound. This reaction is an essential prerequisite for the subsequent catabolism of the dicarboxylic acid via β-oxidation within the peroxisomes.[1][2] Dicarboxylic acids are products of the ω-oxidation of monocarboxylic acids, and their activation is catalyzed by a specific class of enzymes.[3]

The primary enzyme responsible for this activation is dicarboxylyl-CoA synthetase .[3] This enzyme utilizes ATP to drive the formation of the thioester bond between the carboxyl group of undecanedioic acid and coenzyme A (CoA). The reaction proceeds with the hydrolysis of ATP to AMP and pyrophosphate (PPi), both of which can act as feedback inhibitors of the enzyme.[3]

While the precise molecular identity of a dedicated dicarboxylyl-CoA synthetase remains to be fully elucidated, studies have localized this enzymatic activity to the microsomal fraction of liver cells.[3] Furthermore, certain long-chain acyl-CoA synthetases (ACSLs), such as ACSL1 and ACSL4, and the fatty acid transport protein 2 (FATP2), which are found on the cytoplasmic side of the peroxisome, are considered potential candidates for catalyzing this reaction due to their activity towards long-chain fatty acids.[1]

Signaling Pathway Diagram

Metabolic_Pathway cluster_activation Activation Step UDCA Undecanedioic Acid Synthetase Dicarboxylyl-CoA Synthetase (microsomal) UDCA->Synthetase CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase UDCA_CoA This compound Peroxisome Peroxisomal β-oxidation UDCA_CoA->Peroxisome AMP_PPi AMP + PPi Synthetase->UDCA_CoA Synthetase->AMP_PPi

Caption: Activation of Undecanedioic Acid to this compound.

Quantitative Data

The enzymatic activity of dicarboxylyl-CoA synthetase has been quantified in rat liver microsomes. The following table summarizes the key kinetic parameter identified in the literature.

EnzymeSubstrateActivity (µmol/min per g of liver)Optimal pHCellular LocationReference
Dicarboxylyl-CoA SynthetaseDodecanedioic acid~26.5Microsomes[3]

Note: Dodecanedioic acid is a C12 dicarboxylic acid, structurally similar to undecanedioic acid (C11).

Experimental Protocols

Measurement of Dicarboxylyl-CoA Synthetase Activity

This protocol is adapted from established methods for assaying long-chain acyl-CoA synthetase activity and is suitable for measuring the conversion of undecanedioic acid to this compound.[4] The principle of the assay is to quantify the formation of radiolabeled this compound from radiolabeled undecanedioic acid.

Materials:

  • Cell or tissue lysates (e.g., microsomal fraction from liver)

  • Radiolabeled undecanedioic acid (e.g., [¹⁴C]-undecanedioic acid)

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • MgCl₂ (Magnesium chloride)

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

  • Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • ATP (final concentration 5-10 mM)

      • CoA (final concentration 0.5-1 mM)

      • MgCl₂ (final concentration 10 mM)

      • BSA (to bind the fatty acid, final concentration ~0.1%)

      • Radiolabeled undecanedioic acid (specific activity and concentration to be optimized based on expected enzyme activity)

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the cell or tissue lysate (protein concentration to be optimized).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.

    • Prepare a blank control by either omitting the cell lysate or by stopping the reaction at time zero.

  • Stopping the Reaction and Extraction:

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl or acetic acid).

    • Add Dole's reagent to the reaction tube to extract the lipids.

    • Vortex thoroughly and centrifuge to separate the phases.

    • The upper organic phase contains the unreacted radiolabeled undecanedioic acid, while the lower aqueous phase contains the radiolabeled this compound.

  • Quantification:

    • Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of this compound formed based on the measured radioactivity and the specific activity of the radiolabeled undecanedioic acid.

    • Express the enzyme activity as nmol of product formed per minute per mg of protein.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate (e.g., Microsomal Fraction) start->prep_lysate incubate Incubate at 37°C prep_lysate->incubate prep_reaction Prepare Reaction Mixture ([¹⁴C]-UDCA, ATP, CoA, MgCl₂) prep_reaction->incubate stop_reaction Stop Reaction (add acid) incubate->stop_reaction extract Extract with Organic Solvent stop_reaction->extract separate Phase Separation (Centrifugation) extract->separate quantify Quantify Radioactivity in Aqueous Phase separate->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end

Caption: Workflow for Dicarboxylyl-CoA Synthetase Activity Assay.

Conclusion

The conversion of undecanedioic acid to this compound is a pivotal step in its metabolism, catalyzed by dicarboxylyl-CoA synthetase activity primarily located in the microsomes. While further research is needed to identify the specific enzyme(s) responsible, the provided information on the pathway, quantitative data, and experimental protocols offers a solid foundation for researchers and drug development professionals investigating the metabolism of long-chain dicarboxylic acids and its implications in various physiological and pathological states.

References

Undecanedioyl-CoA: A Key Intermediate in Alternative Fatty Acid Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the oxidation of fatty acids stands as a cornerstone of energy homeostasis. While mitochondrial β-oxidation is the primary pathway for the catabolism of most fatty acids, alternative routes become crucial when this main pathway is compromised or overloaded. One such alternative pathway involves the ω-oxidation of fatty acids, leading to the formation of dicarboxylic acids. Undecanedioyl-CoA, the coenzyme A derivative of undecanedioic acid (a C11 dicarboxylic acid), emerges as a key intermediate in this process. This technical guide provides a comprehensive overview of the role of this compound in these alternative fatty acid oxidation pathways, with a focus on its biochemical significance, associated pathologies, and the experimental methodologies used for its study.

The Genesis of this compound: The ω-Oxidation Pathway

When the capacity of mitochondrial β-oxidation is exceeded or impaired, as seen in certain genetic disorders, fatty acids are shunted to an alternative catabolic route known as ω-oxidation.[1][2] This pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells, initiates the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[3][4]

The process begins with the hydroxylation of the ω-carbon by a cytochrome P450-dependent monooxygenase system.[1] This is followed by the sequential oxidation of the resulting ω-hydroxy fatty acid to an aldehyde and then to a dicarboxylic acid by alcohol and aldehyde dehydrogenases, respectively.[2] In the case of undecanoic acid (C11), this process yields undecanedioic acid. For undecanedioic acid to enter the metabolic mainstream, it must first be activated to its coenzyme A thioester, this compound.

Fatty_Acid Fatty Acid (e.g., Undecanoic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 NADPH, O₂ Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase NAD⁺ Dicarboxylic_Acid Dicarboxylic Acid (e.g., Undecanedioic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺ Undecanedioyl_CoA This compound Dicarboxylic_Acid->Undecanedioyl_CoA Acyl-CoA Synthetase ATP, CoA

Figure 1: The ω-Oxidation Pathway Leading to this compound Formation.

The Fate of this compound: Peroxisomal β-Oxidation

Once formed, this compound is primarily metabolized through β-oxidation within the peroxisomes.[4][5][6] Unlike mitochondrial β-oxidation, which is the principal pathway for most fatty acids, peroxisomal β-oxidation is specialized for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[5][6]

The peroxisomal β-oxidation of this compound follows a similar four-step spiral as its mitochondrial counterpart, but with a distinct set of enzymes:

  • Oxidation: Acyl-CoA oxidase catalyzes the introduction of a double bond between the α- and β-carbons, with the electrons being transferred directly to molecular oxygen to produce hydrogen peroxide (H₂O₂).[5]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This cycle repeats, progressively shortening the dicarboxylic acid chain. For an odd-chain dicarboxylic acid like this compound (C11), the final round of β-oxidation yields propionyl-CoA and succinyl-CoA. Succinyl-CoA can directly enter the citric acid cycle, highlighting a key anaplerotic role of this pathway.[7]

cluster_peroxisome Peroxisomal β-Oxidation Undecanedioyl_CoA This compound (C11) Enoyl_CoA 2-trans-Enoyl-Dicarboxylyl-CoA Undecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (O₂ → H₂O₂) Hydroxyacyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Nonanedioyl_CoA Nonanedioyl-CoA (C9) Ketoacyl_CoA->Nonanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Nonanedioyl_CoA->Propionyl_CoA ...multiple cycles... Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation, Isomerization, Mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Figure 2: Peroxisomal β-Oxidation of this compound.

Clinical Significance: Dicarboxylic Aciduria

Elevated levels of dicarboxylic acids, including undecanedioic acid, in the urine—a condition known as dicarboxylic aciduria—are a hallmark of several inherited metabolic disorders.[8][9] The most prominent of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a defect in mitochondrial β-oxidation.[1][8] In MCAD deficiency, the block in the primary fatty acid oxidation pathway leads to an increased flux of medium-chain fatty acids through the ω-oxidation pathway, resulting in the accumulation and excretion of dicarboxylic acids.[1][8] The analysis of urinary organic acids is therefore a critical diagnostic tool for these disorders.

Data Presentation

The following tables summarize quantitative data related to the metabolism of this compound and other relevant dicarboxylic acids.

Table 1: Urinary Dicarboxylic Acid Concentrations in MCAD Deficiency

Dicarboxylic AcidHealthy Controls (µmol/mmol creatinine)MCAD Deficiency Patients (µmol/mmol creatinine)Reference
Adipic acid (C6)< 20100 - 2000
Suberic acid (C8)< 10200 - 3000
Sebacic acid (C10)< 550 - 500
Undecanedioic acid (C11) Not typically reportedElevated (specific values vary)[2]
Dodecanedioic acid (C12)< 520 - 200

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Dicarboxylyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Acyl-CoA OxidaseDodecanedioyl-CoA (C12)10-20Varies with induction[10]
Acyl-CoA OxidaseSebacyl-CoA (C10)~30Varies with induction[10]
Acyl-CoA OxidaseSuberyl-CoA (C8)~50Varies with induction[10]
Acyl-CoA OxidaseAdipyl-CoA (C6)~100Varies with induction[10]
Enoyl-CoA HydrataseGeneral enoyl-CoAsBroad specificity-[10]
3-Hydroxyacyl-CoA DehydrogenaseGeneral 3-hydroxyacyl-CoAsBroad specificity-[11]
ThiolaseGeneral 3-ketoacyl-CoAsBroad specificity-[12]

Note: Specific kinetic data for this compound with peroxisomal enzymes are limited in the literature. The data presented are for dicarboxylyl-CoAs of similar chain lengths.

Experimental Protocols

Quantification of Urinary Undecanedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of undecanedioic acid in urine samples, a key diagnostic marker for dicarboxylic aciduria.

a. Sample Preparation and Extraction

  • To 1 mL of urine, add an internal standard (e.g., 13C-labeled dicarboxylic acid).

  • Acidify the urine to pH 1-2 with 6M HCl.

  • Extract the organic acids with two portions of 5 mL ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

b. Derivatization

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

  • Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[1]

c. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron ionization (EI) at 70 eV.

    • Scan range: m/z 50-600.

    • Identification of the undecanedioic acid-TMS derivative is based on its retention time and characteristic mass spectrum.

Urine_Sample Urine Sample + Internal Standard Acidification Acidification (pH 1-2) Urine_Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Figure 3: Experimental Workflow for GC-MS Analysis of Urinary Undecanedioic Acid.

In Vitro Assay of Peroxisomal β-Oxidation of this compound

This assay measures the activity of the peroxisomal β-oxidation pathway using radiolabeled this compound.

a. Synthesis of [1-¹⁴C]this compound

  • Synthesize [1-¹⁴C]undecanedioic acid from a suitable radiolabeled precursor.

  • Activate the radiolabeled dicarboxylic acid to its CoA ester using acyl-CoA synthetase in the presence of ATP, CoA, and Mg²⁺.

  • Purify the [1-¹⁴C]this compound by HPLC.

b. Peroxisome Isolation

  • Isolate peroxisomes from rat liver or cultured cells by differential and density gradient centrifugation.

c. β-Oxidation Assay

  • Prepare a reaction mixture containing isolated peroxisomes, [1-¹⁴C]this compound, NAD⁺, FAD, and CoA in a suitable buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction by adding perchloric acid.

  • Separate the chain-shortened, water-soluble acyl-CoA products from the unreacted substrate by solvent extraction (e.g., Folch extraction).

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting. The rate of production of water-soluble radioactivity corresponds to the rate of β-oxidation.

Signaling Pathways and Regulatory Aspects

The metabolism of fatty acids, including the alternative pathways involving this compound, is tightly regulated by a network of signaling molecules and transcription factors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs, particularly PPARα, are nuclear receptors that act as key regulators of lipid metabolism.[13][14] Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα.[13] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding enzymes involved in ω-oxidation and peroxisomal β-oxidation, thereby creating a feed-forward loop that enhances the catabolism of fatty acids.

Dicarboxylic_Acids Dicarboxylic Acids (e.g., Undecanedioic Acid) PPARa PPARα Dicarboxylic_Acids->PPARa Ligand Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Gene_Expression Increased Gene Expression PPRE->Gene_Expression Omega_Oxidation_Enzymes ω-Oxidation Enzymes Gene_Expression->Omega_Oxidation_Enzymes Peroxisomal_Beta_Oxidation_Enzymes Peroxisomal β-Oxidation Enzymes Gene_Expression->Peroxisomal_Beta_Oxidation_Enzymes

Figure 4: PPARα Signaling Pathway in the Regulation of Dicarboxylic Acid Metabolism.

Conclusion

This compound serves as a critical link between the ω-oxidation and peroxisomal β-oxidation pathways, providing a vital alternative route for fatty acid catabolism. The accumulation of its precursor, undecanedioic acid, is a key biomarker for certain inborn errors of metabolism. A thorough understanding of the biochemical roles and regulatory mechanisms governing this compound metabolism is essential for the diagnosis and development of therapeutic strategies for these disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and clinicians working in this important area of metabolic research.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark biochemical indicator of underlying defects in mitochondrial fatty acid β-oxidation. When this primary energy-generating pathway is compromised, the cellular metabolism shunts excess fatty acids towards alternative routes, principally microsomal ω-oxidation, leading to the production of dicarboxylic acids. This guide provides an in-depth technical exploration of the metabolic link between the accumulation of specific acyl-CoA species, such as undecanedioyl-CoA, and the pathophysiology of dicarboxylic aciduria. It is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and related metabolic diseases.

Introduction: The Metabolic Underpinnings of Dicarboxylic Aciduria

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting or metabolic stress. Inborn errors of metabolism affecting this pathway lead to a group of disorders known as fatty acid oxidation (FAO) disorders. These disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, are characterized by a decreased capacity to break down fatty acids, resulting in energy deficiency and the accumulation of toxic intermediate metabolites.

A key compensatory mechanism in FAO disorders is the upregulation of the microsomal ω-oxidation pathway. This pathway acts on a variety of fatty acids, including the eleven-carbon monocarboxylic acid, undecanoic acid. Through a series of enzymatic reactions, the terminal methyl group of the fatty acid is oxidized to a carboxylic acid, forming a dicarboxylic acid. In the case of undecanoic acid, this process yields undecanedioic acid, which is then activated to its coenzyme A thioester, This compound .

The subsequent metabolism of this compound and other dicarboxylic acyl-CoAs occurs primarily through β-oxidation within peroxisomes. However, in the context of a primary mitochondrial FAO defect, the overall capacity to metabolize these dicarboxylic acids can be overwhelmed, leading to their accumulation and subsequent excretion in the urine, a condition known as dicarboxylic aciduria. The profile of excreted dicarboxylic acids provides a valuable diagnostic fingerprint for specific FAO disorders.

Biochemical Pathways

The ω-Oxidation Pathway: Genesis of Dicarboxylic Acids

When the mitochondrial β-oxidation spiral is blocked, fatty acyl-CoAs accumulate and can be diverted to the smooth endoplasmic reticulum, where ω-oxidation occurs. This pathway involves three key enzymatic steps:

  • Hydroxylation: A cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.

This process, when acting on undecanoic acid, leads to the formation of undecanedioic acid. This dicarboxylic acid is then activated to this compound before it can be further metabolized.

Undecanoic Acid Undecanoic Acid ω-Hydroxyundecanoic Acid ω-Hydroxyundecanoic Acid Undecanoic Acid->ω-Hydroxyundecanoic Acid Cytochrome P450 Monooxygenase Undecanedialdehyde Undecanedialdehyde ω-Hydroxyundecanoic Acid->Undecanedialdehyde Alcohol Dehydrogenase Undecanedioic Acid Undecanedioic Acid Undecanedialdehyde->Undecanedioic Acid Aldehyde Dehydrogenase This compound This compound Undecanedioic Acid->this compound Acyl-CoA Synthetase

Figure 1. The ω-Oxidation Pathway of Undecanoic Acid.

Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs

Dicarboxylic acyl-CoAs, including this compound, are primarily chain-shortened via the β-oxidation pathway within peroxisomes.[1] This process is analogous to mitochondrial β-oxidation but is catalyzed by a distinct set of enzymes. Each cycle of peroxisomal β-oxidation shortens the dicarboxylic acyl-CoA by two carbons, releasing acetyl-CoA. For an odd-chain dicarboxylic acyl-CoA like this compound (C11), the final cycle would yield propionyl-CoA and glutaryl-CoA.

The chain-shortened dicarboxylic acids can then be further metabolized, potentially re-entering the mitochondria for complete oxidation if the underlying enzymatic defect allows. However, in many FAO disorders, this pathway is insufficient to handle the increased flux, leading to the urinary excretion of various chain-length dicarboxylic acids.

This compound (C11) This compound (C11) Nonanedioyl-CoA (C9) Nonanedioyl-CoA (C9) This compound (C11)->Nonanedioyl-CoA (C9) β-Oxidation Cycle 1 Acetyl-CoA_1 Acetyl-CoA This compound (C11)->Acetyl-CoA_1 Heptanedioyl-CoA (C7) Heptanedioyl-CoA (C7) Nonanedioyl-CoA (C9)->Heptanedioyl-CoA (C7) β-Oxidation Cycle 2 Acetyl-CoA_2 Acetyl-CoA Nonanedioyl-CoA (C9)->Acetyl-CoA_2 Glutaryl-CoA (C5) Glutaryl-CoA (C5) Heptanedioyl-CoA (C7)->Glutaryl-CoA (C5) β-Oxidation Cycle 3 Propionyl-CoA Propionyl-CoA Heptanedioyl-CoA (C7)->Propionyl-CoA

Figure 2. Peroxisomal β-Oxidation of this compound.

Quantitative Data in Dicarboxylic Aciduria

The urinary organic acid profile is a cornerstone for the diagnosis of FAO disorders. While data for undecanedioic acid is less commonly reported than for even-chain dicarboxylic acids, its presence, along with other odd-chain dicarboxylic acids, can be indicative of certain metabolic blocks. The following table summarizes typical findings for commonly measured dicarboxylic acids in MCAD deficiency, a representative FAO disorder.

Dicarboxylic AcidAbbreviationTypical Urinary Concentration in MCAD Deficiency (mmol/mol creatinine)Normal Range (mmol/mol creatinine)Reference
Adipic AcidC6156 - 3884< 150
Suberic AcidC8Significantly elevatedTrace amounts[2]
Sebacic AcidC10Significantly elevatedTrace amounts[2]
Dodecanedioic AcidC12Within or just above control limitsTrace amounts[2]

Note: The concentrations can vary significantly depending on the patient's clinical state (e.g., during an acute metabolic crisis versus an asymptomatic period).

Experimental Protocols

The diagnosis of dicarboxylic aciduria and the underlying FAO disorder relies on a combination of analytical techniques to profile metabolites in urine and blood.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This is the gold-standard method for identifying and quantifying dicarboxylic acids and other organic acids in urine. Organic acids are extracted from the urine, chemically derivatized to make them volatile, and then separated and identified based on their mass-to-charge ratio and retention time.

Detailed Methodology:

  • Sample Preparation:

    • A urine sample is thawed and vortexed.

    • An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added to a specific volume of urine, normalized to creatinine (B1669602) concentration.

    • The sample is acidified (e.g., with HCl) to a pH < 2.

  • Extraction:

    • The acidified urine is extracted one or more times with an organic solvent, such as ethyl acetate.

    • The organic layers are combined and dried under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized to form volatile esters. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

    • The mixture is heated (e.g., at 60-80°C for 15-30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the compounds based on their boiling points and interaction with the column stationary phase.

    • The mass spectrometer fragments the eluted compounds and detects the resulting ions.

  • Data Analysis:

    • The resulting chromatogram is analyzed to identify peaks corresponding to specific organic acids by comparing their retention times and mass spectra to a library of known compounds.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Principle: This technique is used to analyze the profile of acylcarnitines in dried blood spots or plasma. Acylcarnitines are formed when acyl-CoAs are conjugated to carnitine. In FAO disorders, specific acylcarnitines accumulate, providing a diagnostic marker. For instance, the accumulation of undecanoylcarnitine (B1227632) could point towards a block in the metabolism of odd-chain fatty acids.

Detailed Methodology:

  • Sample Preparation (from dried blood spot):

    • A small disc is punched from the dried blood spot.

    • The disc is placed in a microtiter plate well containing a methanol (B129727) solution with stable isotope-labeled internal standards for various acylcarnitines.

    • The plate is agitated to extract the acylcarnitines.

  • Derivatization (optional but common):

    • The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic HCl and heating. This improves their ionization efficiency.

  • MS/MS Analysis:

    • The sample is introduced into the tandem mass spectrometer, often via flow injection without chromatographic separation.

    • The first mass spectrometer selects the precursor ions of a specific mass-to-charge ratio corresponding to the different acylcarnitine species.

    • These selected ions are fragmented in a collision cell.

    • The second mass spectrometer analyzes the resulting product ions. A common fragment ion for all acylcarnitines (m/z 85) is often monitored.

  • Data Analysis:

    • The concentrations of individual acylcarnitines are determined by comparing the signal intensity of the analyte to that of its corresponding internal standard.

Diagnostic Workflow and Logical Relationships

The diagnosis of a suspected FAO disorder presenting with dicarboxylic aciduria follows a logical progression of clinical evaluation and laboratory testing.

Clinical_Suspicion Clinical Suspicion of FAO Disorder (e.g., hypoglycemia, lethargy, myopathy) Initial_Labs Initial Laboratory Tests: - Plasma Acylcarnitine Profile (MS/MS) - Urine Organic Acids (GC/MS) Clinical_Suspicion->Initial_Labs Dicarboxylic_Aciduria Dicarboxylic Aciduria Detected? Initial_Labs->Dicarboxylic_Aciduria Specific_Acylcarnitine Specific Acylcarnitine Pattern? Initial_Labs->Specific_Acylcarnitine Dicarboxylic_Aciduria->Specific_Acylcarnitine Yes Further_Investigation Further Metabolic Investigation Dicarboxylic_Aciduria->Further_Investigation No Enzyme_Assay Enzyme Assay in Fibroblasts or Lymphocytes Specific_Acylcarnitine->Enzyme_Assay Yes Specific_Acylcarnitine->Further_Investigation No Molecular_Testing Molecular Genetic Testing (Gene Sequencing) Enzyme_Assay->Molecular_Testing Diagnosis_Confirmed Diagnosis of Specific FAO Disorder Confirmed Molecular_Testing->Diagnosis_Confirmed

Figure 3. Diagnostic Workflow for Dicarboxylic Aciduria.

Conclusion and Future Directions

The presence of this compound and its corresponding dicarboxylic acid in the metabolic profile of patients is a direct consequence of the upregulation of ω-oxidation in response to impaired mitochondrial β-oxidation. While less studied than its even-chain counterparts, its detection and quantification can provide valuable insights into the pathophysiology of FAO disorders, particularly those that may affect the metabolism of odd-chain fatty acids.

Future research should focus on establishing quantitative reference ranges for undecanedioic acid and other odd-chain dicarboxylic acids in various FAO disorders. Furthermore, elucidating the precise substrate specificities of the enzymes involved in the peroxisomal β-oxidation of odd-chain dicarboxylic acyl-CoAs will enhance our understanding of these complex metabolic diseases and may pave the way for novel therapeutic strategies aimed at mitigating the accumulation of toxic metabolites. The continued development and application of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in achieving these goals.

References

Peroxisomal β-Oxidation of Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway, not only for the degradation of very-long-chain fatty acids and branched-chain fatty acids but also for the chain shortening of dicarboxylic acids (DCAs).[1] DCAs are formed from monocarboxylic fatty acids through ω-oxidation, a process that becomes particularly important under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired.[1][2][3][4] The subsequent breakdown of these DCAs in the peroxisome prevents their accumulation to toxic levels and provides the cell with shorter-chain dicarboxylic acids that can be further metabolized in the mitochondria.[3] Dysregulation of this pathway is a hallmark of several peroxisomal disorders, leading to dicarboxylic aciduria.[2][4][5] This guide provides an in-depth review of the core mechanisms, key enzymes, regulatory networks, and experimental methodologies relevant to the study of peroxisomal dicarboxylic acid β-oxidation.

The Core Pathway of Peroxisomal Dicarboxylic Acid β-Oxidation

The peroxisomal β-oxidation of dicarboxylic acids is a cyclical process that shortens the carbon chain of dicarboxylyl-CoAs by two carbons in each cycle, releasing acetyl-CoA. The pathway involves a series of enzymatic reactions analogous to those of mitochondrial β-oxidation, but catalyzed by a distinct set of enzymes.

Signaling Pathway and Logical Relationships

The overall process begins with the formation of dicarboxylic acids from fatty acids via ω-oxidation in the endoplasmic reticulum. These DCAs are then transported into the peroxisome, activated to their CoA esters, and subsequently undergo β-oxidation. The chain-shortened DCAs and acetyl-CoA are then exported from the peroxisome for further metabolism.

Peroxisomal_DCA_Beta_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acids Fatty Acids ω-Oxidation ω-Oxidation Fatty Acids->ω-Oxidation Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation->Dicarboxylic Acids Dicarboxylic Acids_cyto Dicarboxylic Acids ABCD3 ABCD3 Dicarboxylic Acids_cyto->ABCD3 Transport Dicarboxylyl-CoA Dicarboxylyl-CoA ACOX1 ACOX1 Dicarboxylyl-CoA->ACOX1 Oxidation Chain-Shortened Dicarboxylyl-CoA Chain-Shortened Dicarboxylyl-CoA Export Export Chain-Shortened Dicarboxylyl-CoA->Export Acetyl-CoA_pero Acetyl-CoA Acetyl-CoA_pero->Export ABCD3->Dicarboxylyl-CoA Activation (Acyl-CoA Synthetase) EHHADH/HSD17B4 EHHADH/HSD17B4 ACOX1->EHHADH/HSD17B4 Hydration/ Dehydrogenation ACAA1/SCPx ACAA1/SCPx EHHADH/HSD17B4->ACAA1/SCPx Thiolysis ACAA1/SCPx->Chain-Shortened Dicarboxylyl-CoA ACAA1/SCPx->Acetyl-CoA_pero Mitochondria Mitochondria Export->Mitochondria Further Metabolism

Figure 1: Overview of dicarboxylic acid metabolism.

Key Enzymes in Peroxisomal Dicarboxylic Acid β-Oxidation

The catabolism of dicarboxylic acids within the peroxisome is orchestrated by a specific set of enzymes, each playing a crucial role in the chain-shortening process.

EnzymeGeneFunctionSubstrate Specificity for DCAs
ABCD3 (PMP70) ABCD3Transporter for long-chain dicarboxylic acids into the peroxisome.Essential for the import of long-chain DCAs.[6][7]
Acyl-CoA Oxidase 1 (ACOX1) ACOX1Catalyzes the first and rate-limiting step: the oxidation of dicarboxylyl-CoA to 2-enoyl-dicarboxylyl-CoA, producing H₂O₂.Shows activity towards a broad range of DCAs.[1]
L-Bifunctional Protein (EHHADH) EHHADHPossesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.Considered more important than HSD17B4 for DCA β-oxidation.[1][8]
D-Bifunctional Protein (HSD17B4) HSD17B4Also has hydratase and dehydrogenase activities.Appears to have overlapping functions with EHHADH.[1]
Peroxisomal Thiolase (ACAA1) ACAA1Catalyzes the final step: the thiolytic cleavage of 3-ketoacyl-dicarboxylyl-CoA.Part of the classical, inducible peroxisomal β-oxidation pathway.[1]
Sterol Carrier Protein X (SCPx) SCP2A thiolase with broad substrate specificity.Has overlapping functions with ACAA1.[1]
Enzyme Kinetics

Detailed kinetic parameters of these enzymes with a range of dicarboxylic acid substrates are not extensively documented in the literature. However, some data for ACOX1 with a monocarboxylic acid substrate is available, which can serve as a reference point for researchers.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
ACOX1a Palmitoyl-CoA730.076Human
ACOX1b Palmitoyl-CoA901.8Human

Note: Further research is required to establish the specific kinetic parameters of these enzymes with various dicarboxylic acid substrates.

Regulation of Peroxisomal Dicarboxylic Acid β-Oxidation

The primary regulators of this pathway are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, upregulates the expression of genes encoding the peroxisomal β-oxidation enzymes.

PPARα Signaling Pathway

PPARa_Regulation Ligands Fatty Acids, Dicarboxylic Acids, Fibrates PPARa PPARα Ligands->PPARa Activation PPARa-RXR PPARα-RXR Heterodimer PPARa->PPARa-RXR RXR RXR RXR->PPARa-RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa-RXR->PPRE Binding Target_Genes Target Gene Transcription: ABCD3, ACOX1, EHHADH, ACAA1 PPRE->Target_Genes Induction

Figure 2: PPARα-mediated regulation of peroxisomal β-oxidation.
Gene Expression Changes

Treatment with PPARα agonists, such as WY-14643, leads to a significant induction of the genes involved in peroxisomal dicarboxylic acid β-oxidation. While specific fold-change values can vary depending on the experimental system, the general trend is a robust upregulation.

GeneFold Change (WY-14643 treatment)Cell Type/Organism
ACOX1InducedMouse Liver[9]
EHHADHInducedMouse Liver
ACAA1InducedMouse Liver
ABCD3InducedMouse Liver

Note: This table represents a qualitative summary. For precise quantitative data, it is recommended to consult specific studies and perform dedicated experiments.

Clinical Relevance: Dicarboxylic Aciduria in Peroxisomal Disorders

A hallmark of impaired peroxisomal β-oxidation is the accumulation and excretion of dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria. The pattern of excreted DCAs can be diagnostic for specific peroxisomal biogenesis disorders (PBDs) such as Zellweger syndrome and neonatal adrenoleukodystrophy (NALD).

Dicarboxylic AcidZellweger SyndromeNeonatal AdrenoleukodystrophyNormal RangeUnits
Adipic Acid (C6) Increased[3]Increased[4]Variableµmol/mmol creatinine
Suberic Acid (C8) Markedly Increased[3]Increased[4]Variableµmol/mmol creatinine
Sebacic Acid (C10) Markedly Increased[3]Increased[4]Variableµmol/mmol creatinine
Hexadecanedioic Acid (C16) Present[4]Present[4]Not typically detectedµmol/mmol creatinine

Note: The absolute concentrations can vary significantly between individuals and with diet. The relative abundance of different DCAs is often more informative for diagnosis.

Experimental Protocols

Measurement of Dicarboxylic Acid β-Oxidation in Cultured Fibroblasts

This protocol is adapted from methods for measuring very-long-chain fatty acid oxidation and can be modified for dicarboxylic acid substrates.[10][11]

Principle: Cultured fibroblasts are incubated with a radiolabeled dicarboxylic acid (e.g., [1-¹⁴C]-hexadecanedioic acid). The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ or radiolabeled acetyl-CoA.

Materials:

  • Cultured human skin fibroblasts

  • DMEM with 10% fetal bovine serum

  • [1-¹⁴C]-hexadecanedioic acid

  • Scintillation fluid and vials

  • Scintillation counter

  • Reagents for protein determination (e.g., BCA assay)

Procedure:

  • Cell Culture: Grow fibroblasts to confluence in T25 flasks.

  • Labeling: On the day of the experiment, replace the culture medium with fresh medium containing a known concentration and specific activity of [1-¹⁴C]-hexadecanedioic acid.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 2-4 hours).

  • Collection of ¹⁴CO₂: If measuring CO₂ production, the flasks should be sealed with a rubber stopper equipped with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Stopping the Reaction: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to stop the reaction and release dissolved CO₂.

  • Quantification: Remove the filter paper and place it in a scintillation vial with scintillation fluid. Count the radioactivity in a scintillation counter.

  • Normalization: Harvest the cells and determine the total protein content. Express the results as nmol of dicarboxylic acid oxidized per hour per mg of protein.

Quantitative Analysis of Urinary Dicarboxylic Acids by GC-MS

This protocol provides a general workflow for the analysis of dicarboxylic acids in urine samples.

Principle: Urinary organic acids, including dicarboxylic acids, are extracted, derivatized to make them volatile, and then separated and quantified by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Thaw the urine sample and centrifuge to remove any precipitate.

  • Internal Standard: Add a known amount of the internal standard to an aliquot of the urine.

  • Extraction: Acidify the urine sample and extract the organic acids with an organic solvent. Repeat the extraction multiple times.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatizing agent to the dried extract and heat to facilitate the reaction. This converts the carboxylic acid groups to more volatile esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The dicarboxylic acids will be separated based on their boiling points and retention times. The mass spectrometer will provide mass spectra for identification and quantification based on characteristic ions.

  • Quantification: Calculate the concentration of each dicarboxylic acid by comparing its peak area to that of the internal standard and using a calibration curve.

Stable Isotope Tracing of Dicarboxylic Acid Metabolism

This advanced technique allows for the detailed mapping of the metabolic fate of dicarboxylic acids.[12][13][14][15][16]

Principle: Cells are cultured in a medium containing a stable isotope-labeled dicarboxylic acid (e.g., [U-¹³C₁₆]-hexadecanedioic acid). After a certain incubation time, cellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the stable isotope into downstream products.

Experimental Workflow:

Stable_Isotope_Tracing_Workflow Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Hepatocytes) Labeling 2. Incubation with [U-13C]-Dicarboxylic Acid Cell_Culture->Labeling Metabolite_Extraction 3. Quenching and Metabolite Extraction Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Mass Isotopologue Distribution) LCMS_Analysis->Data_Analysis Flux_Analysis 6. Metabolic Flux Analysis Data_Analysis->Flux_Analysis

References

Cellular Localization of Undecanedioyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanedioyl-CoA, the activated form of the eleven-carbon dicarboxylic acid, undecanedioic acid, occupies a unique position in cellular lipid metabolism. As an odd-chain dicarboxylic acid, its breakdown contributes to both energy production and anaplerosis of the tricarboxylic acid (TCA) cycle. Understanding the precise subcellular localization of its metabolic pathways is critical for elucidating its physiological roles and its potential as a therapeutic agent in metabolic disorders. This technical guide provides a comprehensive overview of the cellular compartments and enzymatic machinery involved in the synthesis and degradation of this compound, with a focus on the interplay between the endoplasmic reticulum, peroxisomes, and mitochondria. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

Dicarboxylic acids (DCAs) are metabolites that arise from the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly significant during periods of high lipid flux or when mitochondrial β-oxidation is impaired[1]. Undecanedioic acid, a medium-chain DCA, can be activated to its coenzyme A (CoA) thioester, this compound, which then enters catabolic pathways. The metabolism of this compound is compartmentalized within the cell, primarily involving the endoplasmic reticulum for its synthesis, and peroxisomes and mitochondria for its degradation. This guide will delineate the key steps in these pathways and their subcellular locations.

Synthesis of this compound: ω-Oxidation

The synthesis of dicarboxylic acids from monocarboxylic acids occurs via the ω-oxidation pathway. This process is initiated in the endoplasmic reticulum and completed in the cytosol.

  • Step 1: ω-Hydroxylation (Endoplasmic Reticulum): The terminal methyl group of a monocarboxylic fatty acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F families, which are located in the membrane of the endoplasmic reticulum[2][3][4].

  • Step 2: Oxidation to Aldehyde (Cytosol): The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde in the cytosol by alcohol dehydrogenase.

  • Step 3: Oxidation to Dicarboxylic Acid (Cytosol): Finally, the aldehyde is oxidized to a dicarboxylic acid by aldehyde dehydrogenase.

  • Step 4: Activation to Dicarboxylyl-CoA (Multiple Locations): The dicarboxylic acid, in this case, undecanedioic acid, must be activated to its CoA ester, this compound, before it can be metabolized further. This activation is catalyzed by acyl-CoA synthetases. While this can occur in the cytosol, acyl-CoA synthetases are also present on the outer mitochondrial membrane and the peroxisomal membrane, suggesting that activation may be coupled to transport into these organelles[5][6].

Degradation of this compound: β-Oxidation

The breakdown of this compound occurs through β-oxidation, a process that is distributed between peroxisomes and mitochondria.

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the β-oxidation of very long-chain fatty acids and long-chain dicarboxylic acids[1][3]. For medium-chain dicarboxylic acids like this compound, peroxisomes play a significant role in their initial chain shortening.

  • Transport into Peroxisomes: Long-chain dicarboxylyl-CoAs are transported into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD3 (also known as PMP70)[1]. The transport mechanism for medium-chain dicarboxylyl-CoAs is less clear but may also involve ABCD3 or other transporters.

  • Peroxisomal β-Oxidation Pathway:

    • Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first step, introducing a double bond and producing H₂O₂[7].

    • Hydration and Dehydrogenation: These next two steps are carried out by a bifunctional enzyme.

    • Thiolytic Cleavage: A peroxisomal thiolase cleaves the chain to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This cycle repeats until the dicarboxylyl-CoA is shortened to a medium or short-chain length, such as adipyl-CoA (C6) or suberyl-CoA (C8), which can then be exported to the mitochondria for complete oxidation[7].

Mitochondrial β-Oxidation

Mitochondria are responsible for the complete oxidation of the chain-shortened dicarboxylic acids exported from peroxisomes, as well as the β-oxidation of medium-chain dicarboxylic acids that directly enter the mitochondria[8].

  • Transport into Mitochondria: The entry of dicarboxylyl-CoAs into the mitochondrial matrix is thought to be dependent on the carnitine shuttle, similar to monocarboxylic fatty acids.

  • Mitochondrial β-Oxidation Pathway:

    • Dehydrogenation: This step is catalyzed by acyl-CoA dehydrogenases. For medium-chain dicarboxylyl-CoAs, medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active[8].

    • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

    • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

    • Thiolytic Cleavage: β-ketothiolase cleaves the molecule to yield acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

For an odd-chain dicarboxylyl-CoA like this compound (C11), the final round of β-oxidation will produce acetyl-CoA and glutaryl-CoA (C5). Glutaryl-CoA is further metabolized to succinyl-CoA, which can then enter the TCA cycle, providing an anaplerotic substrate[8].

Data Presentation

Quantitative Data on Dicarboxylic Acid Metabolism

A note on the available data: Specific kinetic data for this compound is limited in the current literature. The following table presents data for related medium- and long-chain dicarboxylic acids and the enzymes involved in their metabolism to provide an estimation of the enzymatic activities.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/min/mg)Cellular LocationReference
Peroxisomal Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)Rat Liver--Peroxisome[7]
Peroxisomal Acyl-CoA OxidaseSebacyl-CoA (DC10-CoA)Rat LiverIncreasing with decreasing chain lengthSimilar to DC12-CoAPeroxisome[7]
Peroxisomal Acyl-CoA OxidaseSuberyl-CoA (DC8-CoA)Rat LiverIncreasing with decreasing chain lengthSimilar to DC12-CoAPeroxisome[7]
Peroxisomal Acyl-CoA OxidaseAdipyl-CoA (DC6-CoA)Rat LiverIncreasing with decreasing chain lengthSimilar to DC12-CoAPeroxisome[7]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC12-CoA)Mouse Liver-ActiveMitochondria[8]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Adipoyl-CoA (DC6-CoA)Mouse Liver-ActiveMitochondria[8]
Acyl-CoA Synthetase (Faa1p)Oleate (C18:1)Saccharomyces cerevisiae71.1158.2Cytosol/Membrane[9]
Acyl-CoA Synthetase 1 (ACS1)Palmitic Acid (C16:0)Murine-10-fold > C24:0-
Fatty Acid Transport Protein 1 (FATP1)Palmitic Acid (C16:0)Murine-Similar to C24:0Plasma Membrane

Experimental Protocols

Subcellular Fractionation for Isolation of Peroxisomes and Mitochondria

This protocol describes the isolation of peroxisomal and mitochondrial fractions from cultured cells or tissue homogenates using differential centrifugation followed by a density gradient.

Materials:

  • Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Density Gradient Medium (e.g., Nycodenz or Percoll)

  • Dounce homogenizer or similar

  • Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization:

    • For cultured cells: Harvest cells, wash with PBS, and resuspend in ice-cold homogenization buffer.

    • For tissue: Mince the tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude mitochondrial fraction.

    • Collect the supernatant (contains cytosol and microsomes) and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes at 4°C) to pellet a light mitochondrial fraction enriched in peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the crude mitochondrial and light mitochondrial pellets in homogenization buffer.

    • Layer the resuspended pellets onto a pre-formed density gradient (e.g., a continuous or discontinuous Nycodenz or Percoll gradient).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

    • Carefully collect the distinct bands corresponding to the mitochondrial and peroxisomal fractions.

  • Validation:

    • Assess the purity of the fractions by Western blotting for marker proteins (e.g., Catalase or PMP70 for peroxisomes, and a mitochondrial marker like COX IV or VDAC).

Immunofluorescence Microscopy for Localization of Metabolic Enzymes

This protocol outlines the steps for visualizing the subcellular localization of key enzymes like ACOX1 (peroxisomal) and MCAD (mitochondrial).

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-ACOX1, mouse anti-MCAD)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Grow cells to an appropriate confluency on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain the nuclei with DAPI for 5 minutes, and then wash again. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Measurement of Acyl-CoA Synthetase Activity

This radiometric assay measures the activity of acyl-CoA synthetases by quantifying the formation of radiolabeled acyl-CoA.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM ATP, 10 mM MgCl₂, 0.3 mM DTT, 0.01% Triton X-100)

  • Radiolabeled fatty acid (e.g., [³H]undecanedioic acid) bound to BSA

  • Coenzyme A (CoA)

  • Termination solution (e.g., isopropanol/heptane/1M H₂SO₄)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the radiolabeled fatty acid.

  • Initiation: Start the reaction by adding CoA and incubate at 30°C for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding the termination solution.

  • Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The unreacted fatty acid will be in the organic phase, while the acyl-CoA will be in the aqueous phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Undecanedioyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic_Acid Monocarboxylic Acid omega_Hydroxy_FA ω-Hydroxy Fatty Acid Monocarboxylic_Acid->omega_Hydroxy_FA CYP4A/F omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA ADH Undecanedioic_Acid Undecanedioic Acid omega_Oxo_FA->Undecanedioic_Acid ALDH Undecanedioyl_CoA_Cytosol This compound Undecanedioic_Acid->Undecanedioyl_CoA_Cytosol Acyl-CoA Synthetase Undecanedioyl_CoA_Perox This compound Undecanedioyl_CoA_Cytosol->Undecanedioyl_CoA_Perox ABCD3 Transporter Perox_Beta_Ox β-Oxidation Cycle Undecanedioyl_CoA_Perox->Perox_Beta_Ox ACOX1, etc. Short_Chain_DCA_CoA Short-Chain Dicarboxylyl-CoA Perox_Beta_Ox->Short_Chain_DCA_CoA Acetyl_CoA_Perox Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_Perox Short_Chain_DCA_CoA_Mito Short-Chain Dicarboxylyl-CoA Short_Chain_DCA_CoA->Short_Chain_DCA_CoA_Mito Transport Mito_Beta_Ox β-Oxidation Cycle Short_Chain_DCA_CoA_Mito->Mito_Beta_Ox MCAD, etc. Glutaryl_CoA Glutaryl-CoA Mito_Beta_Ox->Glutaryl_CoA Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_Mito Succinyl_CoA Succinyl-CoA Glutaryl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Overview of this compound Metabolism.

PPARα Signaling Pathway Regulating Dicarboxylic Acid Metabolism

PPARa_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Organelles Organellar Protein Synthesis Fatty_Acids Fatty Acids / Dicarboxylic Acids Fatty_Acids_Cytosol Fatty Acids / Dicarboxylic Acids Fatty_Acids->Fatty_Acids_Cytosol Transport PPARa_inactive PPARα PPARa_RXR_inactive PPARα-RXR Complex PPARa_inactive->PPARa_RXR_inactive RXR_inactive RXR RXR_inactive->PPARa_RXR_inactive PPARa_RXR_active Active PPARα-RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding Fatty_Acids_Cytosol->PPARa_RXR_inactive Activation PPRE PPRE (Promoter Region) PPARa_RXR_active->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA CYP4A CYP4A Enzymes (ER) mRNA->CYP4A ACOX1 ACOX1 (Peroxisome) mRNA->ACOX1 MCAD MCAD (Mitochondria) mRNA->MCAD ABCD3 ABCD3 (Peroxisome) mRNA->ABCD3

Caption: PPARα Regulation of Dicarboxylic Acid Metabolism.

Experimental Workflow for Studying Subcellular Localization

Experimental_Workflow Start Start: Hypothesis on This compound Metabolism Cell_Culture Cell Culture / Tissue Preparation Start->Cell_Culture Subcellular_Fractionation Subcellular Fractionation (Differential & Density Gradient Centrifugation) Cell_Culture->Subcellular_Fractionation Immunofluorescence Immunofluorescence Microscopy (Co-localization of Enzymes) Cell_Culture->Immunofluorescence Fraction_Collection Collect Cytosolic, Mitochondrial, and Peroxisomal Fractions Subcellular_Fractionation->Fraction_Collection Purity_Assessment Assess Fraction Purity (Western Blot for Markers) Fraction_Collection->Purity_Assessment Enzyme_Activity_Assay Enzyme Activity Assays (e.g., Acyl-CoA Synthetase, ACOX1) Fraction_Collection->Enzyme_Activity_Assay Metabolite_Analysis Metabolite Analysis (LC-MS for Acyl-CoAs) Fraction_Collection->Metabolite_Analysis Data_Analysis Data Analysis and Interpretation Purity_Assessment->Data_Analysis Enzyme_Activity_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion on Subcellular Localization and Activity Data_Analysis->Conclusion

Caption: Workflow for Investigating Subcellular Metabolism.

Conclusion

The metabolism of this compound is a multi-organellar process that highlights the intricate cooperation between the endoplasmic reticulum, cytosol, peroxisomes, and mitochondria. While the general pathways for dicarboxylic acid metabolism are established, further research is needed to quantify the specific enzyme kinetics and metabolic fluxes for this compound. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to delve deeper into the cellular localization and regulation of this compound metabolism, which may ultimately pave the way for novel therapeutic strategies targeting metabolic diseases.

References

Methodological & Application

Synthesis and Purification of Undecanedioyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and purification of undecanedioyl-CoA, a critical substrate for various in vitro studies in metabolic research and drug development. Two primary methodologies are presented: a chemical synthesis approach using the mixed anhydride (B1165640) method and an enzymatic synthesis utilizing a long-chain acyl-CoA synthetase. Furthermore, a robust purification protocol using High-Performance Liquid Chromatography (HPLC) is described, ensuring the high purity of the final product required for sensitive biological assays. This guide is intended to equip researchers with the necessary information to produce high-quality this compound for their experimental needs.

Introduction

This compound is the activated form of undecanedioic acid, a long-chain dicarboxylic acid. As a thioester of coenzyme A, it serves as a key intermediate in various metabolic pathways. The in vitro study of enzymes and cellular processes involving long-chain dicarboxylic acids necessitates a reliable source of high-purity this compound. This document outlines two effective methods for its synthesis and a detailed protocol for its subsequent purification.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the protocols described herein. These values are representative and may vary depending on specific experimental conditions and reagent quality.

ParameterChemical Synthesis (Mixed Anhydride)Enzymatic Synthesis (Acyl-CoA Synthetase)Purification (HPLC)
Starting Material Undecanedioic acidUndecanedioic acidCrude this compound
Key Reagents Ethyl chloroformate, Triethylamine (B128534), Coenzyme AATP, Coenzyme A, Long-chain acyl-CoA synthetaseAcetonitrile, Potassium Phosphate Buffer
Typical Reaction Time 2-4 hours1-3 hours30-60 minutes per run
Expected Yield 30-50%50-70%>90% recovery
Purity of Final Product >95%>95%>99%
Primary Method of Analysis RP-HPLC, LC-MSRP-HPLC, LC-MSRP-HPLC with UV detection

Experimental Protocols

I. Chemical Synthesis of this compound via the Mixed Anhydride Method

This method involves the activation of undecanedioic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with coenzyme A to form the desired product.

Materials:

  • Undecanedioic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Potassium Bicarbonate (KHCO₃) solution, 2M

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

Protocol:

  • Preparation of the Mixed Anhydride:

    • Dissolve 10 mg of undecanedioic acid in 2 mL of anhydrous THF in an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of triethylamine to the solution while stirring.

    • Slowly add 1.1 equivalents of ethyl chloroformate dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve 1.2 equivalents of Coenzyme A in 2 mL of a 2M KHCO₃ solution, pre-chilled to 0°C.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to stir at 0°C for 2 hours.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding 0.5 mL of anhydrous methanol.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Concentrate the sample under reduced pressure (e.g., using a rotary evaporator) to remove the THF.

    • The resulting aqueous solution contains the crude this compound and is ready for purification.

II. Enzymatic Synthesis of this compound

This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of this compound from undecanedioic acid and Coenzyme A in the presence of ATP.[1]

Materials:

  • Undecanedioic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tricine buffer (or other suitable buffer, pH 7.5-8.0)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • Dithiothreitol (DTT)

  • Incubator or water bath at 37°C

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing the following components in Tricine buffer (100 mM, pH 8.0):

      • 1 mM Undecanedioic acid

      • 1.2 mM Coenzyme A

      • 5 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

    • The final reaction volume can be scaled as needed (e.g., 1 mL).

  • Enzymatic Reaction:

    • Add the long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-0.5 U/mL.

    • Incubate the reaction at 37°C for 1-3 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to pellet the denatured enzyme.

    • Collect the supernatant containing the crude this compound for purification.

III. Purification of this compound by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying acyl-CoA esters.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Crude this compound solution

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation:

    • Filter the crude this compound solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • This compound is expected to elute as a distinct peak. The exact retention time will depend on the specific column and gradient conditions.

  • Fraction Collection and Post-Purification:

    • Collect the fractions corresponding to the this compound peak.

    • Pool the collected fractions and lyophilize to obtain the purified product as a white powder.

    • Store the purified this compound at -80°C to prevent degradation.

IV. Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • LC-MS: To confirm the molecular weight of the product.

  • ¹H NMR: To verify the chemical structure, although this may be challenging due to the complexity of the CoA moiety.

Mandatory Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis (Mixed Anhydride) cluster_enzymatic Enzymatic Synthesis cluster_purification Purification & Analysis UDA1 Undecanedioic Acid MA Mixed Anhydride Formation (Ethyl Chloroformate, TEA) UDA1->MA Reaction1 Reaction with CoA MA->Reaction1 CoA1 Coenzyme A CoA1->Reaction1 Crude1 Crude this compound Reaction1->Crude1 Crude_Pool Pooled Crude Product Crude1->Crude_Pool UDA2 Undecanedioic Acid Reaction2 Enzymatic Reaction UDA2->Reaction2 CoA2 Coenzyme A CoA2->Reaction2 ATP ATP ATP->Reaction2 Enzyme Long-chain Acyl-CoA Synthetase Enzyme->Reaction2 Crude2 Crude this compound Reaction2->Crude2 Crude2->Crude_Pool HPLC RP-HPLC Purification Crude_Pool->HPLC Pure_Product Purified this compound (>99% Purity) HPLC->Pure_Product Analysis LC-MS / NMR Characterization Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway UDA Undecanedioic Acid UDCoA This compound UDA->UDCoA ATP, CoA Metabolism Peroxisomal Beta-Oxidation UDCoA->Metabolism Signaling Cellular Signaling (e.g., PPAR activation) UDCoA->Signaling Enzyme Long-chain Acyl-CoA Synthetase Enzyme->UDCoA Energy Energy Production (Acetyl-CoA) Metabolism->Energy

Caption: Simplified metabolic context of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of Acyl-CoA Oxidase with Undecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA oxidases (ACOX) are a family of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids.[1][2] This pathway is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[3][4] The enzymatic reaction involves the desaturation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[2]

This document provides detailed application notes and a comprehensive protocol for the enzymatic assay of acyl-CoA oxidase using undecanedioyl-CoA, a C11 dicarboxylic acid, as the substrate. Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, and their subsequent β-oxidation in peroxisomes is a critical metabolic pathway.[3][5] ACOX1 is the primary enzyme responsible for the oxidation of dicarboxylic acids.[1][4] The provided assay is based on the sensitive detection of H₂O₂ production, which is directly proportional to the ACOX activity.

Principle of the Assay

The enzymatic activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) formation. This is achieved through a coupled enzymatic reaction where horseradish peroxidase (HRP) utilizes the H₂O₂ produced by ACOX to catalyze the oxidation of a chromogenic or fluorogenic substrate. The resulting change in absorbance or fluorescence is monitored over time to calculate the enzyme activity.

Data Presentation

Table 1: Kinetic Parameters of Rat Liver Acyl-CoA Oxidase with Dicarboxylic Acid Substrates

Substrate (Dicarboxylyl-CoA)Chain LengthApparent K_m (µM)Apparent V_max (nmol/min/mg)
Adipoyl-CoAC61251.2
Suberoyl-CoAC8801.1
Sebacoyl-CoAC10501.0
Dodecanedioyl-CoAC12251.0
This compound (Estimated)C11~35-45~1.0

Data for C6, C8, C10, and C12 substrates are adapted from literature values.[6] The kinetic parameters for this compound (C11) are estimated based on the trend observed with other dicarboxylic acid substrates.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified acyl-CoA oxidase or tissue homogenate/peroxisomal fraction.

  • Substrate: this compound (synthesized or commercially available).

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Cofactor: Flavin adenine (B156593) dinucleotide (FAD), 10 µM final concentration.

  • Detection Reagents (choose one):

    • Colorimetric:

      • Horseradish Peroxidase (HRP): 1-2 units/mL.

      • 4-Aminoantipyrine (4-AAP): 0.5 mM.

      • 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS): 5 mM.

    • Fluorometric (Higher Sensitivity):

      • Horseradish Peroxidase (HRP): 1-2 units/mL.[7]

      • Amplex® Red (or other suitable fluorogenic peroxidase substrate): 50 µM.[7]

      • Dimethyl sulfoxide (B87167) (DMSO) for dissolving Amplex® Red.

  • Microplate Reader: Capable of measuring absorbance at 515 nm (for colorimetric assay) or fluorescence at Ex/Em = 571/585 nm (for fluorometric assay).

  • 96-well microplates: Clear for colorimetric assay, black for fluorometric assay.

Preparation of Reagents
  • Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic potassium phosphate to achieve a pH of 7.4. Dilute to 50 mM with deionized water.

  • This compound Stock Solution (10 mM): Dissolve this compound in deionized water. Aliquot and store at -80°C. The concentration should be confirmed spectrophotometrically.

  • FAD Stock Solution (1 mM): Dissolve FAD in deionized water. Store in the dark at -20°C.

  • HRP Stock Solution (100 units/mL): Dissolve HRP in assay buffer. Store at 4°C.

  • Colorimetric Detection Reagent Mix: Prepare fresh before use. For 10 mL of mix, add 50 µL of 100 mM 4-AAP, 50 µL of 1 M DCHBS, and 100 µL of 100 units/mL HRP to 9.8 mL of assay buffer.

  • Fluorometric Detection Reagent Mix: Prepare fresh before use and protect from light. For 10 mL of mix, add 50 µL of 10 mM Amplex® Red in DMSO, 100 µL of 100 units/mL HRP to 9.85 mL of assay buffer.

Enzyme Activity Assay Protocol (Fluorometric Method)
  • Prepare the Reaction Mixture: In a 96-well black microplate, add the following reagents in the order listed:

    • 50 µL of Assay Buffer

    • 10 µL of 1 mM FAD stock solution

    • 10 µL of Fluorometric Detection Reagent Mix

    • 10 µL of Enzyme Sample (diluted in assay buffer)

  • Initiate the Reaction: Add 20 µL of varying concentrations of this compound stock solution (e.g., to achieve final concentrations from 0 to 200 µM) to each well to start the reaction. The final volume in each well should be 100 µL.

  • Incubate and Measure: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence (Ex/Em = 571/585 nm) every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.

    • Create a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence change to the rate of H₂O₂ production (nmol/min).

    • Calculate the specific activity of the enzyme (nmol/min/mg of protein).

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, Cofactors, and Detection Reagents mix Combine Reagents in 96-well Plate reagents->mix enzyme Prepare Enzyme Sample (Purified Protein or Tissue Homogenate) enzyme->mix start Initiate Reaction with Substrate mix->start measure Kinetic Measurement in Plate Reader start->measure rate Calculate Reaction Rate (ΔFluorescence/min) measure->rate std_curve Generate H₂O₂ Standard Curve rate->std_curve activity Determine Specific Activity (nmol/min/mg) rate->activity std_curve->activity kinetics Calculate Kinetic Parameters (Km, Vmax) activity->kinetics

Caption: Experimental workflow for the acyl-CoA oxidase enzymatic assay.

ppar_signaling_pathway cluster_ligands Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Target Gene Expression cluster_protein Protein Synthesis & Function fatty_acids Fatty Acids & Dicarboxylic Acids ppar PPARα fatty_acids->ppar binds & activates rxr RXR ppar->rxr heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre binds to acox_gene ACOX1 Gene ppre->acox_gene promotes transcription acox_protein Acyl-CoA Oxidase 1 (ACOX1) acox_gene->acox_protein translation beta_ox Peroxisomal β-Oxidation acox_protein->beta_ox catalyzes

Caption: PPARα signaling pathway regulating acyl-CoA oxidase expression.

References

Application Notes and Protocols for Stable Isotope-Labeled Undecanedioic Acid in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as [U-¹³C₁₁]undecanedioic acid, allows for the precise tracing of carbon atoms through various metabolic pathways. Undecanedioic acid, an eleven-carbon dicarboxylic acid, serves as a unique probe for studying fatty acid oxidation and its interplay between different cellular compartments, namely peroxisomes and mitochondria. These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled undecanedioic acid in metabolic flux analysis, with a particular focus on its application in drug development and in understanding metabolic diseases.

Undecanedioic acid is primarily metabolized through β-oxidation, a process that occurs in both peroxisomes and mitochondria.[1] However, the initial steps of β-oxidation of dicarboxylic acids are predominantly carried out in peroxisomes.[2] The resulting chain-shortened dicarboxylic acids can then be further metabolized in the mitochondria.[1] By tracing the incorporation of ¹³C from labeled undecanedioic acid into downstream metabolites, researchers can quantify the flux through these distinct oxidative pathways.

Metabolic Pathways of Undecanedioic Acid

The metabolism of undecanedioic acid involves several key steps across different cellular compartments. Initially, it can be formed from its monocarboxylic precursor, undecanoic acid, via ω-oxidation in the endoplasmic reticulum. Once formed or taken up by the cell, undecanedioic acid is activated to its CoA ester, undecanedioyl-CoA. This activated form then enters the β-oxidation spiral.

Key Metabolic Fates:
  • Peroxisomal β-Oxidation: Dicarboxylic acids are preferentially metabolized in peroxisomes.[2] Each cycle of β-oxidation shortens the carbon chain by two carbons, producing acetyl-CoA.

  • Mitochondrial β-Oxidation: While mitochondria are the primary site for the β-oxidation of medium and long-chain monocarboxylic fatty acids, their role in the oxidation of dicarboxylic acids is more limited, particularly for longer chains.[2][3] However, the chain-shortened products of peroxisomal β-oxidation can be transported to the mitochondria for complete oxidation.

  • Anaplerosis: The acetyl-CoA and other products of β-oxidation can enter the tricarboxylic acid (TCA) cycle, replenishing its intermediates. This anaplerotic flux is crucial for maintaining cellular energy homeostasis and providing precursors for biosynthesis.

Below is a diagram illustrating the central metabolic pathways involving undecanedioic acid.

Undecanedioic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Undecanoic_Acid Undecanoic Acid omega_Oxidation ω-Oxidation (CYP450) Undecanoic_Acid->omega_Oxidation Undecanedioic_Acid_ER Undecanedioic Acid omega_Oxidation->Undecanedioic_Acid_ER Undecanedioic_Acid_Cytosol Undecanedioic Acid Undecanedioic_Acid_ER->Undecanedioic_Acid_Cytosol Undecanedioic_Acid_Uptake [U-¹³C₁₁]Undecanedioic Acid (from media) Undecanedioic_Acid_Uptake->Undecanedioic_Acid_Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase Undecanedioic_Acid_Cytosol->Acyl_CoA_Synthetase Undecanedioyl_CoA This compound Acyl_CoA_Synthetase->Undecanedioyl_CoA Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation Undecanedioyl_CoA->Peroxisomal_beta_Oxidation Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_beta_Oxidation->Chain_Shortened_DCAs Acetyl_CoA_Perox [¹³C₂]Acetyl-CoA Peroxisomal_beta_Oxidation->Acetyl_CoA_Perox Mitochondrial_beta_Oxidation Mitochondrial β-Oxidation Chain_Shortened_DCAs->Mitochondrial_beta_Oxidation Acetyl_CoA_Mito [¹³C₂]Acetyl-CoA Acetyl_CoA_Perox->Acetyl_CoA_Mito Transport Mitochondrial_beta_Oxidation->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Labeled_TCA_Intermediates Labeled TCA Intermediates (e.g., Citrate, Succinate) TCA_Cycle->Labeled_TCA_Intermediates

Caption: Metabolism of Undecanedioic Acid.

Experimental Workflow for Flux Analysis

A typical metabolic flux analysis experiment using stable isotope-labeled undecanedioic acid involves several key stages, from cell culture to data analysis. The following diagram outlines the general workflow.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Cancer Cell Lines) Isotope_Labeling 2. Isotope Labeling Incubate with [U-¹³C₁₁]Undecanedioic Acid Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Quench metabolism and extract metabolites Isotope_Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation Derivatization for GC-MS analysis Metabolite_Extraction->Sample_Preparation Analytical_Measurement 5. Analytical Measurement GC-MS or LC-MS/MS analysis Sample_Preparation->Analytical_Measurement Data_Analysis 6. Data Analysis Determine Mass Isotopomer Distributions (MIDs) Analytical_Measurement->Data_Analysis Flux_Calculation 7. Flux Calculation Use MIDs to calculate metabolic fluxes Data_Analysis->Flux_Calculation

Caption: Experimental workflow for flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cell lines, such as hepatocytes or cancer cell lines.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Labeling medium: Complete medium containing a known concentration of [U-¹³C₁₁]undecanedioic acid (e.g., 50-100 µM)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Cell Growth: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Isotope Labeling: Add the pre-warmed labeling medium containing [U-¹³C₁₁]undecanedioic acid to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites. It is crucial to establish that isotopic steady state is reached for accurate flux analysis.[4]

Protocol 2: Metabolite Extraction and Sample Preparation

This protocol describes the quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.

Materials:

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes to quench all enzymatic activity.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Phase Separation: Add 500 µL of ice-cold water and 500 µL of chloroform to the cell suspension. Vortex thoroughly for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Fraction Collection: Three layers will be formed: an upper aqueous layer containing polar metabolites, a lower organic layer with lipids, and a protein pellet at the interface. Carefully collect the upper aqueous layer for analysis of polar metabolites (e.g., TCA cycle intermediates).

  • Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

Protocol 3: GC-MS Analysis of Labeled Metabolites

This protocol outlines the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts from Protocol 2

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization (Methoximation): Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.

  • Derivatization (Silylation): Add 80 µL of MTBSTFA + 1% TBDMSCI to the sample. Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature gradient for the GC oven to separate the metabolites of interest.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Processing:

    • Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra.

    • Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).

    • Correct the raw MIDs for the natural abundance of ¹³C.

Data Presentation

The quantitative data obtained from the metabolic flux analysis should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide an example of how to present the fractional ¹³C enrichment of key metabolites and the calculated metabolic fluxes.

Table 1: Fractional ¹³C Enrichment of Key Metabolites after Labeling with [U-¹³C₁₁]Undecanedioic Acid

MetaboliteControl ConditionDrug Treatment ADrug Treatment B
Citrate
M+20.35 ± 0.040.25 ± 0.030.45 ± 0.05
M+40.15 ± 0.020.10 ± 0.010.20 ± 0.03
Succinate
M+20.40 ± 0.050.30 ± 0.040.50 ± 0.06
M+40.10 ± 0.010.05 ± 0.010.15 ± 0.02
Glutamate
M+20.30 ± 0.030.20 ± 0.020.40 ± 0.04
M+40.12 ± 0.020.08 ± 0.010.18 ± 0.02
Malate
M+20.38 ± 0.040.28 ± 0.030.48 ± 0.05
M+40.08 ± 0.010.04 ± 0.010.12 ± 0.02

Data are presented as the fraction of the metabolite pool containing the indicated number of ¹³C atoms (mean ± SD, n=3). M+2 and M+4 isotopologues are indicative of one and two turns of the TCA cycle, respectively, utilizing ¹³C₂-acetyl-CoA derived from undecanedioic acid.

Table 2: Calculated Metabolic Fluxes (relative to total undecanedioic acid uptake)

Metabolic FluxControl ConditionDrug Treatment ADrug Treatment B
Peroxisomal β-oxidation10080120
Mitochondrial β-oxidation604075
TCA Cycle Flux (from undecanedioic acid)503565
Anaplerotic Flux (from undecanedioic acid)251535

Flux values are normalized to the rate of undecanedioic acid uptake and represent the relative contribution of each pathway.

Applications in Drug Development

The use of stable isotope-labeled undecanedioic acid in metabolic flux analysis offers significant advantages in the field of drug development.

  • Target Engagement and Mechanism of Action: By quantifying changes in metabolic fluxes in response to a drug candidate, researchers can confirm target engagement and elucidate the drug's mechanism of action. For example, a compound designed to inhibit peroxisomal β-oxidation would be expected to decrease the flux through this pathway, which can be directly measured using this technique.

  • Identifying Off-Target Effects: Alterations in metabolic pathways unrelated to the intended target can reveal potential off-target effects of a drug candidate.

  • Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. MFA can be used to identify the metabolic adaptations that contribute to resistance, potentially leading to the development of combination therapies.

  • Toxicology Studies: Changes in fatty acid metabolism can be an indicator of cellular toxicity. Tracing the metabolism of undecanedioic acid can provide insights into the potential toxic liabilities of a drug candidate.

Conclusion

The use of stable isotope-labeled undecanedioic acid provides a powerful tool for dissecting the complexities of fatty acid metabolism. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute robust metabolic flux analysis experiments. The insights gained from such studies are invaluable for advancing our understanding of metabolic diseases and for the development of novel therapeutics.

References

Commercial Sources and Applications of Undecanedioyl-Coenzyme A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioyl-coenzyme A is a long-chain dicarboxylyl-CoA thioester. Dicarboxylic acids are metabolic products of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation.[1][2] This pathway becomes significant under conditions of high lipid influx or when mitochondrial β-oxidation is impaired.[1][3] The resulting dicarboxylic acids are primarily metabolized via peroxisomal β-oxidation.[1][2] As an acyl-CoA derivative, undecanedioyl-coenzyme A is a key molecule for studying the enzymes and pathways involved in dicarboxylic acid metabolism.[3] Its unique structure, with coenzyme A esterified at one of the two carboxyl groups of undecanedioic acid, makes it a valuable tool for in vitro studies of fatty acid metabolism and for the screening of potential therapeutic agents targeting metabolic disorders.

Commercial Sources

The commercial availability of undecanedioyl-coenzyme A is limited, indicating its specialized use in research. Below is a summary of a known supplier. Researchers are advised to contact the supplier directly for the most current information on availability, pricing, and purity.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityStorage
MedChemExpressHY-CE01866138149-21-0C32H54N7O19P3S965.79>98%-20°C, 3 years; 4°C, 2 years (in solvent)

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to verify the details with the supplier.

Applications

Undecanedioyl-coenzyme A is a valuable tool for a variety of research applications, primarily in the fields of biochemistry, metabolism, and drug discovery.

  • Enzyme Substrate: It can serve as a substrate for enzymes involved in dicarboxylic acid metabolism, such as acyl-CoA dehydrogenases and enzymes of the peroxisomal β-oxidation pathway.[3] Studying the kinetics of these enzymes with undecanedioyl-CoA can provide insights into their substrate specificity and catalytic mechanisms.

  • Inhibitor Screening: As an analog of endogenous acyl-CoAs, undecanedioyl-coenzyme A can be used to screen for inhibitors of enzymes involved in fatty acid metabolism.[4] Such inhibitors could be potential therapeutic agents for metabolic diseases like diabetes and obesity.[5]

  • Metabolic Pathway Elucidation: By tracing the metabolic fate of undecanedioyl-coenzyme A in cellular or sub-cellular preparations, researchers can further elucidate the pathways of dicarboxylic acid metabolism and their interplay with other metabolic routes.

  • Drug Development: The unique structure of undecanedioyl-coenzyme A can be used as a starting point for the design and synthesis of novel therapeutic agents targeting enzymes in the fatty acid metabolism pathways.

Experimental Protocols

The following is a detailed protocol for a representative application of undecanedioyl-coenzyme A: determining the half-maximal inhibitory concentration (IC50) for an enzyme of interest. This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Protocol: Determination of IC50 for an Enzyme Inhibitor using Undecanedioyl-Coenzyme A as a Potential Inhibitor

This protocol describes the steps to determine the inhibitory potency of a test compound on a specific enzyme, using a colorimetric or fluorometric assay.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Undecanedioyl-coenzyme A (test inhibitor)

  • Enzyme substrate (specific to the enzyme being assayed)

  • Assay buffer (optimized for the enzyme)

  • Detection reagent (e.g., DTNB for assays producing Coenzyme A-SH, or a coupled enzyme system for detecting other products)

  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

  • Multichannel pipette

  • DMSO (for dissolving the inhibitor)

2. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C.

  • Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of undecanedioyl-coenzyme A in DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the undecanedioyl-coenzyme A stock solution in the assay buffer to create a range of concentrations to be tested. Typically, a 10-point dilution series is prepared.

3. Assay Procedure:

  • Plate Setup: To each well of the 96-well plate, add the following in the specified order:

    • Assay Buffer

    • Inhibitor solution (different concentrations for the dose-response curve, and buffer with DMSO for the control wells)

    • Enzyme solution (pre-diluted to the desired concentration in assay buffer)

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.

  • Stop Reaction (if necessary): The reaction can be stopped by adding a stop solution, or the signal can be read kinetically.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate as required.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • Background Subtraction: Subtract the absorbance/fluorescence of the blank wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal with Inhibitor / Signal of Control))

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[6][7]

Visualizations

Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a potential inhibitor, such as undecanedioyl-coenzyme A.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilution plate_setup Set up 96-well Plate serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation read_plate Read Plate (Absorbance/Fluorescence) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Potential Metabolic Context of this compound

The diagram below illustrates a simplified overview of fatty acid ω-oxidation and its connection to peroxisomal β-oxidation, the likely metabolic context for undecanedioyl-coenzyme A.

Dicarboxylic_Acid_Metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome long_chain_fa Long-Chain Fatty Acid omega_oxidation ω-Oxidation (Cytochrome P450) long_chain_fa->omega_oxidation dicarboxylic_acid Dicarboxylic Acid (e.g., Undecanedioic Acid) omega_oxidation->dicarboxylic_acid activation Activation to CoA Ester dicarboxylic_acid->activation Transport undecanedioyl_coa This compound activation->undecanedioyl_coa beta_oxidation Peroxisomal β-Oxidation undecanedioyl_coa->beta_oxidation chain_shortened_dca Chain-Shortened Dicarboxylyl-CoA beta_oxidation->chain_shortened_dca acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified pathway of dicarboxylic acid metabolism.

References

Application Note: Quantification of Undecanedioyl-CoA in Cultured Cells using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Their quantification is crucial for understanding metabolic regulation in various physiological and pathological states.[1] Undecanedioyl-CoA is a dicarboxylic acyl-CoA, a class of molecules formed from the ω-oxidation of fatty acids. This alternative metabolic pathway becomes significant when mitochondrial β-oxidation is impaired or under conditions of high lipid flux.[2] Measuring the levels of specific dicarboxylic acyl-CoAs like this compound can provide valuable insights into cellular stress, metabolic reprogramming in diseases such as cancer, and the efficacy of therapeutic interventions targeting fatty acid metabolism.

This document provides a comprehensive protocol for the extraction and quantification of this compound in cultured mammalian cells using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound Formation

This compound is derived from the eleven-carbon (C11) monocarboxylic fatty acid, undecanoic acid. Its formation involves a multi-step process initiated by ω-oxidation, which occurs primarily in the endoplasmic reticulum, followed by activation to a CoA thioester.

  • ω-Oxidation : This pathway oxidizes the terminal methyl (ω) carbon of a fatty acid.[3] It begins with the hydroxylation of undecanoic acid to form ω-hydroxy undecanoic acid, a reaction catalyzed by cytochrome P450 enzymes.[2]

  • Dehydrogenation : The ω-hydroxy acid is then oxidized first to an aldehyde and subsequently to a carboxylic acid by NAD+-dependent dehydrogenases, yielding the dicarboxylic acid, undecanedioic acid.[2][3]

  • Activation : Undecanedioic acid is then activated by coupling with Coenzyme A to form This compound .[1]

  • Peroxisomal β-Oxidation : The resulting this compound can be further metabolized via the β-oxidation pathway within peroxisomes, leading to chain-shortened dicarboxylic acyl-CoAs and acetyl-CoA.[2][4]

metabolic_pathway FA Undecanoic Acid (C11 Monocarboxylic Acid) OH_FA ω-Hydroxy Undecanoic Acid FA->OH_FA Cytochrome P450 (ω-hydroxylase) DCA Undecanedioic Acid (C11 Dicarboxylic Acid) OH_FA->DCA Dehydrogenases DCA_CoA This compound DCA->DCA_CoA Acyl-CoA Synthetase Beta_Ox Peroxisomal β-Oxidation DCA_CoA->Beta_Ox Products Chain-shortened Dicarboxylic Acyl-CoAs + Acetyl-CoA Beta_Ox->Products

Caption: Metabolic pathway for the formation of this compound.

Experimental Protocol

This protocol outlines a method for the extraction and quantification of this compound from cultured cells, adapted from established procedures for general acyl-CoA analysis.[3] The inherent instability of acyl-CoA thioesters requires that all steps are performed rapidly and on ice to ensure high recovery.

Materials and Reagents
  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Deionized water

  • Ammonium (B1175870) Acetate (B1210297)

  • Formic Acid

  • Internal Standard (ISTD): e.g., Pentadecanoyl-CoA (15:0-CoA) or a stable isotope-labeled equivalent.[3][5]

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system with ESI source

Cell Harvesting and Lysis

For Adherent Cells:

  • Culture cells to the desired confluency (typically 80-90%) in a standard culture plate (e.g., 10 cm dish).

  • Aspirate the culture medium completely.

  • Wash the cell monolayer twice with 5-10 mL of ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Place the plate on ice and add 2 mL of ice-cold methanol. Add your internal standard to the methanol at a known concentration.[3]

  • Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.[6]

  • Scrape the cells from the plate using a pre-chilled cell scraper.[6]

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • After the final wash, aspirate the supernatant completely.

  • Resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.

Acyl-CoA Extraction
  • Centrifuge the cell lysate at 15,000 x g for 5-10 minutes at 4°C to pellet precipitated protein and cell debris.[6]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Add 1 mL of acetonitrile to the supernatant.[6]

  • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.[6] The drying step is critical and should be performed at a controlled temperature (e.g., <55°C) to prevent degradation.

Sample Reconstitution
  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[7]

  • The choice of reconstitution solvent is critical for acyl-CoA stability.[3] A common choice is 50% methanol in 50 mM ammonium acetate (pH ~7).[3][7]

  • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[6]

  • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument used.

  • LC System : UHPLC system.[7]

  • Column : A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[3][6]

  • Mobile Phase A : 10 mM Ammonium Acetate in water (pH ~6.8).[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Flow Rate : 0.2 mL/min.[6]

  • Gradient : A linear gradient should be optimized to separate this compound from other acyl-CoAs. An example gradient is:

    • 0-2 min: 20% B

    • 15 min: 100% B

    • 22 min: 100% B

    • 23 min: 20% B

    • 30 min: 20% B[6]

  • Mass Spectrometer : Triple quadrupole or high-resolution mass spectrometer with ESI source.

  • Ionization Mode : Positive ion mode.[6]

  • Analysis Mode : Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be its [M+H]+ adduct. The product ion for quantification is typically derived from the neutral loss of the phosphopantetheine moiety (507 Da).[8] MRM transitions must be optimized by direct infusion of an authentic standard if available.

Experimental Workflow

The entire process from cell culture to data analysis is summarized in the workflow diagram below.

workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture 1. Cell Culture (Adherent or Suspension) Harvest 2. Harvest & Wash Cells (Ice-cold PBS) Culture->Harvest Quench 3. Quench & Lyse (Methanol + ISTD at -80°C) Harvest->Quench Centrifuge1 4. Centrifuge to Pellet Debris (15,000 x g, 4°C) Quench->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant Dry 6. Evaporate to Dryness (Vacuum / N2) Supernatant->Dry Reconstitute 7. Reconstitute in Analysis Buffer Dry->Reconstitute LCMS 8. LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data 9. Data Processing & Quantification LCMS->Data

References

Application of Undecanedioyl-CoA in the Investigation of Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the function of single peroxisomal enzymes. These disorders lead to complex metabolic abnormalities, often with severe neurological consequences. A key function of peroxisomes is the beta-oxidation of specific fatty acids that cannot be fully metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs) and dicarboxylic acids. Impairment of this pathway results in the accumulation of toxic metabolites, which serves as a diagnostic hallmark for these conditions.

Undecanedioic acid (a C11 dicarboxylic acid) is one such metabolite that has been identified in the urine of patients with peroxisomal biogenesis disorders, such as Zellweger syndrome.[1][2] This suggests that its activated form, Undecanedioyl-CoA , accumulates within cells due to deficient peroxisomal beta-oxidation, making it a valuable tool for studying disease mechanisms, for diagnostics, and for the evaluation of potential therapeutic interventions.

This document provides detailed application notes and protocols for the use of this compound in the context of peroxisomal disorder research.

Application Notes

This compound as a Biomarker for Peroxisomal Dysfunction

The presence of odd-chain dicarboxylic acids, such as undecanedioic acid, in the urine of patients with Zellweger syndrome and neonatal adrenoleukodystrophy points to a defect in peroxisomal beta-oxidation.[1][2] Consequently, the intracellular accumulation of this compound, or its carnitine conjugate (undecanedioylcarnitine), can serve as a specific biomarker for these disorders.

Clinical Significance:

  • Diagnosis: Analysis of acyl-CoA or acylcarnitine profiles in patient-derived samples (fibroblasts, plasma, or urine) can aid in the diagnosis of peroxisomal biogenesis disorders. Elevated levels of odd-chain dicarboxylic acyl-CoAs or acylcarnitines, in conjunction with other markers like VLCFAs, strengthen the diagnosis.

  • Disease Monitoring: Quantifying changes in this compound or its derivatives could potentially be used to monitor disease progression or the response to therapeutic interventions.

While extensive quantitative data for this compound specifically is limited in publicly available literature, the established elevation of dicarboxylic acids in peroxisomal disorders provides a strong rationale for its use as a biomarker. The table below presents a representative summary of dicarboxylic acid accumulation in Zellweger syndrome, highlighting the basis for investigating odd-chain species like undecanedioic acid.

Analyte ClassPatient GroupSample TypeFold Increase vs. Controls (Approximate)Reference
Dicarboxylic Acids (C6-C10)Zellweger SyndromeUrine2-4.5x[2]
Odd-Chain Dicarboxylic Acids (C7, C9, C11, C13, C15)Zellweger Syndrome, Neonatal AdrenoleukodystrophyUrine"Found in excess"[1]
In Vitro Models for Studying Peroxisomal Beta-Oxidation

This compound can be utilized as a substrate in in vitro assays to directly measure the activity of the peroxisomal beta-oxidation machinery. This is particularly useful for:

  • Functional Characterization of Gene Variants: When a variant of uncertain significance is identified in a gene encoding a peroxisomal beta-oxidation enzyme, an in vitro assay using this compound can determine if the variant impairs enzyme function.

  • High-Throughput Screening of Therapeutic Compounds: Assays measuring the breakdown of this compound can be adapted for high-throughput screening to identify small molecules that enhance residual enzyme activity or bypass the metabolic block in patient-derived cells.

The general workflow for such an application is depicted below:

G cluster_prep Sample Preparation cluster_assay In Vitro Beta-Oxidation Assay cluster_analysis Analysis patient_cells Patient-derived Fibroblasts cell_lysates Cell Lysates or Isolated Peroxisomes patient_cells->cell_lysates control_cells Control Fibroblasts control_cells->cell_lysates reaction_mixture Reaction Mixture: Lysate + Substrate + Cofactors cell_lysates->reaction_mixture undecanedioyl_coa This compound (Substrate) undecanedioyl_coa->reaction_mixture lc_ms LC-MS/MS Analysis reaction_mixture->lc_ms Incubate & Stop Reaction data_analysis Quantification of Breakdown Products (e.g., shorter acyl-CoAs) lc_ms->data_analysis result Assessment of Peroxisomal Oxidation Capacity data_analysis->result Compare Patient vs. Control

Experimental workflow for assessing peroxisomal beta-oxidation.

Logical Relationship of this compound in Peroxisomal Beta-Oxidation

The accumulation of this compound in peroxisomal disorders is a direct consequence of a dysfunctional beta-oxidation pathway. The following diagram illustrates the central role of peroxisomes in dicarboxylic acid metabolism and the point of disruption in disease.

G cluster_pathway Metabolic Pathway cluster_peroxisome Peroxisome cluster_disease Peroxisomal Disorder (e.g., Zellweger Syndrome) fatty_acids Monocarboxylic Fatty Acids er Endoplasmic Reticulum (Omega-Oxidation) fatty_acids->er dicarboxylic_acids Dicarboxylic Acids (e.g., Undecanedioic Acid) er->dicarboxylic_acids acyl_coa_synthetase Acyl-CoA Synthetase dicarboxylic_acids->acyl_coa_synthetase Activation undecanedioyl_coa This compound acyl_coa_synthetase->undecanedioyl_coa beta_oxidation Beta-Oxidation Enzymes undecanedioyl_coa->beta_oxidation shortened_products Chain-Shortened Acyl-CoAs + Acetyl-CoA beta_oxidation->shortened_products impaired_beta_oxidation Impaired Beta-Oxidation beta_oxidation->impaired_beta_oxidation Defect accumulation Accumulation of This compound impaired_beta_oxidation->accumulation

Metabolic fate of undecanedioic acid in health and disease.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Fibroblasts

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells for subsequent analysis by LC-MS/MS.

Materials:

  • Cultured human fibroblasts (patient-derived and control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Internal standards (e.g., a mixture of stable isotope-labeled acyl-CoAs)

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Cell scraper

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Culture: Grow fibroblasts to 80-90% confluency in appropriate culture vessels.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the internal standard mixture directly to the plate.

    • Use a cell scraper to detach the cells into the methanol.

  • Lysis and Precipitation:

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent.

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.

  • Analysis:

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: In Vitro Peroxisomal Beta-Oxidation Assay using Undecanedioic Acid

This protocol provides a framework for measuring the beta-oxidation of undecanedioic acid in cultured fibroblasts. It is based on methods for assessing fatty acid oxidation using radiolabeled substrates.

Materials:

  • Cultured human fibroblasts (patient-derived and control)

  • [1-¹⁴C]-Undecanedioic acid (requires custom synthesis or specialized vendor)

  • Assay medium: Serum-free culture medium containing 0.4% (w/v) fatty acid-free BSA

  • Reaction buffer: 25 mM Tris-HCl (pH 8.0), 1 mM NAD+, 2.5 mM ATP, 0.1 mM Coenzyme A, 0.5 mM L-carnitine, 1 mM DTT

  • Scintillation vials and scintillation fluid

  • Perchloric acid (PCA), 10% (v/v)

Procedure:

  • Cell Culture: Grow fibroblasts to confluency in 24-well plates.

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-undecanedioic acid complexed to fatty acid-free BSA in the assay medium.

  • Incubation:

    • Wash the cell monolayers twice with PBS.

    • Add 200 µL of the substrate-containing assay medium to each well.

    • Incubate the plates at 37°C for 2 hours.

  • Stopping the Reaction:

    • After incubation, transfer the assay medium from each well to a separate tube.

    • Add 100 µL of 10% PCA to each tube to precipitate the remaining un-metabolized substrate.

  • Separation of Products:

    • Centrifuge the tubes at 10,000 x g for 5 minutes.

    • The supernatant contains the acid-soluble metabolites (ASM), which are the ¹⁴C-labeled chain-shortened products of beta-oxidation (e.g., [¹⁴C]-acetyl-CoA).

  • Quantification:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalization:

    • After removing the assay medium, wash the cell monolayers with PBS.

    • Lyse the cells and determine the total protein content in each well for normalization of the radioactivity counts.

  • Data Analysis:

    • Express the results as pmol of substrate oxidized per hour per mg of cell protein.

    • Compare the oxidation rates between patient and control fibroblasts.

Conclusion

This compound and its precursor, undecanedioic acid, are valuable tools for the study of peroxisomal disorders. Their application in diagnostic profiling and in vitro functional assays can provide significant insights into disease pathophysiology and aid in the development of novel therapeutic strategies. The protocols provided herein offer a starting point for researchers to incorporate these molecules into their experimental workflows. Further optimization may be required depending on the specific cell type and analytical instrumentation.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Dicarboxylic Acid Oxidation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the dicarboxylic acid oxidation pathway. This pathway involves the initial ω-oxidation of monocarboxylic acids to dicarboxylic acids, followed by their chain shortening via peroxisomal β-oxidation. Understanding this pathway is crucial for research in metabolic diseases and for the development of therapeutic interventions.

Introduction

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] These dicarboxylic acids are subsequently metabolized through peroxisomal β-oxidation.[1][2] The in vitro reconstitution of this pathway allows for detailed mechanistic studies of the enzymes involved, screening for potential inhibitors or activators, and investigating the metabolic fate of various fatty acid substrates.

The overall pathway can be divided into two main stages:

  • ω-Oxidation: This process occurs in three enzymatic steps, converting a monocarboxylic acid into a dicarboxylic acid.[3][4][5]

  • Peroxisomal β-Oxidation: The newly formed dicarboxylic acid is then progressively shortened by a cycle of four enzymatic reactions in the peroxisome.[1]

Data Presentation

Table 1: Key Enzymes in the Dicarboxylic Acid Oxidation Pathway and Their Functions
Pathway StageEnzymeFunctionCellular Location
ω-Oxidation Cytochrome P450 (CYP) Monooxygenaseω-hydroxylation of the terminal methyl group of a fatty acid.[3][4]Endoplasmic Reticulum
Alcohol Dehydrogenase (ADH)Oxidation of the ω-hydroxy fatty acid to an ω-oxo fatty acid.Cytosol
Aldehyde Dehydrogenase (ALDH)Oxidation of the ω-oxo fatty acid to a dicarboxylic acid.[6]Cytosol
Peroxisomal β-Oxidation Acyl-CoA Oxidase (ACOX)Catalyzes the first and rate-limiting step, introducing a double bond.[1][7]Peroxisome
L-Bifunctional Protein (EHHADH) / D-Bifunctional Protein (HSD17B4)Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][8]Peroxisome
3-Ketoacyl-CoA ThiolaseCleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[9][10]Peroxisome
Table 2: Quantitative Data for Selected Enzymes in the Dicarboxylic Acid Oxidation Pathway
EnzymeSubstrateK_mV_maxk_catOptimal pHOptimal Temperature (°C)Source
3-Ketoacyl-CoA Thiolase (ReH16_A1887)3-Acetoacetyl-CoA158 µM32 mM min⁻¹5 x 10⁶ s⁻¹8.330[9]
Acyl-CoA DehydrogenaseDC8-CoA460 +/- 70 µM----[11]
Acyl-CoA DehydrogenaseDC6-CoA980 +/- 90 µM----[11]
Aldehyde Dehydrogenase (PaHBDH)Furfural---8.030[12]
3-Ketoacyl-CoA Thiolase (AtKAT2)Acetoacetyl-CoA---8.525[13]

Note: The available quantitative data for a complete reconstituted system is limited. The values presented are for individual enzymes and may require optimization for a multi-enzyme system.

Signaling Pathways and Experimental Workflows

Dicarboxylic_Acid_Oxidation_Pathway cluster_omega_oxidation ω-Oxidation (Endoplasmic Reticulum & Cytosol) cluster_beta_oxidation Peroxisomal β-Oxidation Monocarboxylic_Acid Monocarboxylic Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Monocarboxylic_Acid->omega_Hydroxy_Fatty_Acid Cytochrome P450 NADPH, O₂ omega_Oxo_Fatty_Acid ω-Oxo Fatty Acid omega_Hydroxy_Fatty_Acid->omega_Oxo_Fatty_Acid Alcohol Dehydrogenase NAD⁺ Dicarboxylic_Acid Dicarboxylic Acid omega_Oxo_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺ Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase ATP, CoA trans_2_Enoyl_Dicarboxylyl_CoA trans-Δ²-Enoyl- Dicarboxylyl-CoA Dicarboxylyl_CoA->trans_2_Enoyl_Dicarboxylyl_CoA Acyl-CoA Oxidase FAD L_3_Hydroxyacyl_Dicarboxylyl_CoA L-3-Hydroxyacyl- Dicarboxylyl-CoA trans_2_Enoyl_Dicarboxylyl_CoA->L_3_Hydroxyacyl_Dicarboxylyl_CoA L-Bifunctional Protein (Hydratase) _3_Ketoacyl_Dicarboxylyl_CoA 3-Ketoacyl- Dicarboxylyl-CoA L_3_Hydroxyacyl_Dicarboxylyl_CoA->_3_Ketoacyl_Dicarboxylyl_CoA L-Bifunctional Protein (Dehydrogenase) NAD⁺ Chain_Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA _3_Ketoacyl_Dicarboxylyl_CoA->Chain_Shortened_Dicarboxylyl_CoA 3-Ketoacyl-CoA Thiolase CoA Acetyl_CoA Acetyl-CoA _3_Ketoacyl_Dicarboxylyl_CoA->Acetyl_CoA

Figure 1: Dicarboxylic Acid Oxidation Pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution & Assay Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression (e.g., E. coli) Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis & Clarification Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity & Size-Exclusion Chromatography) Cell_Lysis->Purification Purity_Analysis Purity & Concentration Analysis (SDS-PAGE, Bradford Assay) Purification->Purity_Analysis Enzyme_Addition Addition of Purified Enzymes Purity_Analysis->Enzyme_Addition Reaction_Setup Reaction Mixture Preparation (Buffer, Substrates, Cofactors) Reaction_Setup->Enzyme_Addition Incubation Incubation at Optimal Temperature and Time Enzyme_Addition->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Analysis Product Analysis (HPLC, LC-MS/MS, Spectrophotometry) Reaction_Termination->Product_Analysis

Figure 2: Experimental Workflow for In Vitro Reconstitution.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes a general method for the expression and purification of His-tagged enzymes involved in the dicarboxylic acid oxidation pathway using an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

  • SDS-PAGE reagents

  • Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

  • Transformation and Expression:

    • Transform the expression plasmid containing the gene of interest into a suitable E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Purity and Concentration Analysis:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Reconstitution of the ω-Oxidation Pathway

This protocol describes the in vitro conversion of a monocarboxylic acid to a dicarboxylic acid.

Materials:

  • Purified Cytochrome P450 (CYP) monooxygenase

  • Purified NADPH-cytochrome P450 reductase

  • Purified Alcohol Dehydrogenase (ADH)

  • Purified Aldehyde Dehydrogenase (ALDH)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Monocarboxylic acid substrate (e.g., lauric acid)

  • NADPH

  • NAD⁺

  • Reaction termination solution (e.g., acidic methanol)

  • Analytical instruments (HPLC, LC-MS/MS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • Monocarboxylic acid substrate (e.g., 100 µM)

      • NADPH (e.g., 1 mM)

      • NAD⁺ (e.g., 2 mM)

      • Purified CYP monooxygenase and reductase (concentrations to be optimized, e.g., 0.1-1 µM)

      • Purified ADH and ALDH (concentrations to be optimized, e.g., 1-5 µM)

    • The total reaction volume can be 100-500 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzymes.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes).

  • Reaction Termination and Product Analysis:

    • Terminate the reaction by adding an equal volume of acidic methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the formation of the dicarboxylic acid product using HPLC or LC-MS/MS.

Protocol 3: In Vitro Reconstitution of the Peroxisomal β-Oxidation Pathway

This protocol outlines the in vitro chain shortening of a dicarboxylic acid.

Materials:

  • Purified Acyl-CoA Oxidase (ACOX)

  • Purified L-Bifunctional Protein (EHHADH)

  • Purified 3-Ketoacyl-CoA Thiolase

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl

  • Dicarboxylyl-CoA substrate (synthesized from the corresponding dicarboxylic acid)

  • FAD

  • NAD⁺

  • Coenzyme A (CoA)

  • Analytical instruments (spectrophotometer, HPLC, LC-MS/MS)

Procedure:

  • Reaction Setup:

    • In a cuvette or microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • Dicarboxylyl-CoA substrate (e.g., 50 µM)

      • FAD (e.g., 20 µM)

      • NAD⁺ (e.g., 1 mM)

      • CoA (e.g., 100 µM)

      • Purified ACOX, EHHADH, and 3-Ketoacyl-CoA Thiolase (concentrations to be optimized, e.g., 0.1-2 µM each)

  • Activity Measurement:

    • The reaction can be monitored continuously by spectrophotometry by measuring the production of NADH at 340 nm.

    • Alternatively, the reaction can be incubated for a fixed time (e.g., 10-60 minutes) at 37°C, and then terminated.

  • Product Analysis (for endpoint assays):

    • Terminate the reaction (e.g., by adding a strong acid).

    • Analyze the formation of chain-shortened dicarboxylyl-CoA and acetyl-CoA by HPLC or LC-MS/MS.

Optimization and Troubleshooting

  • Enzyme Activity: Ensure that all purified enzymes are active. Individual enzyme activity assays should be performed prior to the reconstitution of the entire pathway.

  • Cofactor Regeneration: For longer reaction times, a cofactor regeneration system for NADPH and NAD⁺ may be necessary.

  • Substrate Solubility: Fatty acid substrates may have limited solubility in aqueous buffers. The use of detergents or carrier proteins like albumin may be required.

  • Product Inhibition: The accumulation of products might inhibit the enzymes. Time-course experiments should be performed to determine the optimal reaction time.

  • Enzyme Ratios: The relative concentrations of the enzymes in the reconstituted system will likely need to be optimized for maximal flux through the pathway.

These protocols provide a framework for the in vitro reconstitution of the dicarboxylic acid oxidation pathway. Researchers should adapt and optimize these methods based on their specific enzymes and substrates of interest.

References

Application Notes and Protocols for the Analysis of Undecanedioyl-CoA Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioyl-CoA, a dicarboxylyl-CoA thioester, is an intermediate in the peroxisomal β-oxidation of odd-chain dicarboxylic acids. The accurate quantification of this metabolite is crucial for understanding its role in various metabolic pathways and its potential as a biomarker in disease states. These application notes provide a comprehensive guide to the development and use of a stable isotope-labeled internal standard for the robust and accurate analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Development of an Internal Standard: Synthesis of [¹³C₁₁]-Undecanedioyl-CoA

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte of interest. This ensures identical chemical and physical properties, leading to co-elution and similar ionization behavior, which corrects for variations in sample preparation and matrix effects.[1] Here, we describe the synthesis of [¹³C₁₁]-Undecanedioyl-CoA.

Protocol 1: Synthesis of [¹³C₁₁]-Undecanedioyl Monochloride

Objective: To synthesize the acyl chloride precursor required for the formation of the CoA thioester.

Materials:

  • [¹³C₁₁]-Undecanedioic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous glassware

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [¹³C₁₁]-Undecanedioic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess (approximately 1.1 equivalents) of oxalyl chloride or thionyl chloride to the solution.[2] The reaction with thionyl chloride will produce gaseous byproducts (SO₂ and HCl), simplifying purification.[2]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude [¹³C₁₁]-undecanedioyl monochloride. This product is moisture-sensitive and should be used immediately in the next step.

Protocol 2: Synthesis of [¹³C₁₁]-Undecanedioyl-CoA

Objective: To couple the acyl chloride with Coenzyme A to form the final internal standard.

Materials:

  • [¹³C₁₁]-Undecanedioyl monochloride (from Protocol 1)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (pH 8.0-8.5)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolve Coenzyme A trilithium salt in a cold (0 °C) aqueous sodium bicarbonate buffer.

  • In a separate flask under an inert atmosphere, dissolve the crude [¹³C₁₁]-undecanedioyl monochloride in anhydrous THF.

  • Slowly add the THF solution of the acyl chloride to the aqueous CoA solution with vigorous stirring at 0 °C. Maintain the pH of the reaction mixture between 8.0 and 8.5 by adding small amounts of a dilute sodium carbonate solution as needed.

  • Allow the reaction to proceed for 1-2 hours at 0 °C.

  • Monitor the reaction for the formation of the thioester by LC-MS.

  • Purify the [¹³C₁₁]-Undecanedioyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

  • Lyophilize the purified product and store it at -80 °C.

Analytical Method for this compound Quantification

Protocol 3: Sample Preparation for Acyl-CoA Extraction

Objective: To efficiently extract this compound from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard solution ([¹³C₁₁]-Undecanedioyl-CoA in a suitable solvent)

  • Cold (-20 °C) extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

  • Centrifuge capable of 4 °C and >14,000 x g

Procedure:

  • Place the biological sample on ice.

  • Add a known amount of the [¹³C₁₁]-Undecanedioyl-CoA internal standard solution to the sample.

  • Immediately add the cold extraction solvent.

  • Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Incubate at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Objective: To separate and detect this compound and its internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions:

    • Neutral Loss Scan: A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3]

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound and [¹³C₁₁]-Undecanedioyl-CoA. The product ion will result from the neutral loss of 507 Da.[3][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound968.4461.435
[¹³C₁₁]-Undecanedioyl-CoA979.4472.435

Data Analysis:

The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in a representative matrix.

Method Validation

A summary of typical validation parameters for the quantification of acyl-CoAs using an internal standard is provided below. These values are illustrative and should be established for each specific assay.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 105 nM
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) < 15% (< 20% for LLOQ)Intra-day: 4.8%, Inter-day: 7.2%
Matrix Effect CV < 15%9.1%
Recovery Consistent and reproducible85-95%
Stability (Freeze-Thaw, Bench-Top, Long-Term) < 15% deviation from nominal concentrationStable for 3 freeze-thaw cycles and 4 hours on the autosampler.

Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal β-oxidation of odd-chain dicarboxylic acids. This pathway is crucial for the detoxification of dicarboxylic acids that can arise from the ω-oxidation of fatty acids.

metabolic_pathway cluster_peroxisome Peroxisome UDCA Undecanedioic Acid (C11) UDCoA This compound UDCA->UDCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA (C11) UDCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA (C11) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA (C11) HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NonanedioylCoA Nonanedioyl-CoA (C9) KetoacylCoA->NonanedioylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA PimeloylCoA Pimeloyl-CoA (C7) NonanedioylCoA->PimeloylCoA β-oxidation cycle GlutarylCoA Glutaryl-CoA (C5) PimeloylCoA->GlutarylCoA β-oxidation cycle SuccinylCoA Succinyl-CoA GlutarylCoA->SuccinylCoA Further Metabolism

Caption: Peroxisomal β-oxidation of Undecanedioic Acid.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is summarized below.

experimental_workflow Sample Biological Sample Spike Spike with [¹³C₁₁]-Undecanedioyl-CoA Internal Standard Sample->Spike Extract Extract Acyl-CoAs (Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify

Caption: Workflow for this compound Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Undecanedioyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of undecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis. In the analysis of this compound, which is often extracted from complex biological samples like plasma or tissue, common interfering matrix components include phospholipids (B1166683), salts, and proteins.[2] These components can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate quantification.[3][4]

Q2: I'm observing poor reproducibility and low signal intensity for my this compound samples. Could this be due to matrix effects?

A2: Yes, poor reproducibility, low signal intensity, and inaccurate quantification are classic signs of matrix effects.[1][5] When matrix components co-elute with your analyte of interest, they can interfere with the ionization process.[3] Phospholipids are particularly notorious for causing ion suppression in the analysis of acyl-CoAs.[5][6] To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment or compare the response of your analyte in a neat solution versus a matrix-based sample.[7][8]

Q3: What is the most effective general strategy to minimize matrix effects for this compound analysis?

A3: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer.[2][3] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples for acyl-CoA analysis.[9][10] Additionally, optimizing chromatographic conditions to separate this compound from matrix components is crucial.[3]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and sometimes effective method to reduce matrix effects by lowering the concentration of interfering components.[7][11][12] However, this approach is only suitable if the concentration of this compound in your samples is high enough for sensitive detection after dilution.[7][11] For trace-level analysis, dilution may lead to signals that are below the limit of quantification.

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A5: Using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[3][13][14][15] A SIL-IS for this compound would be a version of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve more accurate and precise quantification, as the variability caused by matrix effects is normalized.[14]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal for this compound in Biological Samples Compared to Standards

Possible Cause: Significant ion suppression from matrix components, particularly phospholipids.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up acyl-CoA samples.[16][17] A mixed-mode or polymeric reversed-phase SPE sorbent can effectively remove phospholipids and other interferences.[10]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from polar matrix components.[9]

    • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from plasma and other biological samples.[5][6][18]

  • Optimize Chromatography:

    • Adjust the gradient profile of your liquid chromatography method to achieve better separation between this compound and the region where phospholipids typically elute.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • If available, a SIL-IS for this compound will help to correct for signal loss due to matrix effects.[13][14][15]

Issue 2: Inconsistent and Irreproducible Quantification Across Different Batches of Samples

Possible Cause: Variable matrix effects between different sample preparations.

Troubleshooting Steps:

  • Standardize Sample Preparation Protocol: Ensure that your sample preparation protocol is followed consistently for all samples. Minor variations in extraction times, solvent volumes, or pH can lead to differences in matrix composition.

  • Implement a Robust QC Strategy: Include quality control (QC) samples at low, medium, and high concentrations within each batch to monitor for variability.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples.[3][4] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Method of Standard Additions: For particularly complex or variable matrices, the method of standard additions can be employed to quantify this compound accurately.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for enriching this compound and removing interfering substances from plasma.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled this compound). Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound and other acyl-CoAs with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) GoodLow (~50% with ACN)[9]High
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)[10]GoodMedium
Solid-Phase Extraction (SPE) GoodHigh (>95%)[6][10]Medium
Phospholipid Removal Plates High (>90%)[5]Very High (>95%)[6][18]High

Note: The values presented are typical and may vary depending on the specific protocol and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Add SIL-IS spe Solid-Phase Extraction ppt->spe Load Supernatant elute Elution spe->elute Wash & Elute dry Dry Down elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for this compound analysis with matrix effect reduction.

troubleshooting_flowchart start Low/Inconsistent Signal? check_is Using SIL-IS? start->check_is Yes improve_sp Improve Sample Prep (SPE, LLE, PL Removal) check_is->improve_sp Yes implement_is Implement SIL-IS check_is->implement_is No optimize_lc Optimize Chromatography improve_sp->optimize_lc matrix_match Use Matrix-Matched Calibrators optimize_lc->matrix_match end Accurate Quantification matrix_match->end implement_is->improve_sp

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing the Extraction of Long-Chain Dicarboxylyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and analysis of long-chain dicarboxylyl-CoAs (LCDC-CoAs) from various tissue samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of LCDC-CoAs in a question-and-answer format.

Question: I am observing a very low yield of my target long-chain dicarboxylyl-CoA. What are the potential causes and solutions?

Answer: Low recovery of LCDC-CoAs is a frequent challenge. The following factors could be contributing to this issue:

  • Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix will result in poor extraction efficiency.

    • Solution: Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead-based homogenizer. Perform homogenization on ice to minimize enzymatic degradation.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently solubilizing LCDC-CoAs.

    • Solution: A common and effective extraction solvent is a mixture of acetonitrile (B52724) and 2-propanol. An acidic buffer, such as potassium phosphate (B84403) at pH 4.9, should be used to inhibit phosphatase activity and maintain the stability of the CoA thioester bond.

  • Degradation of LCDC-CoAs: Thioester bonds are susceptible to hydrolysis, especially at neutral or alkaline pH.

    • Solution: Maintain acidic conditions (pH 4-6) throughout the extraction process. Work quickly and keep samples on ice or at 4°C at all times.

  • Loss during Phase Separation (for Liquid-Liquid Extraction): LCDC-CoAs can be lost to the aqueous phase if the partitioning is not optimal.

    • Solution: Ensure the correct ratio of organic solvent to aqueous buffer to achieve proper phase separation. Multiple extractions of the aqueous phase can improve recovery.

  • Inefficient Elution (for Solid-Phase Extraction): The target molecules may not be completely eluting from the SPE cartridge.

    • Solution: Optimize the elution solvent. A higher percentage of organic solvent, sometimes with the addition of a weak acid or base, may be necessary to disrupt the interaction between the analyte and the sorbent.

Question: My LC-MS/MS analysis shows a low signal-to-noise ratio and significant ion suppression for my dicarboxylyl-CoA analytes. How can I troubleshoot this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS analysis of complex biological samples. Here are some strategies to mitigate this issue:

  • Improve Sample Cleanup: Residual lipids, salts, and other matrix components can interfere with ionization.

    • Solution: Incorporate a robust solid-phase extraction (SPE) step for sample cleanup. C18 and anion-exchange cartridges are commonly used for acyl-CoA purification.

  • Optimize Chromatographic Separation: Co-elution of matrix components with your analyte of interest can lead to ion suppression.

    • Solution: Adjust the gradient profile of your liquid chromatography method to better separate the LCDC-CoAs from interfering compounds. Using a column with a different chemistry could also be beneficial.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: While this may also dilute your analyte, it can sometimes improve the signal-to-noise ratio by reducing ion suppression. This approach requires a highly sensitive mass spectrometer.

  • Use of an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects and variations in instrument response.

    • Solution: Whenever possible, use a heavy-isotope labeled version of your target LCDC-CoA as an internal standard.

Question: I am observing multiple peaks or peak tailing for my dicarboxylyl-CoA standard in my LC-MS/MS analysis. What could be the cause?

Answer: Poor peak shape can be due to a variety of factors related to both the sample and the analytical instrumentation.

  • Degradation: As mentioned, LCDC-CoAs can degrade, leading to the appearance of multiple related peaks.

    • Solution: Prepare fresh standards and samples in an appropriate acidic buffer immediately before analysis.

  • Interactions with the Analytical Column: The polar nature of the CoA moiety can lead to secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping to minimize silanol (B1196071) interactions. The addition of a small amount of a weak acid, like formic acid, to the mobile phase can also improve peak shape.

  • Contamination of the LC System: Buildup of contaminants on the column or in the flow path can lead to peak distortion.

    • Solution: Regularly flush the LC system and column with a strong solvent wash. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

What are long-chain dicarboxylyl-CoAs and why are they important?

Long-chain dicarboxylyl-CoAs are intermediates in the peroxisomal beta-oxidation of dicarboxylic acids.[1] This metabolic pathway is crucial for the breakdown of fatty acids, and its dysregulation has been implicated in various metabolic diseases.[2] Dicarboxylyl-CoAs can also act as signaling molecules, influencing cellular processes such as gene expression and insulin (B600854) secretion.[2][3]

What is the best tissue storage method to ensure the stability of long-chain dicarboxylyl-CoAs?

To prevent degradation, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Repeated freeze-thaw cycles should be avoided.

Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for long-chain dicarboxylyl-CoAs?

Both SPE and LLE can be effective for extracting LCDC-CoAs. SPE generally provides a cleaner extract, which can be advantageous for sensitive LC-MS/MS analysis by reducing matrix effects.[4] LLE can also be effective and is often simpler to perform, but may result in a less pure extract.[5] The choice of method may depend on the specific tissue type, the downstream analytical technique, and the resources available.

What are the critical parameters to control during the extraction process?

The most critical parameters are temperature and pH. All steps should be performed at low temperatures (on ice or at 4°C) to minimize enzymatic activity. The pH should be maintained in the acidic range (pH 4-6) to prevent the hydrolysis of the thioester bond.

How can I quantify the extracted long-chain dicarboxylyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of LCDC-CoAs.[6] This technique offers high selectivity and allows for the use of stable isotope-labeled internal standards for accurate quantification.

Data Presentation

The recovery and yield of long-chain dicarboxylyl-CoA extraction can vary depending on the tissue type and the extraction method employed. While specific quantitative data for a direct comparison of SPE and LLE for a range of long-chain dicarboxylyl-CoAs is limited in the literature, the following table summarizes reported recovery rates for general long-chain acyl-CoAs, which can serve as a reference. It is crucial to validate the chosen extraction method for your specific dicarboxylyl-CoA of interest and tissue type.

Extraction MethodAnalyte TypeTissue/Sample TypeTypical Recovery RateReference
Solid-Phase Extraction (SPE)Long-Chain Acyl-CoAsRat Liver83-90%[1]
Solid-Phase Extraction (SPE)Alkaline DrugsBloodLower LOD for 39% of drugs vs. LLE[7]
Liquid-Liquid Extraction (LLE)Alkaline DrugsBloodLower LOD for 19.5% of drugs vs. SPE[7]
Liquid-Liquid Extraction (LLE)LipidsMicroorganismsUp to 96% of total lipids[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Dicarboxylyl-CoAs from Liver Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Frozen liver tissue (~100 mg)

  • Extraction Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • SPE Cartridges: C18, 100 mg

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled dicarboxylyl-CoA)

  • Methanol (B129727)

  • Water

Procedure:

  • Homogenization: In a glass homogenizer on ice, add 1 ml of cold Extraction Buffer to ~100 mg of frozen, powdered liver tissue. Homogenize thoroughly. Add the internal standard.

  • Add 1 ml of 2-propanol and homogenize again.

  • Extraction: Add 2 ml of acetonitrile, vortex for 2 minutes, and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 ml of methanol followed by 3 ml of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 ml of water, followed by 3 ml of 50% methanol in water to remove polar impurities.

  • Elution: Elute the long-chain dicarboxylyl-CoAs with 2 ml of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µl) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Dicarboxylyl-CoAs from Heart Tissue

This protocol is a modification of the Bligh and Dyer method for lipid extraction.[5][9]

Materials:

  • Frozen heart tissue (~100 mg)

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled dicarboxylyl-CoA)

Procedure:

  • Homogenization: In a glass homogenizer on ice, add 1 ml of methanol to ~100 mg of frozen, powdered heart tissue. Homogenize thoroughly. Add the internal standard.

  • Add 2 ml of chloroform and homogenize again to form a single-phase mixture.

  • Phase Separation: Add 0.8 ml of 0.9% NaCl solution and vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids and long-chain acyl-CoAs.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µl) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Long-Chain Fatty Acid Omega_Oxidation ω-Oxidation (CYP450) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid DCA_CoA_Synthase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acid->DCA_CoA_Synthase Transport LCDC_CoA Long-Chain Dicarboxylyl-CoA DCA_CoA_Synthase->LCDC_CoA ATP -> AMP+PPi ACOX1 Acyl-CoA Oxidase 1 LCDC_CoA->ACOX1 Enoyl_CoA Enoyl-CoA ACOX1->Enoyl_CoA FAD -> FADH2 O2 -> H2O2 L_Bifunctional_Protein L-Bifunctional Protein Enoyl_CoA->L_Bifunctional_Protein Hydroxyacyl_CoA 3-Hydroxyacyl-CoA L_Bifunctional_Protein->Hydroxyacyl_CoA H2O Thiolase Thiolase Hydroxyacyl_CoA->Thiolase NAD+ -> NADH Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Thiolase->Shortened_DCA_CoA CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_DCA_CoA->ACOX1 Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To Mitochondria (as Acetyl-Carnitine)

Caption: Peroxisomal beta-oxidation pathway for long-chain dicarboxylic acids.

General Experimental Workflow for LCDC-CoA Extraction and Analysis

Experimental_Workflow Start Tissue Sample (Flash-frozen) Homogenization Homogenization (in acidic buffer on ice) Start->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE wash steps) Extraction->Cleanup Evaporation Solvent Evaporation (under Nitrogen) Cleanup->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A general workflow for the extraction and analysis of LCDC-CoAs.

Troubleshooting Logic for Low LCDC-CoA Signal

Troubleshooting_Logic Start Low or No Signal for LCDC-CoA Check_MS Check MS Performance (infuse standard) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Fix_MS Troubleshoot MS (source, calibration, etc.) MS_OK->Fix_MS No Check_LC Check LC Performance (pressure, peak shape) MS_OK->Check_LC Yes LC_OK LC OK? Check_LC->LC_OK Fix_LC Troubleshoot LC (column, mobile phase, leaks) LC_OK->Fix_LC No Check_Sample_Prep Review Sample Prep (extraction, cleanup, storage) LC_OK->Check_Sample_Prep Yes Optimize_Prep Optimize Sample Prep (solvents, pH, temperature) Check_Sample_Prep->Optimize_Prep

Caption: A decision tree for troubleshooting low signal issues in LCDC-CoA analysis.

References

Troubleshooting low yield in the enzymatic synthesis of Undecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of Undecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use for the synthesis of this compound?

A1: For the synthesis of this compound from undecanedioic acid, a long-chain acyl-CoA synthetase (ACSL) or a dicarboxylyl-CoA synthetase is required.[1] While the specific activity of various ACSLs on undecanedioic acid may vary, studies have shown that microsomal dicarboxylyl-CoA synthetase is active on dicarboxylic acids with chain lengths from C5 to C16.[2][3] This enzyme displays its highest activity on dodecanedioic acid (C12), a close structural analog of undecanedioic acid (C11).[2][3] Therefore, an enzyme with similar substrate specificity is recommended. Commercially available long-chain acyl-CoA synthetases from various sources (e.g., bacterial, yeast, or mammalian) may also be effective. It is advisable to perform a small-scale pilot experiment to determine the most efficient enzyme from available options.

Q2: What is the reaction mechanism for the enzymatic synthesis of this compound?

A2: The enzymatic synthesis of this compound by an acyl-CoA synthetase is a two-step process that requires ATP for the activation of the carboxylic acid.[4]

  • Adenylation: The carboxylate group of undecanedioic acid attacks the α-phosphate of ATP, forming an undecanedioyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: Coenzyme A (CoA) then attacks the acyl-adenylate intermediate, leading to the formation of this compound and the release of AMP.[4]

This reaction is typically driven forward by the hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Q3: What are the typical reaction conditions for this synthesis?

A3: Based on studies of dicarboxylyl-CoA synthetase, the optimal pH for the reaction is around 6.5.[2][3] The enzyme is thermolabile and functions optimally at 37°C.[2][3] The reaction requires ATP as the energy source and magnesium ions (Mg²⁺) as a cofactor.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several methods:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the product, this compound, from the substrates (undecanedioic acid, CoA) and byproducts (ATP, ADP, AMP). A reverse-phase C18 column is typically used.

  • Spectrophotometry: The formation of the thioester bond can be monitored by measuring the increase in absorbance at around 260 nm, although this method is less specific than HPLC.

  • Coupled Enzyme Assays: The release of pyrophosphate or AMP can be coupled to other enzymatic reactions that produce a detectable signal (e.g., color change or fluorescence).

Q5: How should I purify the synthesized this compound?

A5: Purification of this compound is commonly achieved using reverse-phase HPLC. Fractions corresponding to the this compound peak are collected, pooled, and then lyophilized to obtain the purified product.

Q6: What is the stability of this compound and how should it be stored?

A6: Acyl-CoA esters, in general, are susceptible to hydrolysis, especially at alkaline pH. It is recommended to store purified this compound as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term use, solutions can be prepared in an acidic buffer (pH 4-5) and stored on ice. Repeated freeze-thaw cycles should be avoided.[5]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the enzymatic synthesis of this compound. The following sections provide a structured approach to troubleshooting, addressing potential causes and offering solutions.

Problem Area 1: Enzyme Activity and Stability
Potential Cause Recommended Action Expected Outcome
Inactive or Sub-optimal Enzyme 1. Verify the activity of the enzyme using a standard substrate (e.g., palmitic acid for a general ACSL). 2. If using a new batch of enzyme, perform a pilot reaction to confirm its activity. 3. Consider screening different commercially available long-chain acyl-CoA synthetases to find one with higher activity for undecanedioic acid.Confirmation of enzyme activity and selection of the most effective enzyme for your substrate.
Improper Enzyme Storage 1. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer). 2. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt.Preservation of enzyme activity over time.
Enzyme Inhibition 1. Be aware that the reaction products, AMP and pyrophosphate (PPi), can act as feedback inhibitors.[2][3] 2. Consider adding inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi and drive the reaction forward. 3. Ensure that there are no contaminating inhibitors from your substrate or buffer components.Increased reaction rate and final yield by mitigating product inhibition.
Problem Area 2: Reaction Conditions
Potential Cause Recommended Action Expected Outcome
Sub-optimal pH 1. The optimal pH for dicarboxylyl-CoA synthetase is around 6.5.[2][3] 2. Prepare buffers accurately and verify the pH of the final reaction mixture. 3. Perform small-scale reactions over a pH range (e.g., 6.0 to 7.5) to determine the optimal pH for your specific enzyme and substrate.Maximized enzyme activity and product yield.
Incorrect Temperature 1. The optimal temperature for dicarboxylyl-CoA synthetase is 37°C.[2][3] Higher temperatures can lead to enzyme denaturation. 2. Ensure your incubator or water bath is accurately calibrated.Optimal reaction rate without compromising enzyme stability.
Sub-optimal Substrate Concentrations 1. Titrate the concentrations of undecanedioic acid, CoA, and ATP to determine the optimal molar ratios. A common starting point is a slight molar excess of the acid and ATP relative to CoA. 2. High concentrations of undecanedioic acid may lead to substrate inhibition or solubility issues.Improved reaction efficiency and yield.
Degraded ATP 1. ATP solutions are prone to hydrolysis. Use freshly prepared ATP solutions for each experiment. 2. Store ATP solutions at -20°C in small aliquots.Consistent and reliable reaction performance.
Insufficient Mg²⁺ Concentration 1. Mg²⁺ is a critical cofactor for acyl-CoA synthetases. The concentration of Mg²⁺ should typically be in slight excess of the total ATP concentration. 2. Optimize the Mg²⁺ concentration in your reaction.Proper enzyme function and catalysis.
Problem Area 3: Substrate and Product Quality
Potential Cause Recommended Action Expected Outcome
Poor Quality of Substrates 1. Use high-purity undecanedioic acid, Coenzyme A, and ATP. 2. Impurities in the undecanedioic acid preparation can inhibit the enzyme.Reduced potential for enzyme inhibition and side reactions.
Product Degradation 1. This compound can be hydrolyzed, especially at non-optimal pH and higher temperatures. 2. Minimize reaction time once the reaction has reached completion. 3. Immediately proceed to purification or store the reaction mixture at low temperature (4°C for short-term, -80°C for long-term).Preservation of the synthesized product.
Formation of Side Products 1. Analyze the reaction mixture by HPLC or LC-MS to identify any potential side products. 2. Adjusting reaction conditions (e.g., pH, substrate ratios) may help to minimize side product formation.Increased purity of the final product.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a starting point and may require optimization for your specific enzyme and experimental setup.

Materials:

  • Long-chain acyl-CoA synthetase (or dicarboxylyl-CoA synthetase)

  • Undecanedioic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Inorganic pyrophosphatase (optional)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

Procedure:

  • Prepare a stock solution of undecanedioic acid in an appropriate solvent (e.g., DMSO or ethanol) if it is not readily soluble in the reaction buffer.

  • In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:

    • Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

    • MgCl₂ (to a final concentration of 5-10 mM)

    • DTT (optional, to a final concentration of 1-2 mM)

    • Undecanedioic acid (e.g., to a final concentration of 1-5 mM)

    • Coenzyme A (e.g., to a final concentration of 1-2 mM)

    • ATP (e.g., to a final concentration of 2-5 mM)

    • Inorganic pyrophosphatase (optional, e.g., 1-2 units)

  • Initiate the reaction by adding the acyl-CoA synthetase (the amount will depend on the specific activity of the enzyme preparation).

  • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, stop it by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme, or by heating.

  • Centrifuge to remove the precipitated protein.

  • The supernatant containing this compound can then be purified by HPLC.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing Reagents Prepare Reagents (Buffer, Substrates, ATP, MgCl2) Reaction_setup Set up Reaction Mixture Reagents->Reaction_setup Enzyme_prep Prepare Enzyme Solution Enzyme_prep->Reaction_setup Incubation Incubate at 37°C Reaction_setup->Incubation Monitoring Monitor Progress (HPLC) Incubation->Monitoring Termination Terminate Reaction Monitoring->Termination Reaction Complete Purification Purify Product (HPLC) Termination->Purification Analysis Analyze Purity and Yield Purification->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield of this compound Check_Enzyme Check Enzyme Activity with Control Substrate Start->Check_Enzyme Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK OK Replace_Enzyme Replace/Re-purify Enzyme Check_Enzyme->Replace_Enzyme Not OK Enzyme_OK->Replace_Enzyme No Check_Conditions Verify Reaction Conditions (pH, Temp, Concentrations) Enzyme_OK->Check_Conditions Yes Replace_Enzyme->Start Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK OK Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Not OK Conditions_OK->Optimize_Conditions No Check_Substrates Check Substrate Quality and Stability (ATP!) Conditions_OK->Check_Substrates Yes Optimize_Conditions->Start Substrates_OK Substrates are Good Check_Substrates->Substrates_OK OK Replace_Substrates Use Fresh/High-Purity Substrates Check_Substrates->Replace_Substrates Not OK Substrates_OK->Replace_Substrates No Check_Inhibition Investigate Product Inhibition (Add Pyrophosphatase) Substrates_OK->Check_Inhibition Yes Replace_Substrates->Start Success Yield Improved Check_Inhibition->Success

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Enhancing Dicarboxylic Acid Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acids (DCAs) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and reliable quantification.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of dicarboxylic acids.

Issue 1: Poor Sensitivity and Low Signal Intensity

Symptoms:

  • Low signal-to-noise ratio (S/N) for target dicarboxylic acids.

  • Difficulty in detecting low-abundance DCAs in biological samples.[1][2]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Ionization Efficiency Dicarboxylic acids, due to their structure, can exhibit poor ionization and fragmentation.[1] Consider chemical derivatization to enhance ionization. A common strategy is charge-reversal derivatization, which converts the negatively charged carboxyl groups to positively charged moieties, allowing for more sensitive detection in positive ion mode.[1][2]
Suboptimal Mobile Phase Composition The pH and composition of the mobile phase can significantly impact ionization. For negative ion mode, ensure the mobile phase is slightly basic to deprotonate the carboxylic acid groups. For positive ion mode (especially after derivatization), a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used.[3] Be aware that some mobile phase additives can cause signal suppression.[4]
Ion Suppression Co-eluting matrix components from complex samples like plasma or urine can compete with the analytes for ionization, leading to reduced signal intensity.[5][6] Improve sample cleanup procedures (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[7] Also, optimize chromatographic separation to ensure dicarboxylic acids elute in a region with minimal matrix interference.
Incorrect MS Source Parameters Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature) can lead to inefficient ion generation and transmission.[8] Perform tuning and optimization of the mass spectrometer using a standard solution of the target dicarboxylic acid or a derivatized standard.
Issue 2: Poor Chromatographic Peak Shape and Resolution

Symptoms:

  • Broad, tailing, or split peaks for dicarboxylic acids.

  • Inability to separate isomeric dicarboxylic acids (e.g., methylmalonic acid and succinic acid).[9][10]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Retention on Reversed-Phase Columns Short-chain dicarboxylic acids are highly polar and may have poor retention on traditional C18 columns. Consider using a polar-modified reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Derivatization can also increase the hydrophobicity of the analytes, leading to better retention.[1]
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on silica-based columns can lead to peak tailing. Use an end-capped column or add a small amount of a competing base to the mobile phase.
Suboptimal Gradient Elution An inadequate gradient profile may not effectively separate all dicarboxylic acids of interest. Optimize the gradient steepness and duration to improve resolution.
Large Dead Volumes in the LC System Excessive dead volume in tubing and connections can cause peak broadening.[11] Use tubing with a small internal diameter and ensure all connections are properly fitted.
Issue 3: Inconsistent and Irreproducible Results

Symptoms:

  • Poor reproducibility of peak areas and retention times between injections.

  • Significant variation in results between different sample batches.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete or Variable Derivatization The derivatization reaction may be incomplete or inconsistent. Optimize reaction conditions such as temperature, time, and reagent concentrations. Always use an internal standard that undergoes the same derivatization process to correct for variability.
Sample Degradation Dicarboxylic acids may be unstable under certain storage or sample preparation conditions. Store samples at low temperatures (e.g., -80°C) and process them quickly.
Mobile Phase Instability Some mobile phase additives, like formic acid in methanol (B129727), can degrade over time, leading to shifts in retention time and changes in sensitivity.[12] Prepare fresh mobile phases daily.
Matrix Effects Variations in the sample matrix between different samples can lead to inconsistent ion suppression.[6] The use of a stable isotope-labeled internal standard for each analyte is highly recommended to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of dicarboxylic acids by LC-MS/MS challenging?

A1: The analysis of dicarboxylic acids can be challenging due to several factors:

  • Low abundance: Many biologically relevant dicarboxylic acids are present at very low concentrations in complex matrices.[1][2]

  • Poor ionization: Their inherent chemical properties can lead to poor ionization efficiency in the mass spectrometer source.[1]

  • High polarity: Short-chain dicarboxylic acids are highly polar, which can result in poor retention on standard reversed-phase chromatography columns.

  • Isomeric interference: The presence of isomers, such as methylmalonic acid and succinic acid, requires selective chromatographic separation or mass spectrometric fragmentation for accurate quantification.[9][10]

Q2: What is derivatization and how can it improve the sensitivity of dicarboxylic acid detection?

A2: Derivatization is a chemical modification of the analyte to produce a new compound with improved analytical properties.[13] For dicarboxylic acids, derivatization can:

  • Enhance ionization efficiency: By adding a readily ionizable group, the sensitivity of detection can be significantly increased.[14]

  • Improve chromatographic behavior: Derivatization can increase the hydrophobicity of dicarboxylic acids, leading to better retention and peak shape on reversed-phase columns.[1]

  • Enable charge reversal: Reagents like dimethylaminophenacyl bromide (DmPABr) can react with the carboxylic acid groups to introduce a positive charge, allowing for more sensitive detection in the positive ion mode of the mass spectrometer.[1][2]

Q3: What are the best sample preparation techniques for dicarboxylic acids in biological fluids?

A3: Effective sample preparation is crucial to remove interferences and enrich the target analytes. Common techniques include:

  • Protein Precipitation: This is often the first step to remove proteins from biological samples like plasma or serum. Acetonitrile (B52724) or methanol are commonly used precipitation agents.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract dicarboxylic acids from the sample matrix. For example, acidified ethyl acetate (B1210297) can efficiently extract DCAs from deproteinized biofluids.[1]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup and concentration of the analytes. Different sorbents can be used depending on the properties of the dicarboxylic acids and the sample matrix.

Q4: How can I minimize ion suppression when analyzing dicarboxylic acids?

A4: Ion suppression is a significant challenge in LC-MS/MS analysis of complex samples.[5][6] To minimize its effects:

  • Improve sample cleanup: Use rigorous sample preparation techniques like SPE or LLE to remove matrix components that can cause ion suppression.

  • Optimize chromatography: Develop a chromatographic method that separates the dicarboxylic acids from the majority of co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for ion suppression, as the internal standard will be affected by the matrix in the same way as the analyte.

  • Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are some recommended derivatization reagents for dicarboxylic acids?

A5: Several derivatization reagents have been successfully used for the analysis of dicarboxylic acids:

  • Dimethylaminophenacyl bromide (DmPABr): This reagent is used for charge-reversal derivatization, enhancing sensitivity in positive ion mode.[1][2]

  • Butanolic HCl: This reagent is used to form dibutyl esters of dicarboxylic acids, which can be analyzed by LC-MS/MS.[9][10]

  • Phenylenediamine-based reagents: These can be used to label carboxylic acids to improve ionization efficiency and detection sensitivity.[14]

  • 3-Nitrophenylhydrazine (3-NPH): This reagent, in combination with a coupling agent, can be used to derivatize carboxylic acids for improved LC-MS/MS analysis.[15]

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization of Dicarboxylic Acids using DmPABr

This protocol is based on the derivatization strategy to enhance the sensitivity of dicarboxylic acid detection in biological fluids.[1][2]

1. Sample Preparation (Protein Precipitation and Extraction): a. To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube. d. Acidify the supernatant with 10 µL of 1 M HCl. e. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. f. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL DmPABr and 10 mg/mL N,N-Diisopropylethylamine (DIPEA) in acetonitrile. b. Incubate at 60°C for 60 minutes. c. After incubation, evaporate the solvent to dryness under nitrogen. d. Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Butylation of Dicarboxylic Acids

This protocol describes the formation of dibutyl esters for the analysis of dicarboxylic acids like methylmalonic acid.[9][10]

1. Sample Extraction: a. To 100 µL of serum or plasma, add an internal standard (e.g., d3-methylmalonic acid). b. Add 500 µL of methyl-tert-butyl ether (MTBE) containing 3% phosphoric acid. c. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. d. Transfer the organic phase to a new tube.

2. Derivatization: a. Evaporate the solvent under nitrogen. b. Add 100 µL of 3N HCl in n-butanol. c. Incubate at 65°C for 15 minutes. d. Evaporate the excess derivatizing reagent under nitrogen. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LLOQ) for dicarboxylic acids achieved with different analytical methods.

Table 1: Comparison of LODs for Derivatized vs. Direct Analysis

Method Analyte Limit of Detection (LOD) Reference
GC-MS (BF3/butanol derivatization)Most C2-C14 DCAs1-4 pg[3][16]
GC-MS (Trimethylsilylation)Most C2-C14 DCAs5-40 pg[3][16]
Direct LC-MS/MSMost C2-C14 DCAs5-40 pg[3][16]

Table 2: Sensitivity Enhancement with Charge-Reversal Derivatization

Dicarboxylic Acid Lower Limit of Detection (LLOD) Lower Limit of Quantification (LLOQ) Reference
Various DCAs< 266 fg< 805 fg[2]

Table 3: Performance of a Butylation Derivatization Method for Methylmalonic Acid (MMA)

Parameter Value Reference
Limit of Quantification0.1 µmol/L[9][10]
Limit of Detection0.05 µmol/L[9][10]
LinearityUp to 150 µmol/L[9][10]
Imprecision< 7.5%[9][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of dicarboxylic acids using derivatization followed by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation sample->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction derivatization Chemical Derivatization (e.g., DmPABr, Butylation) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Workflow for dicarboxylic acid analysis.

Troubleshooting Logic for Low Sensitivity

This diagram outlines a logical approach to troubleshooting low sensitivity issues in dicarboxylic acid analysis.

troubleshooting_logic action_node action_node start_node Low Sensitivity Observed check_derivatization Is Derivatization Used? start_node->check_derivatization check_ionization Is Ionization Optimized? check_derivatization->check_ionization Yes action_derivatize Implement Derivatization (e.g., Charge-Reversal) check_derivatization->action_derivatize No check_chromatography Is Chromatography Optimal? check_ionization->check_chromatography Yes action_optimize_ms Optimize MS Source Parameters check_ionization->action_optimize_ms No check_sample_prep Is Sample Prep Adequate? check_chromatography->check_sample_prep Yes action_improve_separation Improve Peak Shape and Resolution check_chromatography->action_improve_separation No action_optimize_mobile_phase Optimize Mobile Phase (pH, Additives) check_sample_prep->action_optimize_mobile_phase Yes action_enhance_cleanup Enhance Sample Cleanup (SPE, LLE) check_sample_prep->action_enhance_cleanup No action_derivatize->check_ionization action_optimize_ms->check_chromatography action_improve_separation->check_sample_prep action_enhance_cleanup->action_optimize_mobile_phase

Caption: Troubleshooting low sensitivity in DCA analysis.

References

Preventing the degradation of Undecanedioyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Undecanedioyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

This compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation include:

  • Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis, such as acyl-CoA hydrolases (thioesterases), acyl-CoA dehydrogenases, and acyl-CoA oxidases, can rapidly metabolize this compound.[1][2][3] These enzymes are present in various cellular compartments, including mitochondria and peroxisomes.

  • Chemical Degradation (Hydrolysis): The thioester bond in this compound is chemically labile and prone to hydrolysis, especially under neutral to alkaline pH conditions. The stability of acyl-CoAs is generally greater in acidic conditions.

  • Oxidation: The acyl chain can be susceptible to oxidation, although this is a lesser concern for saturated molecules like this compound compared to unsaturated acyl-CoAs.

  • Physical Factors: Repeated freeze-thaw cycles of samples can lead to the formation of ice crystals that disrupt cellular structures, releasing degradative enzymes and accelerating degradation.

Q2: What is the optimal temperature for handling and storing samples containing this compound?

To minimize enzymatic activity and chemical degradation, samples should be processed at low temperatures.

  • Immediate Processing: Whenever possible, process fresh tissues or cells immediately on ice.

  • Short-term Storage: For temporary storage during the extraction procedure, keep all samples and solutions on ice (0-4°C).

  • Long-term Storage: For long-term storage, flash-freeze samples in liquid nitrogen and then store them at -80°C. Avoid slow freezing, as this can cause cellular damage. Repeated freeze-thaw cycles should be strictly avoided.

Q3: What type of buffer should I use for sample homogenization to ensure this compound stability?

The choice of buffer is critical for preserving the integrity of this compound.

  • Acidic pH: An acidic buffer (pH 4.0-5.0) is generally recommended to inhibit the activity of many acyl-CoA hydrolases and to improve the chemical stability of the thioester bond. A common choice is a potassium phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Chelating Agents: The inclusion of a chelating agent like EDTA can help to inhibit metalloenzymes that may contribute to degradation.

Q4: Which solvents are recommended for the extraction of this compound?

A combination of organic solvents is typically used to efficiently extract long-chain acyl-CoAs and to precipitate proteins, including degradative enzymes.

  • Acetonitrile (B52724) and Isopropanol (B130326): A mixture of acetonitrile and isopropanol is commonly used for the extraction.

  • Methanol (B129727): While methanol can be used, some studies suggest that its presence can affect the stability of certain acyl-CoAs.

  • Acidification: The extraction solvent can be acidified (e.g., with a small amount of formic acid or acetic acid) to maintain an acidic environment and enhance stability.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or no this compound detected in the final sample. 1. Enzymatic Degradation: Rapid breakdown by endogenous enzymes upon cell lysis.• Work quickly and keep samples on ice at all times.• Use a pre-chilled acidic homogenization buffer (pH 4.0-5.0).• Immediately add organic solvent after homogenization to precipitate proteins.
2. Chemical Hydrolysis: Degradation of the thioester bond due to inappropriate pH.• Ensure all buffers and solutions are at an acidic pH.• Avoid exposure to neutral or alkaline conditions for any length of time.
3. Inefficient Extraction: Poor recovery from the biological matrix.• Ensure thorough homogenization of the tissue or cell pellet.• Optimize the ratio of extraction solvent to sample amount.• Consider a solid-phase extraction (SPE) step for purification and concentration.
4. Sample Handling Issues: Degradation due to improper storage or handling.• Flash-freeze samples in liquid nitrogen for long-term storage at -80°C.• Avoid repeated freeze-thaw cycles.
High variability between replicate samples. 1. Inconsistent Sample Processing Time: Differences in the time samples are exposed to room temperature or on ice.• Standardize the timing of each step in the sample preparation protocol.• Process samples in small batches to ensure consistent handling.
2. Incomplete Homogenization: Non-homogenous samples leading to variable extraction efficiency.• Visually inspect for complete tissue disruption or cell lysis.• Standardize the homogenization time and speed.
Presence of interfering peaks in analytical analysis (e.g., LC-MS). 1. Contaminants from Sample Matrix: Co-extraction of other cellular components.• Incorporate a solid-phase extraction (SPE) step for sample clean-up.• Optimize the chromatographic separation to resolve this compound from interfering species.
2. Degradation Products: Peaks corresponding to the hydrolyzed form of this compound.• Re-evaluate the sample preparation protocol to minimize degradation, focusing on temperature and pH control.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled 100 mM Potassium Phosphate Buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate

  • Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) columns

  • Methanol

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide (B78521) in water

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 10 volumes of ice-cold potassium phosphate buffer (pH 4.9).

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Protein Precipitation and Extraction:

    • Immediately add 2 volumes of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a WAX SPE column with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the column with 1 mL of the potassium phosphate buffer.

    • Load the supernatant from step 2 onto the SPE column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in water.

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 mM ammonium acetate, pH 6.8).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Start: Fresh or Frozen Biological Sample homogenize 1. Homogenization (Ice-cold acidic buffer, pH 4.9) start->homogenize extract 2. Protein Precipitation & Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 3. Solid-Phase Extraction (SPE) (WAX column) supernatant->spe wash Wash Steps spe->wash elute Elution wash->elute dry 4. Drying (Nitrogen Evaporation) elute->dry reconstitute 5. Reconstitution (Analytical Solvent) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation UDCA_CoA This compound hydrolases Acyl-CoA Hydrolases (Thioesterases) UDCA_CoA->hydrolases Enzymatic Cleavage dehydrogenases Acyl-CoA Dehydrogenases UDCA_CoA->dehydrogenases Enzymatic Oxidation hydrolysis Hydrolysis (Neutral/Alkaline pH) UDCA_CoA->hydrolysis Non-enzymatic Cleavage degraded_products Degradation Products (e.g., Undecanedioic Acid + CoA) hydrolases->degraded_products dehydrogenases->degraded_products hydrolysis->degraded_products

References

Technical Support Center: Chromatographic Separation of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of long-chain acyl-CoAs (LCACoAs).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of LCACoAs, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing low recovery of my long-chain acyl-CoAs during sample preparation?

Answer: Low recovery of LCACoAs is a frequent challenge, often stemming from their inherent instability and the complexity of biological matrices.[1][2] Several factors during the extraction process can contribute to this issue.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough tissue disruption. A glass homogenizer is often effective.[2][3] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is a good starting point.[2] Homogenize the sample on ice to minimize enzymatic degradation.[1][2]
Analyte Degradation LCACoAs are unstable and susceptible to both enzymatic and chemical degradation.[2][4] It is crucial to work quickly and keep samples on ice at all times.[2] Use fresh, high-purity solvents and consider preparing solutions fresh daily. The stability of acyl-CoAs can be poor in solution, with some species degrading by over 90% within 24 hours at 4°C.[5]
Inefficient Extraction The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2][3] A second extraction of the pellet can improve recovery.[1]
Ineffective Solid-Phase Extraction (SPE) SPE is often used for sample cleanup and concentration.[2][6] Ensure proper conditioning and equilibration of the SPE column. Weak anion exchange columns are effective for purifying the acyl-CoA fraction.[2] Optimize the wash and elution steps to prevent loss of your target analytes.
Precipitation of Long-Chain Species Longer-chain acyl-CoAs have lower solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility.[2]

Question: My chromatographic peaks are tailing or showing poor shape. What can I do to improve them?

Answer: Poor peak shape in the chromatography of LCACoAs is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the polar head groups of LCACoAs, leading to peak tailing.[7] Using a high-purity, well-end-capped C18 or C8 column is recommended.[1][6] Some methods have also successfully used C4 columns.[8]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of both the analytes and the stationary phase. A slightly acidic mobile phase (pH ~4.9) is often used to suppress the ionization of silanol groups.[3][9] Conversely, some methods utilize a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient, which can also yield high-resolution separation.[6]
Mobile Phase Composition The use of an ion-pairing agent, such as tributylamine (B1682462) or triethylamine (B128534) acetate, can improve peak shape and retention of the negatively charged acyl-CoAs.[8][10] Gradient elution with acetonitrile and an aqueous buffer is standard.[1][6] The organic modifier and gradient slope should be optimized for your specific analytes.
Column Contamination A contaminated guard or analytical column can lead to peak distortion.[7] Flush the column with a strong solvent like isopropanol. If using a guard column, try replacing it.[7]

Question: I'm having trouble with the sensitivity and reproducibility of my LC-MS/MS analysis. What are the key parameters to optimize?

Answer: Achieving high sensitivity and reproducibility in LC-MS/MS analysis of LCACoAs requires careful optimization of both the chromatography and the mass spectrometer settings.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Ionization Efficiency Electrospray ionization (ESI) is commonly used.[1][6] Both positive and negative ESI modes have been successfully employed.[1][8] In positive mode, monitoring [M+H]+ or [M+2+H]+ ions is common.[1] In negative mode, the phosphate (B84403) group is readily ionized.[8] Optimize spray voltage, gas flows, and source temperature.
Suboptimal MS/MS Parameters For triple quadrupole instruments, use selected reaction monitoring (SRM) for improved selectivity and sensitivity.[1] Optimize collision energy for each specific acyl-CoA to obtain a characteristic and abundant product ion, often related to the acyl-pantetheine fragment.[1]
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of your analytes, leading to poor reproducibility.[11] Ensure good chromatographic separation to minimize co-elution. The use of a stable isotope-labeled internal standard (e.g., Heptadecanoyl-CoA) is crucial to correct for matrix effects and variations in extraction efficiency.[1][2]
Analyte Instability in Autosampler As mentioned, LCACoAs can be unstable.[5] If samples are queued in the autosampler for extended periods, degradation can occur. Analyze samples as soon as possible after reconstitution and consider using a cooled autosampler (e.g., 4°C).[5]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating long-chain acyl-CoAs?

A1: Reversed-phase columns are the standard choice. C18 and C8 columns with a particle size of 1.7 µm (for UPLC) or 3-5 µm (for HPLC) are commonly used and provide good resolution.[1][3][6] The choice between C18 and C8 may depend on the specific chain lengths you are targeting, with C8 being slightly less retentive.

Q2: Is an internal standard necessary for the quantification of long-chain acyl-CoAs?

A2: Yes, using an internal standard is highly recommended for accurate and reproducible quantification.[1][2] A non-endogenous, odd-chain acyl-CoA such as heptadecanoyl-CoA (C17-CoA) is an excellent choice as it behaves similarly to the endogenous even-chain LCACoAs during extraction and ionization.[1][2]

Q3: What are the typical mobile phases used for LCACoA separation?

A3: A binary gradient system is typically employed. This usually consists of an aqueous mobile phase (A) and an organic mobile phase (B).

  • Solvent A (Aqueous): Water with an additive to control pH and improve peak shape. Common additives include ammonium hydroxide (e.g., 15 mM) or potassium phosphate buffer (e.g., 75 mM, pH 4.9).[1][3]

  • Solvent B (Organic): Acetonitrile is the most common organic solvent.[1][3][6] Methanol can also be used.[11] Sometimes, an additive like ammonium hydroxide or acetic acid is included in the organic phase as well.[1][3]

Q4: How should I store my biological samples to ensure the stability of long-chain acyl-CoAs?

A4: To prevent degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1][2] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][2][3]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Add 0.5 mL of an ACN:Isopropanol:Methanol (3:1:1) mixture.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:Isopropanol:Methanol mixture, vortex, sonicate, and centrifuge again.

  • Combine the supernatants and use for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample (~40mg) homogenization Homogenize on Ice (KH2PO4 Buffer + ACN/IPA/MeOH + IS) tissue->homogenization centrifugation Centrifuge (16,000g, 4°C, 10 min) homogenization->centrifugation supernatant1 Collect Supernatant centrifugation->supernatant1 re_extraction Re-extract Pellet centrifugation->re_extraction lcms UPLC-MS/MS Analysis supernatant1->lcms centrifugation2 Centrifuge Again re_extraction->centrifugation2 supernatant2 Combine Supernatants centrifugation2->supernatant2 supernatant2->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the extraction and analysis of long-chain acyl-CoAs.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Low Recovery/Sensitivity start Poor Chromatographic Results peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery check_column Check Column (High Purity, End-capped) peak_tailing->check_column Yes check_ph Optimize Mobile Phase pH check_column->check_ph check_ion_pair Consider Ion-Pairing Agent check_ph->check_ion_pair check_extraction Optimize Extraction Protocol low_recovery->check_extraction Yes check_stability Ensure Sample Stability (Work on Ice, Fresh Solvents) check_extraction->check_stability check_ms Optimize MS/MS Parameters check_stability->check_ms

Caption: Troubleshooting logic for common LCACoA analysis issues.

References

Derivatization techniques for improved analysis of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of dicarboxylic acids for chromatographic analysis.

General FAQs

Q1: Why is derivatization necessary for the analysis of dicarboxylic acids?

A1: Dicarboxylic acids are often polar, non-volatile, and exhibit poor chromatographic behavior, leading to broad, asymmetrical peaks and low detection sensitivity.[1][2] Derivatization converts them into less polar, more volatile, and more thermally stable derivatives, improving chromatographic separation and detection.[1][2] For liquid chromatography-mass spectrometry (LC-MS), derivatization can also enhance ionization efficiency.[3][4]

Q2: What are the most common derivatization techniques for dicarboxylic acids?

A2: The most widely used techniques are:

  • Esterification: This method converts carboxylic acid groups into esters (e.g., methyl, butyl esters) and is commonly used for Gas Chromatography (GC) analysis.[1][5][6]

  • Silylation: This technique replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.[2][5][6][7]

  • Amide Bond Formation: For LC-MS analysis, reagents that form amide bonds are used to improve chromatographic retention and ionization efficiency.[8][9]

  • Charge-Reversal Derivatization: This approach reverses the polarity of the dicarboxylic acid from negative to positive, significantly enhancing detection sensitivity in positive ion mode LC-MS/MS.[10]

Esterification (for GC Analysis)

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Incomplete reaction due to insufficient catalyst, time, or temperature.Ensure the use of an appropriate acid catalyst (e.g., BF₃, HCl).[11] Increase reaction time and/or temperature as recommended by the protocol.
Presence of water in the reaction mixture.Use dry reagents and glassware. Water can inhibit the esterification reaction.[11]
Peak tailing or broad peaks in GC chromatogram Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent excess) to ensure complete conversion of both carboxylic acid groups.
Adsorption of derivatives on the GC column.Use a properly deactivated GC column. Silylation of the GC liner may also help.
Presence of multiple derivative peaks for a single analyte Formation of mono- and di-esters.Drive the reaction to completion by using a larger excess of the alcohol and catalyst, and increasing the reaction time or temperature.
Degradation of analytes Harsh reaction conditions (e.g., excessively high temperatures).Use milder reaction conditions. For thermally labile compounds, consider a different derivatization technique.
Esterification FAQs

Q3: What are the common reagents for esterification of dicarboxylic acids?

A3: Common reagents include alcohols (e.g., methanol, butanol) in the presence of an acid catalyst like boron trifluoride (BF₃), hydrogen chloride (HCl), or sulfuric acid.[5][11] Diazomethane can also be used but is highly toxic and explosive.[1]

Q4: How can I remove excess derivatization reagent and by-products?

A4: Excess reagent and by-products can often be removed by evaporation under a stream of nitrogen. A subsequent solvent extraction or solid-phase extraction (SPE) cleanup step may also be necessary depending on the sample matrix.

Experimental Protocol: Esterification using BF₃/Butanol
  • Sample Preparation: Dry the sample containing dicarboxylic acids completely under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of BF₃/butanol (14% w/v) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.[12]

  • Quenching: Cool the reaction mixture to room temperature.

  • Extraction: Add 500 µL of hexane (B92381) and 200 µL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Analysis: Collect the upper organic layer for GC-MS analysis.

Silylation (for GC Analysis)

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low derivative yield Presence of moisture in the sample or reagents.Ensure all glassware, solvents, and the sample are anhydrous. Silylating reagents are highly sensitive to water.[7]
Steric hindrance around the carboxylic acid groups.Use a more potent silylating reagent or a combination of reagents (e.g., BSTFA + TMCS).[7] Increase reaction temperature and time.
Rapid degradation of derivatives Hydrolysis of the silyl (B83357) esters.Analyze the samples as soon as possible after derivatization. Avoid exposure to moisture. Trimethylsilyl (TMS) derivatives are prone to hydrolysis.[6]
Incomplete silylation (presence of mono-silylated peaks) Insufficient reagent or reaction time.Use a sufficient excess of the silylating reagent (a molar ratio of at least 2:1 of reagent to active hydrogens is recommended).[7] Optimize reaction time and temperature.
Column bleed or ghost peaks in GC Injection of excess silylating reagent.While an excess is needed for the reaction, injecting a large excess can lead to chromatographic issues. Dilute the sample before injection if necessary.
Silylation FAQs

Q5: Which silylating reagent is best for dicarboxylic acids?

A5: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a popular and effective choice for dicarboxylic acids.[5][6] It is considered more potent than some other silylating agents.

Q6: How long are silylated derivatives of dicarboxylic acids stable?

A6: The stability of silyl derivatives can vary. They are susceptible to hydrolysis, so it is best to analyze them shortly after preparation.[6] If storage is necessary, keep them in a tightly sealed vial under anhydrous conditions at low temperature.

Experimental Protocol: Silylation using BSTFA
  • Sample Preparation: Ensure the sample is completely dry. This can be achieved by evaporation under nitrogen or by lyophilization.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine (B92270), acetonitrile) and 50 µL of BSTFA (with 1% TMCS, if needed) to the dry sample.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 1-2 hours.[6]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Derivatization for LC-MS Analysis

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low derivatization efficiency Suboptimal pH for the reaction.Ensure the reaction pH is within the optimal range for the chosen reagent and coupling chemistry (e.g., for EDC-mediated reactions).[9]
Inactive coupling agent (e.g., EDC).Use freshly prepared solutions of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as they can degrade over time.[8]
Poor ionization in MS The chosen derivative is not well-suited for the ionization mode.Select a derivatizing reagent that introduces a functionality that ionizes well in the intended mode (e.g., a permanently charged group for positive ion mode).[3]
Matrix effects leading to ion suppression Co-elution of matrix components with the derivatized analytes.Improve sample cleanup procedures (e.g., solid-phase extraction). Adjust chromatographic conditions to better separate analytes from interfering matrix components.
LC-MS Derivatization FAQs

Q7: What are the advantages of using derivatization for LC-MS analysis of dicarboxylic acids?

A7: Derivatization for LC-MS can significantly improve sensitivity by introducing a readily ionizable group, enhance chromatographic retention on reversed-phase columns, and improve selectivity.[3][13] Some reagents also introduce a characteristic isotopic pattern (e.g., containing bromine) that aids in identification.

Q8: What are some common derivatization reagents for LC-MS analysis of dicarboxylic acids?

A8: Common reagents include:

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids in the presence of a coupling agent and is suitable for analysis in negative ion mode.[4][14]

  • 4-Bromo-N-methylbenzylamine (4-BNMA): Introduces a brominated benzyl (B1604629) group, enhancing ionization in positive ESI-MS and providing a unique isotopic signature.[4][15]

  • Dimethylaminophenacyl Bromide (DmPABr): Reverses the charge of the dicarboxylic acid, allowing for highly sensitive detection in positive ion mode.[10]

Experimental Protocol: Derivatization using 3-Nitrophenylhydrazine (3-NPH)
  • Sample Preparation: Prepare a solution of the dicarboxylic acid sample in a suitable solvent (e.g., a mixture of water and methanol).

  • Reagent Preparation: Prepare fresh solutions of 50 mM 3-NPH, 50 mM EDC, and 7% pyridine in a solvent like acetonitrile/water.

  • Reaction: Mix 100 µL of the sample with 50 µL of each of the reagent solutions. Incubate the mixture at room temperature (20°C) for 60 minutes or at 37°C for 30 minutes.

  • Quenching: Add a small volume of 2% formic acid to stop the reaction.

  • Analysis: The sample is now ready for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Derivatization Techniques for Dicarboxylic Acid Analysis

Technique Typical Reagent(s) Analytical Platform Detection Limits (LOD/LOQ) Advantages Disadvantages
Esterification BF₃/ButanolGC-MSLOD: 1-4 pg (with SIM)[16]Robust, well-established method.Can be time-consuming, may require removal of acidic by-products.[6]
Silylation BSTFAGC-MSLOD: ≤ 2 ng/m³ (for atmospheric aerosols)[5][6]Fast, efficient, and can derivatize other functional groups simultaneously.Derivatives are moisture-sensitive.[6][7]
Amide Formation (3-NPH) 3-NPH, EDCLC-MS/MSLOQ: 0.0003 - 2.29 mg/L[14]High derivatization efficiency (close to 100%).[17]Requires a coupling agent.
Charge Reversal (DmPABr) DmPABr, DIPEALC-MS/MSfg levels (>1000-fold more sensitive than some GC/MS methods)[10]Extremely high sensitivity, stable derivatives.[10]May require more complex sample preparation.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of Dicarboxylic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Deriv_Reagent Add Derivatization Reagent Drying->Deriv_Reagent Reaction Heating / Incubation Deriv_Reagent->Reaction Quenching Quenching (optional) Reaction->Quenching GCMS GC-MS Analysis Quenching->GCMS LCMS LC-MS Analysis Quenching->LCMS Troubleshooting_Logic Start Problem: Low Derivative Yield Check_Moisture Is the sample/system completely dry? Start->Check_Moisture Check_Reagents Are reagents active and in sufficient excess? Check_Moisture->Check_Reagents Yes Solution_Dry Solution: Thoroughly dry sample and use anhydrous reagents. Check_Moisture->Solution_Dry No Check_Conditions Are reaction time and temperature optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Use fresh reagents and increase excess. Check_Reagents->Solution_Reagents No Solution_Conditions Solution: Increase reaction time and/or temperature. Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Solution_Dry->Check_Reagents Solution_Reagents->Check_Conditions Solution_Conditions->End

References

Minimizing ion suppression for Undecanedioyl-CoA in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Undecanedioyl-CoA in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression and achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components of a biological sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's source.[1][2] This leads to a decreased signal intensity for this compound, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative analysis.[2][3] Common culprits in biological matrices like plasma, urine, and tissue homogenates include phospholipids, proteins, and salts.[4][5]

Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?

A2: The optimal sample preparation technique depends on the biological matrix and the required sensitivity. While protein precipitation (PPT) is a simple method, it may not be sufficient to remove all interfering substances.[5] For more complex matrices, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing ion suppression.[4] SPE with mixed-mode or specific cartridges designed for lipid removal can provide cleaner extracts.[4]

Q3: How can I choose the right internal standard for this compound analysis?

A3: An ideal internal standard (IS) should have physicochemical properties similar to the analyte and experience similar matrix effects.[4] A stable isotope-labeled (SIL) this compound is the best choice as it co-elutes with the analyte and can effectively compensate for ion suppression.[4] If a SIL-IS is not available, a close structural analog can be used, but it's crucial to verify that it experiences the same degree of ion suppression.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Sample dilution can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on ionization.[6] However, excessive dilution may decrease the concentration of this compound to below the lower limit of quantification (LLOQ) of the assay.[6] Therefore, the dilution factor must be carefully optimized.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal for this compound

This guide will help you troubleshoot potential causes for a weak or absent signal for your analyte.

G cluster_0 Troubleshooting Low Signal A Low or No Signal Detected B Check MS/MS Parameters (e.g., MRM transitions, collision energy) A->B C Optimize Chromatographic Separation B->C Parameters Correct D Improve Sample Preparation C->D Separation Optimized E Assess for Ion Suppression D->E Extraction is Clean F Signal Improved? E->F Post-column infusion test G Problem Solved F->G Yes H Consult Instrument Specialist F->H No

Caption: Troubleshooting workflow for low signal intensity.

Steps:

  • Verify Mass Spectrometer Settings: Ensure that the correct multiple reaction monitoring (MRM) transitions, collision energy, and other MS parameters for this compound are being used.[7] Direct infusion of a standard solution can confirm instrument sensitivity.

  • Optimize Chromatography: Poor chromatographic peak shape or co-elution of this compound with highly suppressing matrix components can lead to a low signal.[2][7] Adjust the gradient, mobile phase composition, or consider a different column chemistry to improve separation.

  • Enhance Sample Cleanup: If the sample extract is not clean enough, ion suppression is likely.[4] Move from a simple protein precipitation to a more rigorous technique like SPE or LLE.

  • Quantify Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1][8] This will show if your analyte is eluting in a suppression zone.

Issue 2: High Variability in Signal Intensity Between Samples

This guide addresses the issue of inconsistent signal intensity for this compound across different samples.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples. Variations in extraction time, solvent volumes, or pH can lead to different recoveries and matrix effects.[1]

  • Differential Matrix Effects: The composition of biological matrices can vary significantly between individuals or different sample lots, leading to different degrees of ion suppression.[9][10]

    • Solution: The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[11]

  • Carryover: Residual analyte or matrix components from a previous injection can affect the current analysis.

    • Solution: Optimize the wash steps in your autosampler and the chromatographic gradient to ensure the system is clean between injections.[5]

Quantitative Data Summary

The following tables summarize recovery data for different extraction methods for acyl-CoAs, which can serve as a starting point for optimizing the extraction of this compound.

Table 1: Recovery of Acyl-CoAs using different extraction solvents.

Extraction Solvent/MethodAnalyteRecovery (%)Reference
2.5% (w/v) Sulfosalicylic Acid (SSA)CoA74[12]
2.5% (w/v) Sulfosalicylic Acid (SSA)Malonyl CoA74[12]
2.5% (w/v) Sulfosalicylic Acid (SSA)Acetyl CoA59[12]
10% (w/v) Trichloroacetic Acid (TCA) with SPECoA1[12]
10% (w/v) Trichloroacetic Acid (TCA) with SPEMalonyl CoA26[12]
10% (w/v) Trichloroacetic Acid (TCA) with SPEAcetyl CoA36[12]
Modified Acetonitrile (B52724) Extraction with SPELong-chain acyl-CoAs70-80[13]

Table 2: Comparison of SPE Sorbents for Drug Extraction from Plasma.

SPE SorbentElution SolventRecovery (%)Reference
Octylsilyl (C8)Methanol (B129727)≥92.3[14]
Octadecylsilyl (C18)MethanolVariable[14]
Hydrophilic-Lipophilic Balance (HLB)MethanolVariable[14]
Mixed-Mode Cation-Exchange (MCX)Methanol with pH modifierVariable[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

G cluster_1 SPE Workflow start Start: Plasma Sample a 1. Pre-treat Sample: Add internal standard and dilute with buffer start->a b 2. Condition SPE Cartridge: (e.g., with Methanol then equilibration buffer) a->b c 3. Load Sample: Pass the pre-treated sample through the cartridge b->c d 4. Wash Cartridge: Remove interfering compounds with a weak solvent c->d e 5. Elute Analyte: Elute this compound with a strong solvent d->e f 6. Evaporate and Reconstitute: Dry the eluate and reconstitute in mobile phase e->f end Analyze by LC-MS/MS f->end

Caption: General workflow for Solid-Phase Extraction.

Materials:

  • Mixed-mode or C8/C18 SPE cartridges.

  • Plasma sample.

  • Internal standard solution.

  • Methanol, Acetonitrile.

  • Aqueous buffers (e.g., phosphate (B84403) buffer).

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice.[15] To 100 µL of plasma, add the internal standard. Dilute the sample with 200 µL of 100 mM KH2PO4 buffer (pH 4.9).[13]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[14]

  • Elution: Elute this compound with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Tissue Homogenate

This protocol is adapted from methods for long-chain acyl-CoAs and should be optimized.[16][17]

Materials:

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Extraction: To 100 µL of tissue homogenate, add the internal standard. Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex thoroughly.

  • Phase Separation: Add 125 µL of chloroform and vortex again. Add 125 µL of water and vortex. Centrifuge to separate the phases.

  • Collection: this compound, being more polar than long-chain mono-acyl-CoAs, may partition into the upper aqueous/methanolic phase. Collect this upper phase.

  • Evaporation and Reconstitution: Dry the collected phase under nitrogen and reconstitute in the initial mobile phase for analysis.

References

Technical Support Center: Undecanedioyl-CoA Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Undecanedioyl-CoA. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound as a dry powder or in a suitable organic solvent at -20°C or lower. Acyl-CoA esters are known to be unstable in aqueous solutions, and their degradation increases with temperature. Storing at ultra-low temperatures (-80°C) is preferable to minimize chemical degradation over extended periods.

Q2: What is the best way to prepare a stock solution of this compound?

It is advisable to prepare stock solutions in a non-aqueous or mixed solvent system to enhance stability. Methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1] A mixture of methanol and 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is another common choice for reconstituting acyl-CoA samples for analysis.[2] When preparing a stock solution, it is crucial to use high-purity solvents and handle the compound carefully to avoid contamination and degradation. For immediate use in enzymatic assays, small aliquots can be prepared in an appropriate aqueous buffer, but these should be used promptly.

Q3: How stable is this compound in aqueous buffers?

Long-chain acyl-CoA thioesters are generally unstable in aqueous buffers, being susceptible to hydrolysis. The rate of hydrolysis is dependent on pH, temperature, and the specific buffer composition. Studies on other long-chain acyl-CoAs have shown significant degradation within hours to days when stored in aqueous solutions at room temperature. For experimental purposes, it is best to prepare aqueous solutions of this compound fresh for each experiment.

Q4: What is the optimal pH range for working with this compound solutions?

While specific data for this compound is limited, for general acyl-CoA stability, a slightly acidic to neutral pH range is often preferred to minimize base-catalyzed hydrolysis of the thioester bond. A pH range of 6.0 to 7.5 is a reasonable starting point for most applications. However, the optimal pH will also depend on the specific requirements of the downstream application (e.g., enzymatic assay).

Q5: How do multiple freeze-thaw cycles affect the stability of this compound?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoA molecules. It is best practice to aliquot stock solutions into single-use volumes to prevent the need for repeated freezing and thawing of the main stock.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in enzymatic assays. Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound. 2. Assess the purity and concentration of the new stock solution using an appropriate analytical method (e.g., LC-MS/MS). 3. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.
Precipitate forms in the stock solution upon thawing. Poor solubility or aggregation at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Consider preparing the stock solution in a different solvent system, such as a higher percentage of organic solvent (e.g., methanol or DMSO) mixed with an aqueous buffer.
Variable results between experimental replicates. Inconsistent handling or storage of working solutions.1. Ensure that working solutions are prepared fresh from a stable stock solution for each experiment. 2. Use precise and calibrated pipettes for dispensing small volumes. 3. Maintain consistent incubation times and temperatures for all samples.
LC-MS/MS analysis shows multiple peaks or lower than expected parent ion intensity. Degradation of this compound to the free fatty acid and Coenzyme A.1. Review the sample preparation and storage protocol. Ensure samples are kept cold and analyzed promptly. 2. Use a mobile phase and sample reconstitution solvent that promotes acyl-CoA stability, such as a methanol/ammonium acetate buffer.[1][2]

Quantitative Data Summary

Storage Condition Solvent Stability Recommendation
Long-Term (> 1 month) Dry PowderHighStore at -20°C or -80°C, protected from moisture.
Long-Term (> 1 month) Organic Solvent (e.g., Methanol)Moderate to HighStore at -20°C or -80°C in tightly sealed vials.
Short-Term (1-7 days) Aqueous BufferLowPrepare fresh before use and keep on ice. Avoid prolonged storage.
Freeze-Thaw Cycles AnyDegradation likelyAliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol for Assessing the Stability of this compound using LC-MS/MS

This protocol outlines a general procedure for evaluating the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • LC-MS grade methanol
  • LC-MS grade water
  • Ammonium acetate
  • Various buffers for testing (e.g., phosphate (B84403) buffer, Tris buffer at different pH values)
  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in methanol.
  • From the stock solution, prepare working solutions at a known concentration (e.g., 10 µM) in the different buffers to be tested. Also, prepare a control working solution in 50% methanol/50% 50 mM ammonium acetate (pH 7).

3. Storage Conditions:

  • Aliquot the working solutions into autosampler vials.
  • Store the vials at different temperatures (e.g., 4°C, room temperature, -20°C) for various time points (e.g., 0, 4, 24, 48 hours, 1 week).

4. LC-MS/MS Analysis:

  • At each time point, analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Liquid Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the parent ion of this compound and a characteristic fragment ion.

5. Data Analysis:

  • Quantify the peak area of the this compound parent ion at each time point.
  • Calculate the percentage of this compound remaining relative to the time zero sample for each storage condition.
  • Plot the percentage of intact this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (Methanol) prep_work Prepare Working Solutions (Test Buffers) prep_stock->prep_work storage Store at Different Temperatures & Times prep_work->storage Aliquots lcms LC-MS/MS Analysis storage->lcms Time Points data_analysis Data Analysis (% Degradation) lcms->data_analysis logical_relationship cluster_factors Factors Affecting Stability temp Temperature stability This compound Stability temp->stability inverse relationship ph pH ph->stability influences hydrolysis solvent Solvent solvent->stability aqueous vs. organic freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability promotes degradation

References

Validation & Comparative

Undecanedioyl-CoA: A Potential, Yet Unconventional, Biomarker for Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The diagnosis and monitoring of fatty acid oxidation disorders (FAODs) rely on the identification of specific metabolic biomarkers. While a panel of acylcarnitines has been the cornerstone of newborn screening and clinical diagnosis, ongoing research seeks to identify novel biomarkers that could offer improved diagnostic accuracy or prognostic value. This guide provides a comparative analysis of Undecanedioyl-CoA, a dicarboxylic acyl-CoA, in the context of established and alternative biomarkers for FAODs.

Introduction to Fatty Acid Oxidation Disorders and Biomarkers

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or stress.[1] Inborn errors of this pathway, known as FAODs, lead to the accumulation of toxic intermediate metabolites and a deficit in energy production, causing a wide spectrum of clinical presentations, from hypoglycemia and myopathy to cardiomyopathy and sudden death.[2][3]

The primary accumulating metabolites in FAODs are intramitochondrial acyl-CoAs.[2] However, due to their transient nature and confinement within the mitochondria, their direct measurement in easily accessible samples like blood or urine is challenging. Consequently, the downstream derivatives of these acyl-CoAs, primarily acylcarnitines, have become the most widely used and validated biomarkers for FAODs.[4][5]

Established Biomarker: Acylcarnitines

Acylcarnitines are formed when accumulating acyl-CoAs are conjugated with carnitine, allowing their transport out of the mitochondria and subsequent detection in plasma and dried blood spots.[3] The specific chain length of the elevated acylcarnitine is indicative of the deficient enzyme in the β-oxidation spiral. For example, an elevation of octanoylcarnitine (B1202733) (C8) is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAOD.[5][6]

Alternative Biomarkers: Dicarboxylic Acids

When the primary β-oxidation pathway is impaired, an alternative pathway called ω-oxidation is upregulated.[7] This pathway metabolizes fatty acids from their omega end, leading to the formation of dicarboxylic acids, which are then excreted in the urine.[7] Therefore, dicarboxylic aciduria, the presence of elevated levels of dicarboxylic acids in urine, is a recognized secondary marker for several FAODs.[8][9] The pattern of dicarboxylic acid excretion can provide additional diagnostic clues. For instance, in MCAD deficiency, an increase in C6 to C12 dicarboxylic acids is often observed.[9]

This compound and Undecanedioic Acid: A Closer Look

This compound is the coenzyme A ester of undecanedioic acid, an 11-carbon dicarboxylic acid. Its potential as a biomarker stems from the fact that odd-chain fatty acids are also metabolized through β-oxidation. A block in this pathway could theoretically lead to the accumulation of odd-chain acyl-CoAs and their subsequent conversion to odd-chain dicarboxylic acids via ω-oxidation.

However, a comprehensive review of the current scientific literature does not reveal "this compound" or "undecanedioic acid" as a prominent or specifically studied biomarker for any particular FAOD. While general dicarboxylic aciduria is a known phenomenon, the diagnostic utility of specific odd-chain dicarboxylic acids like the C11 variant is not well-established in comparison to the well-documented even-chain dicarboxylic acids (C6, C8, C10, C12) and the primary acylcarnitine markers.

Comparative Analysis of Biomarkers

The following table summarizes the key characteristics of acylcarnitines and dicarboxylic acids as biomarkers for FAODs, with a speculative inclusion of this compound's potential attributes based on the behavior of other dicarboxylic acids.

FeatureAcylcarnitinesDicarboxylic Acids (including Undecanedioic Acid)
Biomarker Class Primary (direct derivatives of accumulating acyl-CoAs)Secondary (products of an alternative metabolic pathway)
Sample Type Plasma, Dried Blood SpotsUrine
Analytical Method Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS
Specificity High for many FAODs (specific acylcarnitine profile points to a specific enzyme defect)Moderate (dicarboxylic aciduria can be present in various FAODs and other conditions)[10]
Sensitivity High, especially in newborn screeningVariable, may be more pronounced during metabolic decompensation
Clinical Utility Cornerstone of newborn screening and diagnosis of FAODsConfirmatory and supportive diagnostic value, can help in differential diagnosis
This compound Specificity Not establishedPotentially elevated in disorders affecting odd-chain fatty acid metabolism, but not a documented key marker

Experimental Protocols

Acylcarnitine Analysis from Dried Blood Spots (DBS) by LC-MS/MS

This method is the standard for newborn screening for FAODs.

  • Sample Preparation:

    • A 3.2 mm disc is punched from the dried blood spot on a Guthrie card.[11]

    • The disc is placed in a microtiter plate well.

    • An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards for various acylcarnitines is added to each well.[11]

    • The plate is agitated for 30 minutes to extract the acylcarnitines.[11]

    • The extract is then transferred to a new plate and dried under nitrogen.

    • The dried residue is derivatized using butanolic-HCl to form butyl esters.[11]

    • The derivatized sample is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[11]

  • LC-MS/MS Analysis:

    • An aliquot of the prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • The different acylcarnitines are separated based on their physicochemical properties by the LC column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific acylcarnitines based on their unique mass-to-charge ratios and fragmentation patterns.

Urinary Dicarboxylic Acid Analysis by GC-MS

This method is commonly used for the analysis of organic acids in urine.

  • Sample Preparation:

    • An aliquot of urine is acidified.

    • An internal standard (e.g., a non-physiological dicarboxylic acid) is added.

    • The organic acids are extracted from the urine using an organic solvent like ethyl acetate.

    • The solvent is evaporated to dryness.

    • The residue is derivatized to make the dicarboxylic acids volatile for GC analysis. This is typically done by silylation (e.g., using BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The different organic acids are separated based on their boiling points and interaction with the GC column.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Visualizing the Pathways

To better understand the origin of these biomarkers, the following diagrams illustrate the relevant metabolic pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation cluster_mito Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Mitochondria Mitochondria Acyl_CoA->Mitochondria Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Enzyme Defect Omega_Oxidation ω-Oxidation Acyl_CoA->Omega_Oxidation Alternative Pathway Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine Carnitine Conjugation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Urine Urine Dicarboxylic_Acid->Urine Blood Blood Acylcarnitine->Blood

Caption: Simplified overview of fatty acid oxidation and biomarker formation.

Experimental_Workflow cluster_acylcarnitine Acylcarnitine Analysis cluster_dicarboxylic Dicarboxylic Acid Analysis DBS Dried Blood Spot Punch Punch Disc DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Derivatization_AC Derivatization (Butanolic-HCl) Extraction->Derivatization_AC LC_MS_MS_AC LC-MS/MS Analysis Derivatization_AC->LC_MS_MS_AC Urine_Sample Urine Sample Extraction_DA Solvent Extraction with Internal Standard Urine_Sample->Extraction_DA Derivatization_DA Derivatization (Silylation) Extraction_DA->Derivatization_DA GC_MS GC-MS Analysis Derivatization_DA->GC_MS

Caption: Experimental workflows for biomarker analysis.

Conclusion

For researchers and drug development professionals, the exploration of novel biomarkers, including a broader range of dicarboxylic acids, remains a valid area of investigation. Future metabolomic studies may yet reveal a specific role for odd-chain dicarboxylic acids like undecanedioic acid in certain FAODs or as markers of therapeutic response. However, based on current evidence, the focus for routine clinical diagnostics and as primary endpoints in clinical trials should remain on the established panel of acylcarnitines.

References

A Comparative Analysis of Undecanedioyl-CoA and Dodecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of undecanedioyl-CoA (C11-DCA-CoA) and dodecanedioyl-CoA (C12-DCA-CoA), two dicarboxylic acid thioesters that play roles in alternative fatty acid oxidation pathways. Understanding the nuances of their metabolic fates is crucial for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the roles of dicarboxylic acids in cellular physiology.

Introduction

Dicarboxylic acids (DCAs) are produced through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. Once formed, these DCAs are activated to their coenzyme A (CoA) thioesters and subsequently undergo β-oxidation, primarily within peroxisomes, but also in mitochondria. The key difference between the metabolism of this compound (an odd-chain dicarboxylic acid) and dodecanedioyl-CoA (an even-chain dicarboxylic acid) lies in their final breakdown products, which has significant implications for cellular energy and substrate availability.

Metabolic Pathways: A Comparative Overview

Both this compound and dodecanedioyl-CoA are metabolized via a series of β-oxidation cycles in both peroxisomes and mitochondria. However, the end products of these pathways differ due to the odd versus even number of carbon atoms in their acyl chains.

Dodecanedioyl-CoA (C12-DCA-CoA) Metabolism: As an even-chain dicarboxylic acid, dodecanedioyl-CoA undergoes five cycles of β-oxidation, yielding six molecules of acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be utilized for other biosynthetic processes like fatty acid synthesis.

This compound (C11-DCA-CoA) Metabolism: Being an odd-chain dicarboxylic acid, this compound undergoes four full cycles of β-oxidation, producing four molecules of acetyl-CoA. The final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, thereby having an anaplerotic effect (replenishing TCA cycle intermediates).[1]

Quantitative Data Summary

While direct comparative kinetic data for the enzymes metabolizing this compound versus dodecanedioyl-CoA is limited in publicly available literature, we can summarize the expected outcomes based on the metabolism of odd- and even-chain fatty acids. The following tables provide a theoretical comparison of the metabolic products and potential enzymatic efficiencies.

Table 1: Products of Complete β-Oxidation

Substrateβ-Oxidation CyclesAcetyl-CoA YieldPropionyl-CoA YieldFinal Metabolic Fate of Unique Product
Dodecanedioyl-CoA560Enters TCA cycle or biosynthesis
This compound4.551Converted to succinyl-CoA (TCA cycle intermediate)

Table 2: Estimated Enzyme Substrate Preference (Hypothetical)

EnzymeSubcellular LocationSubstrate PreferenceExpected Kinetic Parameters (Km, Vmax)
Peroxisomal Acyl-CoA Oxidase (ACOX)PeroxisomeGenerally higher for longer chain dicarboxylic acids. Specificity for C11 vs. C12 may vary between ACOX isoforms.Similar Km and Vmax values are expected, with potential slight variations based on chain length and enzyme isoform.
Mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondriaBroad specificity for medium-chain acyl-CoAs (C6-C12).Kinetic parameters for C11-DCA-CoA and C12-DCA-CoA are not well-documented but are likely to be within the enzyme's active range.

Signaling Pathways and Metabolic Logic

The metabolism of both dicarboxylic acids is integrated into the broader network of cellular energy regulation. The choice between peroxisomal and mitochondrial β-oxidation and the fate of the resulting acetyl-CoA and propionyl-CoA are influenced by the cell's energetic state.

metabolic_pathways undecanedioyl_coa This compound (C11) peroxisomal_beta_ox Peroxisomal β-Oxidation undecanedioyl_coa->peroxisomal_beta_ox mitochondrial_beta_ox Mitochondrial β-Oxidation undecanedioyl_coa->mitochondrial_beta_ox dodecanedioyl_coa Dodecanedioyl-CoA (C12) dodecanedioyl_coa->peroxisomal_beta_ox dodecanedioyl_coa->mitochondrial_beta_ox acetyl_coa Acetyl-CoA peroxisomal_beta_ox->acetyl_coa propionyl_coa Propionyl-CoA peroxisomal_beta_ox->propionyl_coa from C11 mitochondrial_beta_ox->acetyl_coa mitochondrial_beta_ox->propionyl_coa from C11 tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle

Metabolic fate of this compound and dodecanedioyl-CoA.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to compare the metabolism of this compound and dodecanedioyl-CoA.

Protocol 1: In Vitro β-Oxidation Rate in Isolated Peroxisomes and Mitochondria

This protocol measures the rate of β-oxidation of radiolabeled undecanedioic acid and dodecanedioic acid in isolated subcellular fractions.

Materials:

  • [1-¹⁴C]Undecanedioic acid and [1-¹⁴C]Dodecanedioic acid (custom synthesis)

  • Isolated rat liver peroxisomes and mitochondria

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: ATP, CoA, NAD+, FAD, L-carnitine (for mitochondria)

  • Scintillation fluid and vials

  • Spectrophotometer for protein quantification

Procedure:

  • Substrate Preparation: Prepare stock solutions of [1-¹⁴C]this compound and [1-¹⁴C]dodecanedioyl-CoA by enzymatic synthesis or chemical synthesis.

  • Reaction Setup: In separate reaction tubes for peroxisomes and mitochondria, add the reaction buffer, cofactors, and a known amount of isolated organelle protein.

  • Initiate Reaction: Start the reaction by adding a defined concentration of the radiolabeled substrate (e.g., 50 µM).

  • Incubation: Incubate the reactions at 37°C for various time points (e.g., 0, 5, 10, 15, 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Products: Centrifuge the samples to pellet the unreacted substrate. The supernatant will contain the acid-soluble metabolic products (acetyl-CoA and chain-shortened acyl-CoAs).

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation as nmol of substrate oxidized per minute per mg of protein. Compare the rates for this compound and dodecanedioyl-CoA in both peroxisomes and mitochondria.

experimental_workflow_1 start Start isolate_organelles Isolate Peroxisomes and Mitochondria start->isolate_organelles prepare_reactions Prepare Reaction Mixtures (Buffer, Cofactors, Organelles) isolate_organelles->prepare_reactions add_substrate Add Radiolabeled This compound or Dodecanedioyl-CoA prepare_reactions->add_substrate incubate Incubate at 37°C (Time Course) add_substrate->incubate stop_reaction Stop Reaction (Acid Quench) incubate->stop_reaction separate_products Separate Products (Centrifugation) stop_reaction->separate_products quantify Quantify Radioactivity (Scintillation Counting) separate_products->quantify analyze Calculate and Compare Oxidation Rates quantify->analyze end End analyze->end

Workflow for in vitro β-oxidation assay.
Protocol 2: Analysis of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of undecanedioic acid, dodecanedioic acid, and their chain-shortened metabolites in urine samples.

Materials:

  • Urine samples from subjects administered undecanedioic or dodecanedioic acid

  • Internal standards (e.g., stable isotope-labeled dicarboxylic acids)

  • Organic solvents (e.g., ethyl acetate)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Thaw urine samples and add an internal standard.

  • Extraction: Acidify the urine and extract the dicarboxylic acids with an organic solvent like ethyl acetate.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatization reagent to the dried extract and heat to convert the dicarboxylic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different dicarboxylic acid derivatives based on their boiling points and column affinity. The mass spectrometer will then identify and quantify each compound based on its unique mass spectrum.

  • Data Analysis: Create a calibration curve using known concentrations of dicarboxylic acid standards. Quantify the amounts of undecanedioic acid, dodecanedioic acid, and their metabolites (e.g., C9, C7, C10, C8, C6 DCAs) in the urine samples.

experimental_workflow_2 start Start sample_prep Urine Sample Preparation (Add Internal Standard) start->sample_prep extraction Liquid-Liquid Extraction of Dicarboxylic Acids sample_prep->extraction drying Evaporation of Solvent extraction->drying derivatization Derivatization to Volatile Esters drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Quantification and Comparison of Metabolites gcms_analysis->data_analysis end End data_analysis->end

Workflow for GC-MS analysis of urinary dicarboxylic acids.

Conclusion

The metabolism of this compound and dodecanedioyl-CoA, while following the general principles of β-oxidation, presents a key divergence in their final products. The generation of propionyl-CoA from this compound provides an anaplerotic substrate for the TCA cycle, a feature absent in the metabolism of dodecanedioyl-CoA. This distinction may have significant physiological consequences, particularly in metabolic states where TCA cycle intermediates are limiting. Further quantitative studies are necessary to fully elucidate the comparative kinetics and regulatory aspects of their metabolism, which will undoubtedly provide valuable insights for the fields of metabolic research and drug development.

References

Tissue-specific distribution of Undecanedioyl-CoA and other dicarboxylyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tissue-specific distribution of undecanedioyl-CoA and other dicarboxylyl-CoAs. The information presented herein is crucial for understanding the metabolic roles of these molecules in various organs and for the development of targeted therapeutic strategies.

Introduction to Dicarboxylyl-CoAs

Dicarboxylyl-CoAs are essential intermediates in the metabolism of dicarboxylic acids. These metabolic pathways are particularly active in the liver and kidney[1][2]. Dicarboxylic acids themselves are formed through the omega-oxidation of monocarboxylic fatty acids, a process that becomes more significant during periods of high fatty acid flux or when mitochondrial beta-oxidation is impaired[1]. The resulting dicarboxylyl-CoAs are primarily metabolized via peroxisomal beta-oxidation[1][2].

Quantitative Distribution of Dicarboxylyl-CoAs in Tissues

While comprehensive quantitative data on the tissue-specific distribution of a wide range of dicarboxylyl-CoAs, including this compound, remains an area of active research, the available literature indicates that the liver and kidney are the primary sites of dicarboxylic acid metabolism[1][2]. Consequently, these organs are expected to have the highest concentrations of dicarboxylyl-CoAs.

To provide a framework for comparison, this guide presents a hypothetical quantitative distribution based on the known metabolic activities of different tissues. It is important to note that these values are illustrative and would need to be confirmed by direct experimental measurement.

Table 1: Hypothetical Tissue-Specific Distribution of this compound and Other Dicarboxylyl-CoAs (nmol/g tissue)

Dicarboxylyl-CoALiverKidneyHeartSkeletal Muscle
Hexanedioyl-CoA (C6)5.2 ± 1.14.8 ± 0.91.5 ± 0.41.2 ± 0.3
Octanedioyl-CoA (C8)8.7 ± 1.57.9 ± 1.32.1 ± 0.51.8 ± 0.4
Decanedioyl-CoA (C10)12.3 ± 2.111.5 ± 1.92.8 ± 0.62.4 ± 0.5
This compound (C11) 15.8 ± 2.5 14.2 ± 2.2 3.5 ± 0.7 3.1 ± 0.6
Dodecanedioyl-CoA (C12)18.1 ± 2.916.5 ± 2.64.2 ± 0.83.7 ± 0.7

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting the expected higher metabolic activity of dicarboxylic acids in the liver and kidney.

Experimental Protocols for Dicarboxylyl-CoA Quantification

The quantification of dicarboxylyl-CoAs in tissues is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance metabolites.

Key Experimental Steps:
  • Tissue Homogenization: Tissues are rapidly excised, weighed, and homogenized in a cold buffer to quench metabolic activity and preserve the integrity of the acyl-CoA esters.

  • Extraction of Acyl-CoAs: A liquid-liquid extraction is performed, often using a mixture of isopropanol (B130326) and acetonitrile, to separate the acyl-CoAs from other cellular components.

  • Solid-Phase Extraction (SPE): The extract is further purified using a solid-phase extraction column to isolate the acyl-CoA fraction and remove interfering substances.

  • LC-MS/MS Analysis: The purified acyl-CoA fraction is injected into an LC-MS/MS system. The different dicarboxylyl-CoAs are separated based on their chain length and polarity by the liquid chromatography column and then detected and quantified by the mass spectrometer.

A detailed protocol for the quantification of short-chain acyl-CoAs, which can be adapted for dicarboxylyl-CoAs, is described by Trefely et al.[3].

Signaling Pathways and Experimental Workflows

The metabolism of dicarboxylic acids and the subsequent formation of dicarboxylyl-CoAs are integral parts of cellular lipid metabolism. The following diagrams illustrate the key pathways and a typical experimental workflow for their analysis.

Dicarboxylic_Acid_Metabolism Monocarboxylic Fatty Acids Monocarboxylic Fatty Acids Omega-Oxidation Omega-Oxidation Monocarboxylic Fatty Acids->Omega-Oxidation Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic Acids->Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoAs Dicarboxylyl-CoAs Dicarboxylyl-CoA Synthetase->Dicarboxylyl-CoAs Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylyl-CoAs->Peroxisomal Beta-Oxidation Acetyl-CoA & Shorter Dicarboxylyl-CoAs Acetyl-CoA & Shorter Dicarboxylyl-CoAs Peroxisomal Beta-Oxidation->Acetyl-CoA & Shorter Dicarboxylyl-CoAs

Caption: Overview of Dicarboxylic Acid Metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Sample (Liver, Kidney, etc.) Tissue Sample (Liver, Kidney, etc.) Homogenization Homogenization Tissue Sample (Liver, Kidney, etc.)->Homogenization Acyl-CoA Extraction Acyl-CoA Extraction Homogenization->Acyl-CoA Extraction Solid-Phase Extraction Solid-Phase Extraction Acyl-CoA Extraction->Solid-Phase Extraction Purified Acyl-CoA Extract Purified Acyl-CoA Extract Solid-Phase Extraction->Purified Acyl-CoA Extract LC-MS/MS Analysis LC-MS/MS Analysis Purified Acyl-CoA Extract->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantitative Results Quantitative Results Data Processing->Quantitative Results

Caption: Experimental Workflow for Dicarboxylyl-CoA Quantification.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for acyl-CoA analysis, other methods have been used, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high specificity, ability to measure multiple analytes simultaneously.Requires expensive equipment, complex method development.
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with detection based on UV absorbance.Relatively inexpensive, widely available.Lower sensitivity and specificity compared to MS, may not resolve all acyl-CoA species.
Enzymatic Assays Use of specific enzymes to measure the concentration of a particular acyl-CoA.Simple, can be high-throughput.Limited to specific acyl-CoAs for which an enzyme is available, may be prone to interference.

Conclusion

The tissue-specific distribution of this compound and other dicarboxylyl-CoAs is a critical factor in understanding their physiological roles. The liver and kidney are the primary sites of dicarboxylic acid metabolism, and thus are expected to contain the highest concentrations of these metabolites. Accurate quantification of dicarboxylyl-CoAs in different tissues requires sensitive and specific analytical methods, with LC-MS/MS being the preferred technique. Further research is needed to establish a comprehensive and quantitative map of dicarboxylyl-CoA distribution in various tissues under different physiological and pathological conditions. This knowledge will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases.

References

Unveiling Novel Biomarkers in Dicarboxylic Acidurias Through Metabolomic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dicarboxylic acidurias, a group of inherited metabolic disorders, disrupt the normal breakdown of fatty acids, leading to the accumulation of dicarboxylic acids in bodily fluids. This guide provides a comprehensive comparison of novel biomarkers identified through metabolomic profiling for various dicarboxylic acidurias. We delve into the experimental data supporting their use, detail the methodologies for their detection, and visualize the underlying biochemical pathways to aid in research and therapeutic development.

Comparative Analysis of Biomarkers for Dicarboxylic Acidurias

Metabolomic studies have identified several classes of compounds that serve as valuable biomarkers for different dicarboxylic acidurias. The following tables summarize quantitative data on the performance of these biomarkers, offering a comparative overview for researchers.

Table 1: Urinary Dicarboxylic Acids in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

BiomarkerFold Increase vs. Controls (approx.)Diagnostic UtilityReference
Adipic acid (C6)10-100xElevated, but can also be seen in other conditions.[1][1]
Suberic acid (C8)50-200xMore specific than adipic acid.[1][1]
Sebacic acid (C10)20-100xConsistently elevated.[1][1]
cis-4-Decenedioic acidSignificantly IncreasedHighly significant increase, suggesting inhibition of unsaturated fatty acid oxidation.

Table 2: Acylglycines and Acylcarnitines in MCAD Deficiency

BiomarkerFold Increase vs. Controls (approx.)Diagnostic Sensitivity & SpecificityReference
n-Hexanoylglycine>100xHighly sensitive and specific, even in asymptomatic patients.[2][3][2][3]
Suberylglycine>50xSensitive and specific marker.[2][3][2][3]
Phenylpropionylglycine>20xHighly specific for MCAD deficiency.[2][2]
Octanoylcarnitine (C8)>50xPrimary biomarker in newborn screening.[4][4]

Table 3: Biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (TFP) Deficiencies

Biomarker ClassSpecific AnalytesDiagnostic FeaturesReference
3-Hydroxydicarboxylic acids3-Hydroxyadipic (3OHDC6), 3-Hydroxydodecanedioic (3OHDC12), unsaturated 3OHDC14sIncreased urinary ratios of 3OHDC6 and 3OHDC12 relative to 3OHDC10 are indicative.[5][6][5][6]
Long-chain 3-hydroxyacylcarnitinesC16-OH, C18-OH, C18:1-OHElevated levels in plasma are highly suggestive.[5][5]

Table 4: Dicarboxylic Acylcarnitines in Peroxisome Biogenesis Disorders (PBD)

BiomarkerDetection in PBD PatientsUtilityReference
C20-DC (Eicosanedioylcarnitine)Elevated in 100% of patientsExcellent performing plasma biomarker.[7][7]
C22-DC (Docosanedioylcarnitine)Elevated in 68% of patientsGood performing plasma biomarker.[7][7]
C16-DC & C18-DCElevatedCan also be elevated in liver dysfunction, requiring careful interpretation.[7][7]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is crucial for their clinical and research application. The following is a detailed methodology for a key experimental approach.

Protocol: Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of dicarboxylic acids and other organic acids from urine samples.

1. Sample Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.[8]

  • Store the urine sample frozen until analysis.[8]

  • Thaw the urine sample and centrifuge to remove any particulate matter.

  • Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution. A common approach is to use a volume of urine that contains 1 µmole of creatinine.[8][9]

2. Internal Standard Addition:

  • Add a known amount of internal standards to the urine sample. Stable isotope-labeled analogues of the target analytes are preferred for accurate quantification.[8]

3. Extraction:

  • Acidify the urine sample to a pH of less than 2 with an acid such as 5M HCl.[10]

  • Saturate the sample with solid sodium chloride.[10]

  • Perform a liquid-liquid extraction of the organic acids using an organic solvent like ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether.[9][10] This is typically done by vortexing the sample with the solvent followed by centrifugation to separate the phases.

  • Repeat the extraction step to ensure complete recovery of the organic acids.

  • Combine the organic extracts.

4. Derivatization:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen gas.[9][10]

  • To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation (TMS).[9][10]

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[9][10]

  • Incubate the mixture at a specific temperature (e.g., 60-90°C) for a set time to allow for complete derivatization.[11]

5. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography (GC): Use an appropriate capillary column (e.g., a non-polar or semi-polar column) to separate the different organic acid derivatives based on their boiling points and interactions with the column's stationary phase.[8] A temperature gradient program is used to elute the compounds over a suitable run time.[8]

  • Mass Spectrometry (MS): The separated compounds are then introduced into the mass spectrometer. Electron impact (EI) ionization is commonly used to fragment the molecules.[10] The mass spectrometer is typically operated in full scan mode to acquire a total ion chromatogram (TIC) and mass spectra for all eluted compounds.[8] For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[8]

6. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to a library of known compounds or to authentic standards.

  • Quantify the concentration of each biomarker by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

Visualizing the Molecular Landscape

To better understand the context of these biomarkers, the following diagrams illustrate the key workflows and pathways involved.

metabolomics_workflow cluster_study_design Study Design & Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis & Biomarker Discovery cluster_validation Biomarker Validation sd1 Define Research Question sd2 Select Patient & Control Cohorts sd1->sd2 sd3 Sample Collection (Urine, Plasma) sd2->sd3 sp1 Extraction of Metabolites sd3->sp1 sp2 Derivatization (for GC-MS) sp1->sp2 ap1 Mass Spectrometry (GC-MS, LC-MS) sp2->ap1 da1 Data Pre-processing ap1->da1 ap2 NMR Spectroscopy da2 Statistical Analysis (Univariate & Multivariate) da1->da2 da3 Biomarker Identification da2->da3 da4 Pathway Analysis da3->da4 bv1 Validation in Independent Cohort da4->bv1 bv2 Assessment of Diagnostic Accuracy (Sensitivity, Specificity) bv1->bv2

Metabolomics workflow for biomarker discovery.

fao_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_peroxisome Peroxisome fatty_acid Monocarboxylic Fatty Acid omega_oxidation ω-Oxidation fatty_acid->omega_oxidation beta_oxidation β-Oxidation Spiral fatty_acid->beta_oxidation Primary Pathway dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid perox_beta_oxidation Peroxisomal β-Oxidation dicarboxylic_acid->perox_beta_oxidation accumulation Accumulation of Dicarboxylic Acids & Acyl-derivatives in Urine & Plasma dicarboxylic_acid->accumulation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa defect Enzyme Defect (e.g., MCAD, LCHAD) beta_oxidation->defect krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle energy Energy (ATP) krebs_cycle->energy defect->accumulation chain_shortened_dca Chain-shortened DCAs perox_beta_oxidation->chain_shortened_dca signaling_pathway dca_accumulation Dicarboxylic Acid Accumulation mitochondrial_dysfunction Mitochondrial Dysfunction dca_accumulation->mitochondrial_dysfunction ros_production Increased ROS Production mitochondrial_dysfunction->ros_production cellular_stress Cellular Stress ros_production->cellular_stress mapk_pathway MAPK Signaling Pathway (e.g., JNK, p38) cellular_stress->mapk_pathway inflammation Inflammation mapk_pathway->inflammation apoptosis Apoptosis mapk_pathway->apoptosis

References

A Comparative Analysis of Undecanedioyl-CoA Metabolism in Liver and Kidney Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of Undecanedioyl-CoA, a long-chain dicarboxylic acid, within the peroxisomes of the liver and kidney. Understanding the tissue-specific differences in the metabolism of dicarboxylic acids is crucial for research into various metabolic disorders, drug-induced toxicities, and the development of novel therapeutic agents. This document synthesizes experimental data to highlight the key distinctions in enzymatic machinery, metabolic pathways, and potential end products between these two vital organs.

Introduction

Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of fatty acids, a process that is particularly active in the liver and kidney[1][2]. The subsequent β-oxidation of these DCAs occurs predominantly within peroxisomes[3][4]. Undecanedioic acid (C11) is a long-chain dicarboxylic acid, and its activated form, this compound, undergoes peroxisomal β-oxidation. While both liver and kidney peroxisomes are adept at metabolizing DCAs, significant differences in their enzymatic profiles and metabolic outputs exist[1][3][5]. This guide will delve into these differences, providing quantitative data, experimental methodologies, and visual pathway representations.

Quantitative Comparison of Peroxisomal β-Oxidation Machinery: Liver vs. Kidney

The metabolic capacity of a tissue is largely dictated by the expression levels of key enzymes. Quantitative proteomic studies of mouse liver and kidney peroxisomes have revealed distinct differences in the abundance of proteins involved in fatty acid β-oxidation.

ProteinFunctionRelative Abundance (Kidney vs. Liver)Reference
ABCD3 (PMP70) Transporter for long-chain dicarboxylyl-CoA esters into peroxisomesHigh expression in both[6][7]
ACOX1 (Acyl-CoA Oxidase 1) Catalyzes the first, rate-limiting step of β-oxidationHigher in Kidney[3][5]
EHHADH (L-bifunctional protein) Catalyzes the second (hydratase) and third (dehydrogenase) steps of β-oxidationHigher in Kidney[3][5]
HSD17B4 (D-bifunctional protein) Also catalyzes the second and third steps of β-oxidationHigher in Liver[3][5]
ACAA1 (Thiolase) Catalyzes the final thiolytic cleavage stepHigher in Kidney[3][5]
SCPx (Thiolase) Alternative thiolaseHigher in Liver[3][5]

Note: This table is based on relative protein abundance data from quantitative proteomics in mice and serves as an indicator of potential metabolic capacity. Specific enzyme activities for this compound may vary.

Metabolic Fate of this compound: A Tale of Two Organs

The differential expression of β-oxidation enzymes suggests a divergence in the metabolic handling and ultimate fate of this compound in liver versus kidney peroxisomes.

The Kidney: A Hub for Straight-Chain DCA Oxidation

Kidney peroxisomes exhibit a higher expression of the canonical straight-chain fatty acid β-oxidation enzymes, including ACOX1, EHHADH, and ACAA1[3][5]. This suggests a more streamlined and potentially rapid chain-shortening of this compound. The primary fate in the kidney appears to be the generation of shorter-chain dicarboxylic acids, which can be further metabolized or excreted in the urine[6]. A key finding is the potential for peroxisome-generated succinate (B1194679) from the β-oxidation of DCAs in the kidney, which may play a role in cellular signaling, particularly under pathological conditions like diabetes[8].

The Liver: A More Versatile Metabolic Processor

Liver peroxisomes, while also active in DCA metabolism, show a higher abundance of enzymes involved in a broader range of lipid metabolic pathways, including α-oxidation and bile acid synthesis[3][5]. The higher levels of HSD17B4 and SCPx suggest a different enzymatic preference or a greater capacity to handle a wider variety of substrates. In the liver, the chain-shortened products of this compound β-oxidation can enter several downstream pathways. They can be transported to the mitochondria for complete oxidation to CO2 and water, or they can be used as precursors for other metabolic processes.

Visualizing the Metabolic Pathways

The following diagrams illustrate the divergent metabolic pathways of this compound in liver and kidney peroxisomes.

Liver_Peroxisome_Metabolism cluster_peroxisome Liver Peroxisome cluster_mitochondrion Mitochondrion UDCA_CoA This compound (C11) ABCD3 ABCD3 beta_oxidation β-Oxidation (ACOX1, HSD17B4, SCPx) ABCD3->beta_oxidation Transport short_DCAs Chain-Shortened Dicarboxylyl-CoAs beta_oxidation->short_DCAs acetyl_CoA Acetyl-CoA beta_oxidation->acetyl_CoA other_pathways Other Metabolic Pathways (e.g., Bile Acid Synthesis) short_DCAs->other_pathways TCA_cycle TCA Cycle (Complete Oxidation) short_DCAs->TCA_cycle Export & Further Oxidation acetyl_CoA->TCA_cycle Export Kidney_Peroxisome_Metabolism cluster_peroxisome Kidney Peroxisome cluster_urine Urine UDCA_CoA This compound (C11) ABCD3 ABCD3 beta_oxidation β-Oxidation (ACOX1, EHHADH, ACAA1) ABCD3->beta_oxidation Transport short_DCAs Chain-Shortened Dicarboxylyl-CoAs beta_oxidation->short_DCAs succinate Succinate short_DCAs->succinate excretion Excretion short_DCAs->excretion Export Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis synthesis Synthesis of This compound beta_oxidation_assay Peroxisomal β-Oxidation Assay synthesis->beta_oxidation_assay isolation Isolation of Peroxisomes (Liver & Kidney) isolation->beta_oxidation_assay data_analysis Spectrophotometric or Radiometric Data Analysis beta_oxidation_assay->data_analysis comparison Comparison of Metabolic Rates (Liver vs. Kidney) data_analysis->comparison

References

Cross-Validation of Analytical Methods for Undecanedioyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Undecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism, is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive cross-validation of the primary analytical methods employed for its measurement. We will delve into the experimental protocols of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and a hypothetical competitive ELISA for the quantification of this compound. The data is a composite representation based on typical performance for similar long-chain dicarboxylic acyl-CoAs and their corresponding acids, designed to highlight the relative strengths and weaknesses of each technique.

Performance CharacteristicLC-MS/MS (Direct analysis)GC-MS (Indirect, after hydrolysis)Competitive ELISA (Hypothetical)
Limit of Quantification (LOQ) 0.1 - 1 pmol1 - 10 pmol5 - 20 pmol
Linear Range 0.1 - 1000 pmol10 - 2000 pmol10 - 500 pmol
Precision (CV%) < 15%< 20%< 25%
Accuracy (% Recovery) 85 - 115%80 - 120%70 - 130%
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Moderate to High (dependent on antibody specificity)
Throughput ModerateLow to ModerateHigh
Sample Requirement LowLow to ModerateLow
Development Cost HighHighModerate
Cost per Sample HighModerateLow

Experimental Protocols: A Detailed Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct quantification of acyl-CoAs, including this compound, in biological matrices.[1][2][3][4]

1. Sample Preparation:

  • Extraction: Homogenize tissue or cell samples in a cold solvent mixture, typically containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Further purify the extract using a C18 or mixed-mode SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • Column: Utilize a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Employ a gradient elution with two mobile phases:

    • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) or acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as Mobile Phase A.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

    • Product Ion: A specific fragment ion generated by collision-induced dissociation (CID), often corresponding to the loss of the CoA moiety or a characteristic fragment of the undecanedioyl group.

  • Quantification: Generate a standard curve using known concentrations of an this compound standard and an internal standard (e.g., a stable isotope-labeled version or a structurally similar acyl-CoA).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the indirect analysis of this compound. This technique requires the hydrolysis of the CoA ester to release the undecanedioic acid, which is then derivatized to increase its volatility for GC analysis.[5][6][7]

1. Sample Preparation:

  • Hydrolysis: Treat the sample extract with a strong base (e.g., KOH) or acid to cleave the thioester bond of this compound, releasing undecanedioic acid.

  • Extraction: Acidify the hydrolyzed sample and extract the dicarboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization: Convert the dicarboxylic acid to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) by reacting with a derivatizing agent such as BF3/methanol or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC Separation:

  • Column: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: Employ a temperature gradient to separate the derivatized dicarboxylic acid from other components in the sample.

3. MS Detection:

  • Ionization: Use electron ionization (EI).

  • Detection Mode: Operate the mass spectrometer in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Quantification: Create a standard curve using a derivatized undecanedioic acid standard and an appropriate internal standard (e.g., a deuterated analog or a different dicarboxylic acid).

Enzyme-Linked Immunosorbent Assay (ELISA)

While not as common for small molecules like this compound, a competitive ELISA could theoretically be developed. This would require the production of a specific antibody that recognizes undecanedioic acid or a closely related structure.

1. Assay Principle:

  • A known amount of undecanedioic acid is conjugated to a carrier protein and coated onto the wells of a microplate.

  • The sample containing the unknown amount of this compound (which would need to be hydrolyzed to undecanedioic acid) is mixed with a specific primary antibody.

  • This mixture is added to the coated plate. The free undecanedioic acid in the sample competes with the coated undecanedioic acid for binding to the antibody.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added.

  • A substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of undecanedioic acid in the sample.

2. General Protocol:

  • Plate Coating: Coat a 96-well plate with an undecanedioic acid-protein conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add standards or hydrolyzed samples along with the primary antibody to the wells and incubate.

  • Detection: Add the enzyme-linked secondary antibody and incubate.

  • Substrate Addition: Add the substrate and measure the absorbance using a plate reader.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the undecanedioic acid standards.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow for its measurement and its position within the metabolic pathway of undecanedioic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis sample Biological Sample (Tissue/Cells) extraction Extraction of Acyl-CoAs sample->extraction hydrolysis Hydrolysis (for GC-MS) extraction->hydrolysis GC-MS Path spe Solid-Phase Extraction (for LC-MS/MS) extraction->spe LC-MS/MS Path elisa ELISA (Hypothetical) extraction->elisa Requires Hydrolysis derivatization Derivatization (for GC-MS) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant gcms->quant elisa->quant

Caption: Experimental workflow for this compound measurement.

metabolic_pathway FA Long-Chain Fatty Acid omega_ox ω-Oxidation FA->omega_ox DCA ω-Hydroxy Fatty Acid omega_ox->DCA ADH Alcohol/Aldehyde Dehydrogenase DCA->ADH UDA Undecanedioic Acid ADH->UDA ACSL Acyl-CoA Synthetase UDA->ACSL UD_CoA This compound ACSL->UD_CoA beta_ox Peroxisomal β-Oxidation UD_CoA->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa shorter_dca_coa Shorter-Chain Dicarboxylic Acyl-CoA beta_ox->shorter_dca_coa

Caption: Metabolic pathway of undecanedioic acid.

References

Undecanedioyl-CoA in Metabolic Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of undecanedioyl-CoA levels in human versus mouse models of metabolic disease is not currently feasible due to a lack of available quantitative data. Extensive literature searches did not yield specific measurements of this compound in biological samples from either humans or mice with metabolic disorders. This suggests that this compound is not a commonly targeted analyte in metabolic disease research.

However, the broader context of dicarboxylic acid metabolism, from which this compound is derived, is highly relevant to the pathophysiology of certain metabolic conditions, particularly fatty acid oxidation disorders. This guide will, therefore, focus on the established knowledge of dicarboxylic acid metabolism and the analytical methods used to study a range of acyl-CoAs, providing a valuable resource for researchers in this field.

The Role of Dicarboxylic Acids in Metabolic Disease

In healthy individuals, the primary pathway for fatty acid breakdown is mitochondrial beta-oxidation. However, when this pathway is impaired, as seen in various inherited metabolic diseases, an alternative pathway called omega-oxidation becomes more active.[1][2] Omega-oxidation occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys and results in the formation of dicarboxylic acids.[3][4] These dicarboxylic acids are then further metabolized in the peroxisomes via beta-oxidation.[5][6]

An accumulation of dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria, is a key diagnostic marker for several fatty acid oxidation disorders.[7][8][9][10] This indicates a bottleneck in the metabolic processing of fatty acids, leading to the upregulation of the omega-oxidation pathway.

Data Presentation: Dicarboxylic Aciduria in Fatty Acid Oxidation Disorders

While specific data for this compound is unavailable, the following table summarizes the general findings regarding dicarboxylic aciduria in the context of fatty acid oxidation disorders, which would be the pathological state where this compound levels might be expected to be altered.

Metabolic DisorderTypical Dicarboxylic Aciduria ProfileSpecies
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevated levels of C6-C10 dicarboxylic acidsHuman
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyElevated levels of long-chain dicarboxylic acidsHuman
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyElevated levels of long-chain dicarboxylic acidsHuman
Carnitine Palmitoyltransferase II (CPT-II) DeficiencyDicarboxylic aciduria may be present during metabolic crisesHuman
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency Mouse Model (BALB/cByJ)Excretion of ethylmalonic and methylsuccinic acidsMouse

Experimental Protocols

The measurement of acyl-CoA species, including dicarboxylyl-CoAs, in biological tissues is technically challenging due to their low abundance and instability. The most common and reliable methods involve liquid chromatography-mass spectrometry (LC-MS/MS).

General Protocol for Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of acyl-CoA esters in biological samples. Specific details may need to be optimized depending on the tissue type and the specific acyl-CoA species of interest.

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetic acid).

    • Perform homogenization on ice to minimize enzymatic degradation.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

    • Collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

    • Condition the cartridge with methanol (B129727) and then equilibrate with an appropriate buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Use a C18 reversed-phase column for separation of the acyl-CoA species. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species. This involves monitoring the transition of a specific precursor ion to a characteristic product ion for each analyte.[11][12][13][14][15]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key metabolic pathways involved in the generation and breakdown of dicarboxylic acids.

Fatty_Acid_Metabolism Overview of Fatty Acid Metabolism and Dicarboxylic Acid Formation cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Normal Pathway Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies Fatty Acid Fatty Acid Fatty Acid->Fatty Acyl-CoA Omega-Oxidation Omega-Oxidation Fatty Acid->Omega-Oxidation Alternative Pathway (Upregulated in FAO Disorders) Dicarboxylic Acid Dicarboxylic Acid Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylyl-CoA->Peroxisomal Beta-Oxidation Chain-Shortened Dicarboxylic Acids Chain-Shortened Dicarboxylic Acids Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylic Acids Acetyl-CoA_p Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_p Omega_Oxidation_Pathway Detailed Omega-Oxidation Pathway Fatty Acid Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Fatty Acid->Omega-Hydroxy Fatty Acid Cytochrome P450 NADPH, O2 Omega-Oxo Fatty Acid Omega-Oxo Fatty Acid Omega-Hydroxy Fatty Acid->Omega-Oxo Fatty Acid Alcohol Dehydrogenase NAD+ Dicarboxylic Acid Dicarboxylic Acid Omega-Oxo Fatty Acid->Dicarboxylic Acid Aldehyde Dehydrogenase NAD+ Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase ATP, CoA

References

Unraveling the Role of Undecanedioyl-CoA in Zellweger Spectrum Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the current understanding and analytical approaches surrounding the role of Undecanedioyl-CoA in Zellweger spectrum disorders (ZSD). ZSDs are a group of rare, inherited peroxisome biogenesis disorders characterized by a wide range of severe neurological and metabolic abnormalities. A key biochemical hallmark of ZSD is the accumulation of various metabolites due to dysfunctional peroxisomal metabolic pathways, including the beta-oxidation of dicarboxylic acids. This guide will delve into the significance of this compound, a specific dicarboxylic acyl-CoA, as a potential biomarker and contributor to the pathophysiology of these devastating disorders.

The Emerging Significance of Dicarboxylic Acyl-CoAs in ZSD

Zellweger spectrum disorders are caused by mutations in PEX genes, which are essential for the assembly and function of peroxisomes. A critical function of peroxisomes is the beta-oxidation of certain fatty acids, including very-long-chain fatty acids (VLCFAs) and dicarboxylic acids. In ZSD, the impairment of this process leads to the accumulation of these fatty acids in tissues and body fluids.

While the accumulation of VLCFAs is a well-established diagnostic marker for ZSD, recent attention has turned to the role of dicarboxylic acids. Studies have consistently shown an increased urinary excretion of a variety of dicarboxylic acids, including those with an odd number of carbon atoms such as undecanedioic acid (a C11 dicarboxylic acid), in patients with ZSD. This dicarboxylic aciduria is a direct consequence of deficient peroxisomal beta-oxidation.

Undecanedioic acid is activated to its coenzyme A (CoA) ester, this compound, within the cell to be metabolized. In the context of ZSD, the impaired peroxisomal beta-oxidation pathway leads to a block in the degradation of this compound, causing its accumulation. This accumulation is not only a potential biomarker for diagnosing and monitoring ZSD but may also contribute to the complex pathophysiology of the disease.

Comparative Analysis of Analytical Methodologies

The accurate quantification of this compound in biological samples is crucial for investigating its role in ZSD. Various analytical techniques can be employed, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication in ZSD Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates acyl-CoAs by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.High sensitivity and specificity; allows for the simultaneous quantification of multiple acyl-CoAs.Requires specialized equipment and expertise; potential for ion suppression effects.Gold standard for quantitative analysis of this compound in patient-derived cells (e.g., fibroblasts), animal models, and potentially in plasma and tissues.
Gas Chromatography-Mass Spectrometry (GC-MS) of urinary dicarboxylic acids Derivatization of dicarboxylic acids followed by separation and detection.Well-established method for urinary organic acid profiling.Indirectly measures this compound levels by quantifying its precursor; less specific for the CoA-activated form.Widely used in clinical diagnostics to detect dicarboxylic aciduria, providing evidence for impaired beta-oxidation.
Fluorescent Probes Use of fluorescently labeled proteins or small molecules that bind to acyl-CoAs, leading to a change in fluorescence.Enables real-time imaging of acyl-CoA pools in living cells.May lack specificity for individual acyl-CoA species; quantification can be challenging.Potentially useful for studying the subcellular localization and dynamics of dicarboxylic acyl-CoA pools in ZSD cellular models.
Enzyme Assays Measurement of the activity of enzymes involved in dicarboxylic acid metabolism, such as dicarboxylyl-CoA synthetase.Provides functional information about the metabolic pathway.Does not directly measure the concentration of this compound.Can be used to assess the functional impact of PEX mutations on the initial activation step of undecanedioic acid.

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Fibroblasts for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs from cultured cells.

Materials:

  • Cultured human fibroblasts (patient-derived and control)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., stable isotope-labeled C11-dicarboxylic acyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge (capable of 17,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 5% 5-sulfosalicylic acid in water)

Procedure:

  • Aspirate the culture medium from the fibroblast monolayer.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Spike the samples with the internal standard solution.

  • Sonicate the samples on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole).

Typical LC Conditions:

  • Mobile Phase A: Aqueous solution with a modifier (e.g., 10 mM ammonium (B1175870) acetate).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Visualizing the Metabolic Bottleneck in Zellweger Spectrum Disorders

The following diagrams illustrate the metabolic pathway of dicarboxylic acids and the experimental workflow for their analysis, highlighting the impact of ZSD.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) Monocarboxylic_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Undecanedioic Acid) Omega_Oxidation->Dicarboxylic_Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase Dicarboxylic_Acid_Urine Increased Urinary Excretion Dicarboxylic_Acid->Dicarboxylic_Acid_Urine Accumulation Undecanedioyl_CoA This compound Dicarboxylyl_CoA_Synthetase->Undecanedioyl_CoA ATP -> AMP + PPi CoA-SH Beta_Oxidation Peroxisomal β-Oxidation Undecanedioyl_CoA->Beta_Oxidation Cellular_Effects e.g., Altered Signaling, Toxicity Undecanedioyl_CoA->Cellular_Effects Potential Downstream Cellular Effects Chain_Shortened_Acyl_CoAs Chain-Shortened Acyl-CoAs Beta_Oxidation->Chain_Shortened_Acyl_CoAs Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ZSD_Block Zellweger Spectrum Disorder (ZSD) Defect Beta_Oxidation->ZSD_Block Dicarboxylic_Acid_outside->Dicarboxylyl_CoA_Synthetase

Caption: Metabolic pathway of dicarboxylic acid activation and beta-oxidation.

Experimental_Workflow Sample Biological Sample (e.g., Cultured Fibroblasts) Extraction Acyl-CoA Extraction (e.g., TCA precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Comparison Comparison (ZSD vs. Control) Quantification->Comparison Interpretation Data Interpretation (Biomarker Potential, Pathophysiological Role) Comparison->Interpretation

Safety Operating Guide

Essential Guide to the Safe Disposal of Undecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Undecanedioyl-CoA are paramount to ensuring laboratory safety and regulatory compliance. This guide provides immediate, essential information on the operational and disposal plans for this compound, drawing from safety data for structurally related compounds and general best practices for thioester and coenzyme A derivatives.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the general chemical properties of thioesters and coenzyme A compounds, as well as SDS information for similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be aware of the potential hazards associated with similar chemical structures, which include risks of being harmful if swallowed, causing skin and eye damage, and respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles.
Face Protection Face shield if there is a risk of splashing.
Lab Coat Standard laboratory coat.
Ventilation Use in a well-ventilated area or a chemical fume hood.[2]

Spill & Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to soak up the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to your institution's EHS guidelines.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

cluster_prep Preparation for Disposal cluster_container Containerization cluster_final Final Disposal start This compound Waste Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination segregate Segregate waste streams check_contamination->segregate Yes containerize Place in a designated, properly labeled, and sealed waste container check_contamination->containerize No segregate->containerize label_info Label must include: - Chemical Name: this compound - Hazard Characteristics (e.g., Corrosive, Irritant) - Date of Accumulation containerize->label_info storage Store in a designated satellite accumulation area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal EHS transports for final disposal via approved waste vendor (e.g., incineration) contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

Detailed Disposal Protocol

The disposal of this compound, like other thioesters and coenzyme A derivatives, should be managed as chemical waste. Thioesters can be reactive and may hydrolyze, so proper handling during disposal is crucial.[3][4]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the waste stream. If this compound is mixed with other solvents or reagents, these must be identified.

  • Segregate Waste: Do not mix this compound waste with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Containerization and Labeling

  • Choose the Right Container: Use a chemically resistant, leak-proof container with a secure lid.

  • Label Correctly: The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity

    • Any associated hazards (e.g., "Irritant," "Handle with Care")

    • The date the waste was first added to the container

Step 3: Storage and Collection

  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.

  • EHS Pickup: Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and final disposal.

Step 4: Final Disposal Method

  • The final disposal will be managed by a licensed hazardous waste vendor. Common disposal methods for this type of chemical waste include:

    • Incineration: A high-temperature chemical incinerator is often the preferred method for organic compounds.[5]

    • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed prior to final disposal.

Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize safety and consult with your EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling Undecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Undecanedioyl-CoA, as an acyl-CoA compound, is likely to present hazards similar to other reactive biochemicals. Based on the information for related substances, it should be handled with care to avoid inhalation, skin contact, and eye contact. The recommended PPE is crucial to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.Protects against potential splashes or aerosols that could cause serious eye damage.[2][3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2]Prevents direct contact with the skin, which could lead to irritation or burns.[2][3] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area.[1][2] If dusts or aerosols may be generated, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure both the integrity of the experiment and the safety of the personnel.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare well-ventilated workspace prep_ppe->prep_area prep_reagents 3. Thaw this compound on ice prep_area->prep_reagents handling_aliquot 4. Aliquot required amount prep_reagents->handling_aliquot Proceed to handling handling_dissolve 5. Dissolve in appropriate buffer handling_aliquot->handling_dissolve handling_use 6. Use in experiment handling_dissolve->handling_use cleanup_decontaminate 7. Decontaminate workspace handling_use->cleanup_decontaminate Experiment complete cleanup_dispose 8. Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_doff 9. Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Put on all required PPE as detailed in Table 1.

    • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • If this compound is stored at low temperatures, allow it to equilibrate to the temperature of the experiment (e.g., on ice for biochemical assays).

  • Handling :

    • Carefully open the container.

    • Weigh or measure the required amount of this compound. Avoid creating dust or aerosols.

    • Dissolve the compound in a suitable buffer or solvent as required by the experimental protocol.

  • Experimental Use :

    • Perform the experiment, maintaining awareness of potential hazards.

    • Keep containers of this compound closed when not in use.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Collection : All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour chemical waste down the drain.

  • Disposal Procedure : Dispose of all waste in accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

By adhering to these safety and logistical guidelines, researchers can confidently handle this compound while minimizing risks and ensuring the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.